molecular formula C6H4N2O2 B1684387 Eniluracil CAS No. 59989-18-3

Eniluracil

Cat. No.: B1684387
CAS No.: 59989-18-3
M. Wt: 136.11 g/mol
InChI Key: JOZGNYDSEBIJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eniluracil is a pyrimidone.
This compound, which was previously under development by GlaxoSmithKline (GSK), is being developed by Adherex to enhance the therapeutic value and effectiveness of 5-fluorouracil (5-FU), one of the world’s most widely-used oncology agents. 5-FU is widely used in the U.S. and is often first or second line therapy for a variety of cancers including colorectal, breast, gastric, head and neck, ovarian and basal cell cancer of the skin. This compound could improve 5-FU by increasing its effectiveness, reducing its side effects and/or making it orally available. This compound has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU).
This compound is an orally-active fluoropyrimidine analogue. This compound inhibits dihydropyrimidine dehydrogenase, the rate-limiting enzyme that catabolizes and inactivates 5-fluorouracil (5-FU) in the liver. Co-administration of ethynyluracil permits the oral administration of 5-FU.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
structure in first source;  inactivates dihydropyrimidine dehydrogenase

Properties

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208696
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59989-18-3
Record name Eniluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59989-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniluracil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENILURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eniluracil: A Technical Guide to its Mechanism of Action as a Dihydropyrimidine Dehydrogenase (DPD) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniluracil (5-ethynyluracil) is a potent, orally active, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1] By irreversibly inhibiting DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to complete oral bioavailability, prolonged half-life, and a shift from hepatic metabolism to renal elimination.[1][2] This inhibition enhances the therapeutic efficacy and index of 5-FU by increasing its systemic exposure and potentially overcoming DPD-mediated chemoresistance.[1][3] This technical guide provides an in-depth review of the biochemical mechanism of DPD inhibition by this compound, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental methodologies, and visualizes the core concepts.

The Role of DPD in 5-Fluorouracil Metabolism

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Over 80% of an administered dose of 5-FU is rapidly metabolized by DPD, primarily in the liver, into the inactive metabolite dihydrofluorouracil (DHFU). This extensive and often variable catabolism leads to several clinical challenges:

  • Erratic Oral Bioavailability: High first-pass metabolism by DPD results in incomplete and unpredictable absorption of oral 5-FU.

  • Short Half-Life: Rapid clearance results in a very short plasma half-life for 5-FU (typically 8-14 minutes).

  • Interpatient Variability: Significant differences in DPD activity among patients contribute to unpredictable drug exposure and toxicity.

  • Chemoresistance: Overexpression of DPD in tumor cells is a known mechanism of 5-FU resistance.

By inhibiting DPD, this compound was developed to address these pharmacological limitations and optimize 5-FU therapy.

Core Mechanism of Action: Irreversible DPD Inactivation

This compound acts as a mechanism-based inactivator, also known as a "suicide inhibitor," of DPD. This means the enzyme itself converts this compound into a reactive species that covalently binds to and irreversibly inactivates the enzyme.

The process involves the following steps:

  • Binding to the Active Site: this compound, as a uracil analogue, binds to the pyrimidine-binding site of DPD.

  • Enzymatic Reduction: The DPD enzyme initiates its normal catalytic reduction of the pyrimidine ring.

  • Formation of a Reactive Intermediate: The reduction of the ethynyl group at the 5-position of this compound generates a highly reactive allenyl intermediate within the active site.

  • Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with a nucleophilic residue in the DPD active site, leading to irreversible inactivation of the enzyme.

This inactivation is highly efficient and occurs at the catalytic level, meaning it does not alter the expression of DPD protein or mRNA. Complete inactivation of DPD is observed within one hour of this compound administration.

cluster_0 DPD Active Site This compound This compound (5-Ethynyluracil) ReactiveIntermediate Reactive Allenyl Intermediate This compound->ReactiveIntermediate Catalytic Reduction by DPD DPD_Inactive Inactive DPD (Covalently Modified) ReactiveIntermediate->DPD_Inactive Covalent Bond Formation

Caption: Mechanism of DPD inactivation by this compound.

Pharmacodynamic and Pharmacokinetic Consequences of DPD Inhibition

The irreversible inactivation of DPD by this compound results in profound and predictable changes to both pyrimidine metabolism and 5-FU pharmacokinetics.

Systemic DPD Inactivation and Uracil Accumulation

Oral administration of this compound leads to the complete and systemic inactivation of DPD activity in peripheral blood mononuclear cells (PBMCs), colorectal tumors, and normal tissues like the liver. A direct consequence of blocking this key metabolic pathway is the accumulation of endogenous DPD substrates. Plasma uracil levels, normally very low, increase dramatically following this compound treatment, serving as a reliable biomarker for DPD inhibition.

Alteration of 5-FU Pharmacokinetics

This compound fundamentally changes the absorption, distribution, metabolism, and excretion (ADME) profile of co-administered 5-FU.

  • Increased Oral Bioavailability: By eliminating first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%.

  • Prolonged Half-Life and Reduced Clearance: The plasma half-life of 5-FU is extended from minutes to over 4-6 hours, and its systemic clearance is reduced by more than 20-fold.

  • Shift to Renal Elimination: With the primary metabolic route blocked, the elimination of 5-FU shifts from hepatic catabolism to renal excretion.

  • Enhanced Cytotoxicity: In vitro, this compound enhances the cytotoxicity of 5-FU by one- to five-fold in cell lines with high DPD expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on DPD activity and 5-FU pharmacokinetics as reported in key clinical studies.

Table 1: Effect of this compound on DPD Activity and Plasma Uracil

Parameter Pre-Eniluracil Treatment Post-Eniluracil Treatment Fold Change Reference
Tumor DPD Activity (pmol/min/mg) 30 - 92 Not Detectable >30-fold decrease
PBMC DPD Activity (pmol/min/mg) 265 - 494 Not Detectable >265-fold decrease

| Plasma Uracil (µmol/L) | < 0.2 | 27.76 | >138-fold increase | |

Table 2: Pharmacokinetic Parameters of 5-FU With and Without this compound

Parameter 5-FU Alone (IV) Oral 5-FU + Oral this compound Fold Change Reference
Oral Bioavailability N/A (IV) ~100% N/A
Half-life (t½) ~8-14 min ~4-6 hours ~20-fold increase
Systemic Clearance (CL) High, variable Reduced to ~46-58 mL/min/m² >20-fold decrease

| Primary Elimination Route | Hepatic Metabolism | Renal Excretion (~45-75%) | Shift in route | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism and effects of this compound.

DPD Enzyme Activity Radioassay

This assay measures DPD activity by quantifying the conversion of radiolabeled 5-FU to its metabolite, DHFU.

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tissue homogenates are lysed to prepare a cytosolic extract. Protein concentration is determined (e.g., by Bradford assay).

  • Reaction Mixture: A fixed amount of cytosol protein (e.g., 200 µg) is incubated in a reaction buffer containing NADPH (a required cofactor) and [6-¹⁴C]5-fluorouracil as the substrate.

  • Incubation: The reaction is incubated at 37°C for a set time (e.g., 0 to 30 minutes). The reaction is stopped by adding ethanol to precipitate proteins.

  • Analysis: After centrifugation, the supernatant containing the substrate ([¹⁴C]5-FU) and product ([¹⁴C]DHFU) is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Quantification: The separated substrate and product are quantified using an in-line flow scintillation analyzer that detects the radioactivity in the HPLC eluate. DPD activity is expressed as the rate of product formation (e.g., pmol of DHFU formed per minute per mg of protein).

cluster_workflow DPD Radioassay Workflow start Start: PBMC or Tissue Sample prep Prepare Cytosol (Lysis & Centrifugation) start->prep reaction Incubate with [14C]5-FU + NADPH prep->reaction stop Stop Reaction (Ethanol Precipitation) reaction->stop hplc Analyze Supernatant by HPLC stop->hplc quant Quantify [14C]DHFU (Flow Scintillation) hplc->quant end End: DPD Activity Rate quant->end

Caption: Experimental workflow for DPD enzyme activity radioassay.

Quantification of this compound and 5-FU in Plasma by LC-MS/MS

This method provides sensitive and specific simultaneous quantification of both drugs in biological matrices.

  • Sample Preparation: An internal standard (e.g., 5-bromouracil) is added to a plasma sample. Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

  • Chromatographic Separation: The supernatant is injected into a Liquid Chromatography (LC) system. The compounds are separated on a C18 reverse-phase column using a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).

  • Mass Spectrometric Detection: The eluate from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., negative electrospray ionization) and set to Multiple Reaction Monitoring (MRM).

  • MRM Analysis: The mass spectrometer selectively detects specific mass-to-charge (m/z) transitions for each analyte and the internal standard. This provides high specificity and reduces interference from other components in the plasma matrix.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound and 5-FU in the plasma sample is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Integrated Therapeutic Rationale

The combination of this compound and oral 5-FU was designed to create a more effective and convenient cancer therapy. The logic is based on overcoming the inherent pharmacological liabilities of 5-FU.

This compound This compound DPD DPD Enzyme This compound->DPD Irreversibly Inactivates Inactive Inactive Metabolites (DHFU) DPD->Inactive Metabolizes PK_Var High Pharmacokinetic Variability DPD->PK_Var Contributes to Oral5FU Oral 5-FU Oral5FU->DPD Systemic5FU Systemic 5-FU Concentration Oral5FU->Systemic5FU Increases Bioavailability Oral5FU->PK_Var Leads to Efficacy Improved Therapeutic Index & Efficacy Systemic5FU->Efficacy Toxicity Unpredictable Toxicity PK_Var->Toxicity

Caption: Logical flow of this compound's therapeutic enhancement of 5-FU.

By inactivating DPD, this compound prevents the rapid degradation of 5-FU. This action directly increases the bioavailability and systemic exposure of oral 5-FU, leading to more predictable pharmacokinetics and reducing interpatient variability. The sustained and reliable levels of 5-FU are intended to improve its antitumor efficacy and overall therapeutic index.

Conclusion

This compound is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase. Its core mechanism of action—the irreversible covalent modification of the DPD active site—effectively shuts down the primary catabolic route for 5-fluorouracil. This leads to a dramatic and clinically significant alteration of 5-FU's pharmacokinetic profile, enabling complete oral absorption, prolonging systemic exposure, and ensuring more predictable drug levels. While phase III trials of this compound in combination with 5-FU did not ultimately lead to its approval for major indications like colorectal cancer, the study of this compound has provided a comprehensive blueprint for DPD inhibition as a strategy to modulate fluoropyrimidine therapy. The technical data and methodologies established during its development remain highly valuable for researchers in oncology and drug metabolism.

References

The Discovery and Developmental Odyssey of Eniluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Potent Dihydropyrimidine Dehydrogenase Inactivator

Executive Summary

Eniluracil (5-ethynyluracil), a novel uracil analogue, was developed as a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). The co-administration of this compound with 5-FU was designed to circumvent the pharmacokinetic variability of 5-FU, enhance its oral bioavailability to nearly 100%, and improve its therapeutic index.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate clinical outcome of the this compound/5-FU combination. It is intended for researchers, scientists, and drug development professionals interested in fluoropyrimidine pharmacology and the challenges of drug development.

Introduction: The Rationale for DPD Inhibition

5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors since its development in 1957, has long been hampered by its unpredictable pharmacokinetic profile.[3] Administered intravenously, 5-FU has a short plasma half-life of 8-14 minutes due to rapid catabolism by DPD, primarily in the liver.[4] This rapid clearance necessitates continuous infusion schedules to maintain therapeutic drug concentrations, which are cumbersome and costly for patients.[1] Furthermore, oral administration of 5-FU is unreliable due to erratic and incomplete absorption, largely due to first-pass metabolism by DPD in the gut wall and liver.

The activity of DPD varies significantly among individuals, leading to unpredictable 5-FU exposure and a narrow therapeutic window. Patients with low DPD activity are at risk of severe, life-threatening toxicity, while those with high DPD activity may experience reduced therapeutic efficacy. This compound was rationally designed by scientists at Glaxo Wellcome (now GlaxoSmithKline) to address these limitations by irreversibly inactivating DPD.

Mechanism of Action

This compound is a structural analogue of uracil and acts as a mechanism-based inactivator, or "suicide substrate," for DPD. The inactivation process involves the covalent binding of this compound to the enzyme's active site, leading to its irreversible inhibition.

cluster_0 Normal 5-FU Metabolism cluster_1 5-FU Metabolism with this compound 5-FU 5-FU DPD DPD 5-FU->DPD Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites Elimination Elimination Inactive Metabolites->Elimination This compound This compound DPD_2 DPD This compound->DPD_2 Irreversible Inhibition 5-FU_2 5-FU 5-FU_2->DPD_2 Blocked Anabolism Anabolism 5-FU_2->Anabolism Increased Bioavailability Antitumor\nActivity Antitumor Activity Anabolism->Antitumor\nActivity

Figure 1: Mechanism of Action of this compound.

By inhibiting DPD, this compound dramatically alters the pharmacokinetics of co-administered 5-FU. Catabolism is blocked, leading to:

  • Increased Bioavailability: Oral bioavailability of 5-FU approaches 100%.

  • Prolonged Half-Life: The plasma half-life of 5-FU is extended from minutes to several hours.

  • Reduced Clearance: Systemic clearance of 5-FU is significantly decreased.

  • Shift in Elimination: Elimination of 5-FU shifts from hepatic metabolism to renal excretion.

This modulation of 5-FU's pharmacokinetics allows for predictable and sustained plasma concentrations with oral administration, mimicking a continuous intravenous infusion.

Preclinical Development

Preclinical studies in various rodent models demonstrated the potential of this compound to enhance the therapeutic profile of 5-FU.

  • DPD Inactivation: Low, non-toxic doses of this compound were shown to inactivate over 99% of endogenous DPD activity.

  • Improved Efficacy: In rodent tumor models, pretreatment with this compound significantly increased the antitumor efficacy of 5-FU.

  • Enhanced Therapeutic Index: this compound was found to increase the therapeutic index of 5-FU by up to six-fold in three different rodent tumor models. This was attributed to a greater dose reduction of 5-FU required to achieve a given level of toxicity compared to the dose reduction needed for equivalent antitumor effect.

  • Toxicity Profile: this compound alone was neither toxic nor possessed antiproliferative activity. Preclinical toxicology studies in rats helped to establish a safe starting dose for clinical trials and to identify potential target organs for toxicity.

Clinical Development

The clinical development of this compound in combination with 5-FU progressed through Phase I, II, and III trials, initially showing considerable promise.

Phase I Studies: Pharmacokinetics and Dose-Finding

Phase I trials were designed to determine the safety, pharmacokinetics, and pharmacodynamics of the this compound/5-FU combination. These studies confirmed the profound effect of this compound on 5-FU's pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of 5-FU With and Without this compound

Parameter5-FU Alone (IV Bolus)5-FU with this compound (Oral)Fold ChangeReference
Half-life (t1/2) 8-14 minutes>5 hours~20-fold increase
Clearance (CL) High~22-fold decrease~22-fold decrease
Bioavailability 0-80% (oral)~100% (oral)N/A

Data are approximate and compiled from multiple studies.

Dose-limiting toxicities (DLTs) were identified for different dosing schedules. For a 5-day schedule every 28 days, myelosuppression was the DLT, whereas for a 28-day continuous schedule, diarrhea was dose-limiting. These studies established recommended Phase II doses for various regimens.

Phase II Studies: Efficacy in Various Cancers

Phase II trials evaluated the efficacy and safety of the this compound/5-FU combination in patients with various solid tumors, primarily colorectal, breast, and pancreatic cancers.

Table 2: Summary of Phase II Clinical Trial Results for this compound/5-FU

Cancer TypePatient PopulationDosing ScheduleObjective Response Rate (ORR)Key Findings & Reference
Colorectal Cancer Previously Untreated28-day oral this compound/5-FU~13-21%Showed activity comparable to IV 5-FU regimens with a favorable toxicity profile.
Breast Cancer Heavily Pretreated28-day oral this compound/5-FU16%Demonstrated activity in a heavily pretreated population.
Breast Cancer Capecitabine-refractoryWeekly oral this compound/5-FU/leucovorin30%Showed promising activity in patients who had rapidly progressed on capecitabine.
Pancreatic Cancer Previously Untreated5-day oral 5-FU with 7-day this compound8%Limited activity with significant toxicity.
Pancreatic Cancer Previously Treated5-day oral 5-FU with 7-day this compound2%Limited activity with significant toxicity.

The results from Phase II trials in colorectal and breast cancer were encouraging, showing response rates in line with existing therapies but with the convenience of an all-oral regimen and a generally manageable toxicity profile. The low incidence of hand-foot syndrome was a notable advantage over continuous infusion 5-FU. However, the results in pancreatic cancer were disappointing, with limited efficacy and substantial toxicity.

Phase III Trials and Clinical Failure

Based on the promising Phase II data in colorectal cancer, large, multicenter Phase III trials were initiated to compare the all-oral this compound/5-FU regimen to the standard intravenous 5-FU/leucovorin (Mayo Clinic regimen). The primary endpoint of these trials was overall survival.

Despite the promising earlier results, the Phase III trials failed to meet their primary endpoint of demonstrating equivalence in overall survival to the standard IV 5-FU/leucovorin regimen in patients with metastatic colorectal cancer.

Analysis of Phase III Trial Failure

The failure of the Phase III trials was a significant setback. Subsequent analysis has pointed to a critical flaw in the trial design: the fixed high ratio of this compound to 5-FU (10:1 by weight). Preclinical studies in rats bearing colorectal tumors demonstrated that an excess of this compound significantly diminished the antitumor activity of 5-FU. In these studies, an "adequate" dose of this compound (1 mg/kg) followed by 5-FU (5 mg/kg) resulted in an 88% complete tumor regression rate. In contrast, when an "excess" dose of this compound (25 mg/kg) was administered with the same dose of 5-FU, the complete regression rate dropped to 25%. It is hypothesized that at high concentrations, this compound may compete with 5-FU for the enzymes involved in its anabolic activation to cytotoxic nucleotides, thereby antagonizing its therapeutic effect.

cluster_0 Hypothesized Mechanism of Antagonism Excess this compound Excess this compound Anabolic Enzymes Anabolic Enzymes Excess this compound->Anabolic Enzymes Competitive Inhibition? 5-FU 5-FU 5-FU->Anabolic Enzymes Active Metabolites\n(e.g., FdUMP, FUTP) Active Metabolites (e.g., FdUMP, FUTP) Anabolic Enzymes->Active Metabolites\n(e.g., FdUMP, FUTP) Antitumor Activity Antitumor Activity Active Metabolites\n(e.g., FdUMP, FUTP)->Antitumor Activity

Figure 2: Hypothesized Antagonism at High this compound to 5-FU Ratios.

Experimental Protocols

Measurement of Dihydropyrimidine Dehydrogenase (DPD) Activity

The activity of DPD is typically measured in peripheral blood mononuclear cells (PBMCs) as a surrogate for systemic DPD activity.

Blood Sample Blood Sample PBMC Isolation\n(Ficoll Gradient) PBMC Isolation (Ficoll Gradient) Blood Sample->PBMC Isolation\n(Ficoll Gradient) Cell Lysis Cell Lysis PBMC Isolation\n(Ficoll Gradient)->Cell Lysis Incubation with\nRadiolabeled Substrate\n([14C]5-FU or [3H]thymine)\n+ NADPH Incubation with Radiolabeled Substrate ([14C]5-FU or [3H]thymine) + NADPH Cell Lysis->Incubation with\nRadiolabeled Substrate\n([14C]5-FU or [3H]thymine)\n+ NADPH Separation of\nSubstrate and Metabolite\n(HPLC) Separation of Substrate and Metabolite (HPLC) Incubation with\nRadiolabeled Substrate\n([14C]5-FU or [3H]thymine)\n+ NADPH->Separation of\nSubstrate and Metabolite\n(HPLC) Quantification of\nRadiolabeled Metabolite\n(Scintillation Counting) Quantification of Radiolabeled Metabolite (Scintillation Counting) Separation of\nSubstrate and Metabolite\n(HPLC)->Quantification of\nRadiolabeled Metabolite\n(Scintillation Counting) Calculation of\nDPD Activity Calculation of DPD Activity Quantification of\nRadiolabeled Metabolite\n(Scintillation Counting)->Calculation of\nDPD Activity

Figure 3: Workflow for DPD Activity Assay in PBMCs.

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD enzyme.

  • Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate (e.g., [14C]5-FU or [3H]thymine) and the cofactor NADPH at 37°C.

  • Separation: The reaction is stopped, and the radiolabeled substrate and its catabolite are separated using high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled catabolite is quantified using a radioisotope detector (e.g., liquid scintillation counter).

  • Calculation: DPD activity is expressed as the rate of catabolite formation per unit of protein per unit of time (e.g., nmol/mg protein/hour).

Positron Emission Tomography (PET) Imaging

PET imaging with 18F-labeled 5-FU (18F-5-FU) was used to non-invasively study the in vivo effects of this compound on 5-FU pharmacokinetics in tumors and normal tissues.

Methodology:

  • Radiotracer Administration: Patients are administered a tracer dose of 18F-5-FU.

  • Dynamic PET Scanning: Dynamic PET imaging is performed over a specified time to measure the uptake and clearance of the radiotracer in various tissues, including the tumor and liver.

  • Data Analysis: Time-activity curves are generated for different regions of interest to determine pharmacokinetic parameters such as tissue uptake, retention, and half-life of the radiotracer.

  • Study Design: In the context of this compound development, PET scans were performed before and after this compound administration to directly visualize its effect on 5-FU distribution and metabolism.

Synthesis of this compound

The synthesis of this compound (5-ethynyluracil) has been accomplished through various methods, with the Sonogashira coupling being a key step in a scalable process.

5-Iodouracil 5-Iodouracil Sonogashira Coupling Sonogashira Coupling 5-Iodouracil->Sonogashira Coupling Pd/Cu catalyst, Trimethylsilylacetylene, Base 5-(Trimethylsilylethynyl)uracil 5-(Trimethylsilylethynyl)uracil Sonogashira Coupling->5-(Trimethylsilylethynyl)uracil Deprotection Deprotection 5-(Trimethylsilylethynyl)uracil->Deprotection Base (e.g., NaOH) This compound\n(5-Ethynyluracil) This compound (5-Ethynyluracil) Deprotection->this compound\n(5-Ethynyluracil)

Figure 4: Synthetic Pathway for this compound via Sonogashira Coupling.

General Procedure for Sonogashira Coupling:

  • Reaction Setup: 5-Iodouracil is dissolved in a suitable solvent (e.g., DMF or an amine) under an inert atmosphere.

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) are added to the reaction mixture.

  • Alkyne Addition: Trimethylsilylacetylene is added as the terminal alkyne.

  • Base Addition: A base (e.g., triethylamine) is added to facilitate the reaction.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Workup and Purification: The reaction mixture is worked up to remove the catalysts and other reagents, and the intermediate product, 5-(trimethylsilylethynyl)uracil, is purified.

  • Deprotection: The trimethylsilyl protecting group is removed by treatment with a base, such as sodium hydroxide, followed by acidification to yield this compound.

Conclusion and Future Perspectives

The development of this compound represents a landmark in the rational design of a drug to modulate the pharmacology of a widely used chemotherapeutic agent. While the initial preclinical and early clinical data were highly promising, the failure of the pivotal Phase III trials underscores the complexities of drug development and the critical importance of dose and schedule optimization. The hypothesis that an excess of this compound antagonized the efficacy of 5-FU provides a valuable lesson for future development of combination therapies involving enzyme inhibitors.

Despite its initial failure, the story of this compound is not necessarily over. The concept of DPD inhibition remains a valid strategy to improve fluoropyrimidine therapy. There is renewed interest in exploring this compound at different, potentially more optimal, ratios with 5-FU or in combination with other fluoropyrimidines like capecitabine. The extensive body of knowledge generated during the development of this compound continues to be a valuable resource for the oncology and pharmacology communities.

References

Eniluracil (5-ethynyluracil) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of eniluracil (5-ethynyluracil), a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Properties

This compound, also known as 5-ethynyluracil, is a synthetic uracil analogue. Its chemical structure is characterized by an ethynyl group at the 5th position of the pyrimidine ring. This modification is crucial for its mechanism of action.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 5-ethynyl-1H-pyrimidine-2,4-dione[1]
Synonyms 5-Ethynyluracil, 776C85, GW776C85[2][3]
Molecular Formula C₆H₄N₂O₂[2]
Molecular Weight 136.11 g/mol [1]
CAS Number 59989-18-3
SMILES C#CC1=CNC(=O)NC1=O
InChI Key JOZGNYDSEBIJDH-UHFFFAOYSA-N
Physical State Solid
Water Solubility 0.254 mg/mL (Predicted)
logP -0.91 (Predicted)
pKa (Strongest Acidic) 8.54 (Predicted)
pKa (Strongest Basic) -6.4 (Predicted)
Solubility DMF: 10 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL

Mechanism of Action: Irreversible DPD Inhibition

This compound is a mechanism-based irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). DPD is responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites. By inactivating DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance. This modulation of 5-FU metabolism is intended to enhance its antitumor efficacy and reduce variability in patient response.

The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of this compound.

PK_Workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Blood Draw Baseline Blood Draw Informed Consent->Baseline Blood Draw This compound Administration This compound Administration Baseline Blood Draw->this compound Administration 5-FU Administration 5-FU Administration This compound Administration->5-FU Administration Serial Blood Sampling Serial Blood Sampling 5-FU Administration->Serial Blood Sampling Predetermined time points Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Protein precipitation, extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification of This compound & 5-FU Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC, t1/2, CL Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

References

Eniluracil Analogues and Their Enzymatic Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By irreversibly inhibiting DPD, this compound significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance.[1][3] This modulation of 5-FU metabolism enhances its therapeutic efficacy and mitigates some of the toxic side effects associated with high doses of the chemotherapeutic agent. This technical guide provides an in-depth overview of this compound analogues, their enzymatic inhibitory activity against DPD, and the experimental methodologies used for their evaluation.

Mechanism of Action: DPD Inhibition

DPD is responsible for the breakdown of over 80% of administered 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU).[4] this compound, a structural analogue of uracil, acts as a suicide inhibitor of DPD. The ethynyl group at the 5-position of the uracil ring is key to its mechanism. Following the initial steps of the normal catalytic reaction, a reactive intermediate is formed that covalently and irreversibly binds to the active site of the enzyme, leading to its inactivation. This complete and prolonged inactivation of DPD allows for more consistent and predictable systemic exposure to 5-FU, even with oral administration.

Structure-Activity Relationship of this compound Analogues

Further research into analogues would likely explore modifications of the ethynyl group to modulate reactivity and selectivity, as well as substitutions at other positions of the pyrimidine ring to enhance binding affinity and pharmacokinetic properties. The following table is a representative template for how such data would be presented.

Data Presentation: DPD Inhibitory Activity of this compound and Hypothetical Analogues

CompoundR-Group (at C5)DPD IC50 (nM)Reference
This compound -C≡CH14--INVALID-LINK--
Analogue 1-C≡C-CH3Data not available-
Analogue 2-CH=CH2Data not available-
Analogue 3-C≡C-CH2OHData not available-
Analogue 4-BrData not available-

Note: The IC50 value for this compound is provided as a reference. Data for analogues are hypothetical and for illustrative purposes due to the lack of publicly available, comprehensive SAR studies.

Experimental Protocols

Synthesis of 5-Alkynyluracil Derivatives (this compound Analogues)

A general method for the synthesis of 5-alkynyl-substituted uracil derivatives involves a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • 5-Bromouracil

  • Terminal acetylene of choice

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

  • To a solution of 5-bromouracil in anhydrous DMF, add the terminal acetylene, CuI, and the palladium catalyst.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield the desired 5-alkynyluracil derivative.

Dihydropyrimidine Dehydrogenase (DPD) Enzymatic Activity Assays

This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DPD-catalyzed reduction of a substrate.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or tissue homogenate as a source of DPD

  • Reaction buffer (e.g., potassium phosphate buffer with EDTA and dithiothreitol)

  • NADPH

  • Substrate (e.g., 5-fluorouracil or thymine)

  • This compound analogue (inhibitor)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Isolate PBMCs or prepare a cytosolic fraction from the tissue of interest.

  • Pre-incubate the enzyme preparation with various concentrations of the this compound analogue for a defined period.

  • Initiate the enzymatic reaction by adding the substrate and NADPH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH consumption to determine DPD activity.

  • Determine the IC50 value of the inhibitor by plotting the percentage of DPD inhibition against the logarithm of the inhibitor concentration.

This highly sensitive method measures the conversion of a radiolabeled substrate to its product.

Materials:

  • DPD enzyme source (as above)

  • [6-14C]5-Fluorouracil ([14C]5-FU) or other suitable radiolabeled substrate

  • Reaction buffer

  • NADPH

  • This compound analogue (inhibitor)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Pre-incubate the enzyme preparation with the this compound analogue.

  • Initiate the reaction by adding [14C]5-FU and NADPH.

  • Incubate for a specific time at 37°C.

  • Stop the reaction (e.g., by adding ethanol).

  • Separate the substrate and the product (dihydro-[14C]5-FU) using HPLC.

  • Quantify the amount of radioactive product formed using a radioactivity detector.

  • Calculate the DPD activity and the inhibitory effect of the analogue.

Visualizations

Signaling Pathway of 5-FU Metabolism and DPD Inhibition

DPD_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Inhibition Assay cluster_detection Detection and Analysis Isolate DPD Source Isolate DPD Source (e.g., PBMCs, Tissue Homogenate) Protein Quantification Quantify Protein Concentration Isolate DPD Source->Protein Quantification Pre-incubation Pre-incubate DPD with This compound Analogue Protein Quantification->Pre-incubation Reaction Initiation Initiate Reaction with Substrate and NADPH Pre-incubation->Reaction Initiation Monitor Reaction Monitor Reaction Progress (Spectrophotometry or HPLC) Reaction Initiation->Monitor Reaction Calculate Activity Calculate DPD Activity Monitor Reaction->Calculate Activity Determine IC50 Determine IC50 Value Calculate Activity->Determine IC50

References

The Role of Eniluracil in Modulating 5-Fluorouracil Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of eniluracil in modulating the metabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This compound is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inactivating DPD, this compound significantly alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary route of elimination from hepatic metabolism to renal excretion. This modulation aims to enhance the therapeutic efficacy of 5-FU, reduce its pharmacokinetic variability, and potentially overcome mechanisms of drug resistance. This document will detail the mechanism of action, present key quantitative data from clinical studies, outline relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for several decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1] Its efficacy is, however, hampered by significant inter- and intra-patient variability in its pharmacokinetic profile, primarily due to unpredictable and often incomplete oral bioavailability and rapid catabolism.[2][3] More than 80% of an administered dose of 5-FU is rapidly broken down by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[4][5] The activity of DPD can vary significantly among individuals, leading to inconsistent systemic exposure to 5-FU and a narrow therapeutic index.

This compound (5-ethynyluracil) was developed to address these limitations by specifically targeting and irreversibly inactivating DPD. This guide explores the biochemical modulation of 5-FU metabolism by this compound, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action of this compound

This compound is a uracil analogue that acts as a mechanism-based inhibitor of DPD. The primary mechanism involves the irreversible inactivation of the DPD enzyme. This inhibition prevents the first and rate-limiting step in the catabolism of 5-FU, which is its conversion to dihydrofluorouracil (DHFU).

The consequences of DPD inhibition by this compound are profound:

  • Increased Bioavailability of Oral 5-FU: By preventing first-pass metabolism in the liver, this compound increases the oral bioavailability of 5-FU to nearly 100%.

  • Prolonged Half-Life and Reduced Clearance: The half-life of 5-FU is significantly extended, from approximately 8-22 minutes to over 4.5 hours, and its plasma clearance is reduced by more than 20-fold.

  • Shift in Elimination Pathway: With DPD-mediated catabolism blocked, the primary route of 5-FU elimination shifts from hepatic metabolism to renal excretion.

  • Linear and Predictable Pharmacokinetics: The co-administration of this compound with 5-FU results in a more predictable and linear pharmacokinetic profile, which can simplify dosing and potentially improve safety and efficacy.

Quantitative Data on Pharmacokinetic Modulation

The co-administration of this compound with 5-FU leads to significant and quantifiable changes in the pharmacokinetic parameters of 5-FU. The following tables summarize key data from clinical trials.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) With and Without this compound

Parameter5-FU Alone (IV)Oral 5-FU with this compoundFold ChangeReference(s)
Oral Bioavailability N/A (erratic)~100%-
Half-life (t½) 8-22 minutes4.5 - 6.5 hours8-30 fold increase
Plasma Clearance (CL) High and variable>20-fold decrease>20-fold decrease
Area Under the Curve (AUC) Highly variablePredictable and dose-proportional-

Table 2: Comparative Pharmacokinetics of Continuous Venous Infusion (CVI) 5-FU vs. Oral 5-FU with this compound

ParameterCVI 5-FU (300 mg/m²/day)Oral this compound/5-FU (10:1 mg/m² BID)p-valueReference
Mean Steady-State Plasma Concentration (Css) 104 ± 45 ng/mL38.1 ± 7.7 ng/mL< 0.00001
Area Under the Curve (AUC144-168h) 2,350 ± 826 ng·h/mL722 ± 182 ng·h/mL< 0.00001

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the interaction of this compound and 5-FU.

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This assay is crucial for determining the inhibitory activity of this compound on the DPD enzyme.

Objective: To measure the in vitro or ex vivo activity of DPD in the presence and absence of this compound.

General Procedure (Radioenzymatic Assay):

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) or tumor tissue homogenates are prepared and the protein concentration is determined.

  • Reaction Mixture: The reaction mixture typically contains the cell lysate or tissue homogenate, a buffer solution, NADPH as a cofactor, and radiolabeled 5-FU (e.g., [6-³H]5-FU).

  • Incubation: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

  • Separation of Metabolites: The substrate (5-FU) and its catabolite (DHFU) are separated using high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled DHFU produced is quantified using a scintillation counter.

  • Data Analysis: DPD activity is expressed as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein). The inhibitory effect of this compound is determined by comparing the DPD activity in samples with and without the inhibitor.

Pharmacokinetic Analysis of 5-FU and this compound

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of 5-FU when co-administered with this compound.

Objective: To determine the pharmacokinetic parameters of 5-FU and this compound in plasma or serum.

General Procedure (LC-MS/MS):

  • Sample Collection: Blood samples are collected from subjects at various time points after drug administration.

  • Plasma/Serum Separation: Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: A protein precipitation step is typically performed to remove proteins from the plasma/serum sample. An internal standard (e.g., 5-bromouracil) is added to each sample.

  • Chromatographic Separation: The prepared samples are injected into a liquid chromatography system. A C18 column is commonly used to separate 5-FU, this compound, and the internal standard.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The analytes are typically monitored using multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentrations of 5-FU and this compound in each sample are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve. Pharmacokinetic parameters such as AUC, Cmax, t½, and clearance are then calculated using appropriate software.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the effect of this compound on the anticancer activity of 5-FU in cancer cell lines.

Objective: To determine the concentration of 5-FU that inhibits cell growth by 50% (IC50) in the presence and absence of this compound.

General Procedure (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of 5-FU, with or without a fixed concentration of this compound, for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Workflow DPD_Assay DPD Inhibition Assay (In Vitro / Ex Vivo) Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) DPD_Assay->Cytotoxicity Confirm DPD Inhibition Animal_Models Animal Tumor Models Cytotoxicity->Animal_Models Evaluate In Vivo Efficacy Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Animal_Models->Patient_Recruitment Proceed to Clinical Trials Dosing Oral Administration (this compound + 5-FU) Patient_Recruitment->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Toxicity_Monitoring Toxicity Monitoring Dosing->Toxicity_Monitoring Efficacy_Assessment Tumor Response Assessment Toxicity_Monitoring->Efficacy_Assessment

Caption: Generalized experimental workflow for this compound/5-FU studies.

Discussion and Future Directions

The co-administration of this compound with 5-FU represents a rational and well-defined strategy to modulate the pharmacokinetics of a classic chemotherapeutic agent. By irreversibly inhibiting DPD, this compound transforms 5-FU into a drug with nearly 100% oral bioavailability and a more predictable, linear pharmacokinetic profile. This approach has the potential to simplify treatment regimens, reduce inter-patient variability, and possibly enhance the therapeutic index of 5-FU.

Despite the compelling scientific rationale and promising early-phase clinical data, the combination of this compound and 5-FU has faced challenges in later-stage clinical development. Some studies have suggested that the ratio of this compound to 5-FU may be a critical factor, with an excess of this compound potentially diminishing the antitumor activity of 5-FU. Further research is warranted to optimize the dosing and scheduling of this combination.

Future directions in this field may include:

  • Investigating alternative dosing schedules and ratios of this compound to 5-FU to maximize efficacy and minimize toxicity.

  • Exploring the combination of this compound and 5-FU with other targeted therapies or immunotherapies.

  • Utilizing pharmacokinetic and pharmacodynamic modeling to personalize dosing strategies for individual patients.

  • Identifying predictive biomarkers beyond DPD status that may indicate which patients are most likely to benefit from this combination therapy.

Conclusion

This compound is a potent and specific modulator of 5-FU metabolism through the irreversible inhibition of DPD. This modulation leads to a more favorable and predictable pharmacokinetic profile for 5-FU, enabling effective oral administration. While challenges remain in translating these pharmacological advantages into superior clinical outcomes in all settings, the study of this compound has provided invaluable insights into the clinical pharmacology of fluoropyrimidines and continues to be an important area of research in oncology drug development.

References

Eniluracil's Therapeutic Potential: An In-Depth Technical Guide to Early Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical research that established the therapeutic potential of eniluracil as a modulator of 5-fluorouracil (5-FU) chemotherapy. This compound, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), was developed to enhance the efficacy and improve the safety profile of 5-FU, a cornerstone of cancer treatment. This document details the mechanism of action, key experimental findings, and the methodologies employed in foundational in vitro and in vivo studies.

Core Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

This compound's primary mechanism of action is the potent and irreversible inactivation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Over 80% of administered 5-FU is normally degraded by DPD in the liver and other tissues, leading to a short plasma half-life and variable bioavailability when administered orally.[1] By inhibiting DPD, this compound prevents the breakdown of 5-FU, thereby increasing its plasma concentrations, prolonging its half-life, and enhancing its oral bioavailability to nearly 100%.[2] This modulation of 5-FU's pharmacokinetics allows for more consistent and sustained exposure of tumor cells to the cytotoxic effects of 5-FU.

Preclinical In Vitro Studies: Potentiation of 5-FU Cytotoxicity

Early in vitro studies were crucial in demonstrating this compound's ability to enhance the cytotoxic effects of 5-FU in cancer cell lines. These studies established that this compound itself possesses no intrinsic antiproliferative activity but acts as a powerful modulator of 5-FU's efficacy, particularly in cells with high basal DPD activity.

Quantitative Data from In Vitro Cytotoxicity Assays

The co-administration of this compound with 5-FU resulted in a significant increase in the cytotoxicity of 5-FU in various human cancer cell lines. The potentiation of 5-FU's activity was observed to be between one- and five-fold in cell lines treated with the combination compared to 5-FU alone.

Cell Line TypeFold-Increase in 5-FU Cytotoxicity with this compoundReference
Human Cancer Cell Lines1 to 5-fold
MIAPaCa-2 (Pancreas Tumor)2.0-fold
HuTu80 (Duodenum Tumor)1.5-fold
Experimental Protocols

2.2.1. Cell Lines and Culture

  • Cell Lines: A variety of human cancer cell lines were utilized, including those known to have high levels of DPD expression, such as MIAPaCa-2 (pancreas) and HuTu80 (duodenum).

  • Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

2.2.2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment.

  • Drug Treatment: After allowing the cells to adhere overnight, they were treated with varying concentrations of 5-FU, either alone or in combination with a fixed concentration of this compound (or uracil as a DPD substrate competitor). Control wells received vehicle only.

  • Incubation: The plates were incubated for a period of 72 to 96 hours to allow for the cytotoxic effects of the drugs to manifest.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: After a further incubation period (typically 2-4 hours), the formazan crystals formed by viable cells were solubilized using a solubilizing agent (e.g., DMSO, acidified isopropanol).

  • Absorbance Reading: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was determined from the dose-response curves.

2.2.3. Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Radioenzymatic Assay)

  • Cell Lysate Preparation: Cytosolic extracts from the cancer cell lines were prepared by homogenization and centrifugation.

  • Reaction Mixture: The reaction mixture contained the cell lysate, a radiolabeled substrate (e.g., [6-³H]5-fluorouracil), and a buffer solution.

  • Incubation: The reaction was initiated and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction was stopped by the addition of a quenching agent.

  • Separation of Substrate and Metabolite: The unmetabolized substrate and the radiolabeled metabolite were separated using techniques such as high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radiolabeled metabolite was quantified using a scintillation counter.

  • Calculation of DPD Activity: DPD activity was expressed as the rate of metabolite formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).

Preclinical In Vivo Studies: Enhanced Antitumor Efficacy and Therapeutic Index

In vivo studies using rodent tumor models provided compelling evidence of this compound's ability to significantly enhance the antitumor efficacy of 5-FU and improve its therapeutic index.

Quantitative Data from In Vivo Tumor Models

Pretreatment with this compound demonstrated a marked improvement in the therapeutic outcomes of 5-FU treatment in various rodent models of cancer.

Animal ModelTumor TypeKey FindingsReference
RatsAdvanced Colorectal CarcinomaIncreased antitumor efficacy of 5-FU.
Rodent ModelsVarious TumorsUp to a six-fold increase in the therapeutic index of 5-FU.
Experimental Protocols

3.2.1. Animal Models and Tumor Implantation

  • Animal Strains: Commonly used rodent strains included rats (e.g., Fischer 344) and nude mice (for xenografts).

  • Tumor Models: Studies utilized transplantable tumor models, such as nitrosoguanidine-induced rat colonic carcinoma, or human tumor xenografts (e.g., SC-1-NU gastric carcinoma).

  • Implantation: Tumor cells or fragments were implanted subcutaneously or at a specific organ site (e.g., liver) in the host animals.

3.2.2. Dosing and Administration

  • This compound Administration: this compound was typically administered orally (p.o.) or intraperitoneally (i.p.) prior to 5-FU treatment to ensure adequate DPD inhibition.

  • 5-FU Administration: 5-FU was administered either orally or intravenously (i.v.).

  • Dosing Regimen: A typical regimen involved daily administration of both drugs for a specified period (e.g., 5-10 consecutive days).

3.2.3. Evaluation of Antitumor Efficacy and Toxicity

  • Tumor Growth Measurement: Tumor size was measured regularly (e.g., every other day) using calipers, and tumor volume was calculated.

  • Toxicity Assessment: Animal body weight was monitored as a general indicator of toxicity. Hematological parameters and signs of distress were also observed.

  • Therapeutic Index Calculation: The therapeutic index was determined by comparing the antitumor efficacy at a given dose to the host toxicity at that same dose.

Signaling Pathways and Experimental Workflows

Mechanism of 5-FU Action and Modulation by this compound

The primary cytotoxic mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). This inhibition disrupts the synthesis of thymidine, an essential precursor for DNA replication, leading to cell death. This compound, by preventing the degradation of 5-FU, increases the intracellular pool of 5-FU available for conversion to FdUMP, thereby enhancing the inhibition of TS.

G cluster_0 5-FU Metabolism & Action This compound This compound DPD Dihydropyrimidine Dehydrogenase (DPD) This compound->DPD Inhibits Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Produces FU 5-Fluorouracil (5-FU) FU->DPD Catabolized by FdUMP 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) FU->FdUMP Anabolic Conversion TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP Cell_Death Cell Death TS->Cell_Death Inhibition leads to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DNA_Synthesis->Cell_Death G cluster_0 In Vivo Efficacy Workflow Start Tumor Cell/Fragment Implantation in Rodents Tumor_Growth Allow Tumors to Establish and Grow Start->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Group_A Control Group (Vehicle) Randomization->Group_A Group_B 5-FU Alone Randomization->Group_B Group_C This compound + 5-FU Randomization->Group_C Treatment Administer Treatment According to Schedule Group_A->Treatment Group_B->Treatment Group_C->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Data Analysis and Comparison of Groups Endpoint->Analysis

References

Eniluracil's Profound Impact on Pyrimidine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniluracil (5-ethynyluracil) is a potent, mechanism-based, and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the pyrimidine catabolism pathway.[1][2][3] This technical guide provides an in-depth analysis of this compound's effect on pyrimidine degradation, with a focus on its implications for cancer therapy, particularly in combination with the fluoropyrimidine chemotherapeutic agent 5-fluorouracil (5-FU). By completely inactivating DPD, this compound dramatically alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and a shift in its primary elimination route from hepatic metabolism to renal excretion.[1][4] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Pyrimidine Catabolism and Dihydropyrimidine Dehydrogenase (DPD)

The catabolism of pyrimidines, such as uracil and thymine, is a crucial metabolic process for nucleotide homeostasis. This degradation occurs primarily through a three-step reductive pathway. The initial and rate-limiting step is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme encoded by the DPYD gene. DPD reduces uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively. These products are further metabolized by dihydropyrimidinase and β-ureidopropionase to β-alanine and β-aminoisobutyrate, which can then be excreted or enter other metabolic pathways.

DPD is also the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU). The high and variable activity of DPD in the population leads to erratic oral bioavailability and unpredictable toxicity of 5-FU. This compound was developed to address this variability by potently and irreversibly inhibiting DPD.

Mechanism of Action of this compound

This compound acts as a mechanism-based inactivator of DPD. This means that the enzyme itself converts this compound into a reactive species that then covalently binds to and irreversibly inactivates the enzyme. This complete and sustained inhibition of DPD forms the basis of its clinical application. While its primary target is DPD, this compound has also been shown to competitively inhibit uridine phosphorylase (UP), an enzyme involved in the anabolic activation of 5-FU, with an IC50 of 0.375 mM. This secondary effect may have implications for the optimal scheduling of this compound and 5-FU administration.

Quantitative Effects of this compound on Pyrimidine Catabolism and 5-FU Pharmacokinetics

The administration of this compound leads to profound and measurable changes in pyrimidine metabolite levels and the pharmacokinetic profile of co-administered 5-FU.

Inhibition of DPD Activity

This compound treatment results in the complete and rapid inactivation of DPD activity in both peripheral blood mononuclear cells (PBMCs) and tumor tissues.

Tissue/Cell TypeDPD Activity without this compound (pmol/min/mg protein)DPD Activity with this compound (pmol/min/mg protein)Reference
Colorectal Tumors30 - 92Not Detectable
Peripheral Blood Mononuclear Cells (PBMCs)265 - 494 (median: 366.5)Not Detectable
Normal Liver243 ± 24Not Detectable
Metastatic Colorectal Cancer119 ± 19Not Detectable

Table 1: Effect of this compound on Dihydropyrimidine Dehydrogenase (DPD) Activity.

Alterations in Pyrimidine Metabolite Levels

The inactivation of DPD by this compound leads to a significant accumulation of its substrate, uracil, in the plasma.

ParameterPre-EniluracilPost-EniluracilReference
Plasma Uracil Concentration< 0.2 µM (median)27.76 µM (median)
Serum Uracil ConcentrationUndetectable2700 ± 170 ng/mL

Table 2: Effect of this compound on Plasma and Serum Uracil Concentrations.

Impact on 5-FU Pharmacokinetics

This compound dramatically alters the pharmacokinetic profile of 5-FU, transforming it into a drug with predictable oral bioavailability and reduced clearance.

Pharmacokinetic Parameter5-FU Alone (IV)Oral 5-FU with this compoundFold ChangeReference
BioavailabilityN/A (IV)~100%N/A
Half-life (t½)~11 minutes4 - 6 hours~20-fold increase
Clearance (CL)High and variable46 - 58 mL/min/m²~22 to 52-fold decrease
Steady-State Plasma Concentration (Cp)104 ± 45 ng/mL (300 mg/m² CVI)38.1 ± 7.7 ng/mL (10:1 mg/m² BID)~3-fold lower with oral regimen
Area Under the Curve (AUC)2,350 ± 826 ng·h/mL (144-168h)722 ± 182 ng·h/mL (144-168h)~3-fold lower with oral regimen

Table 3: Comparative Pharmacokinetics of 5-Fluorouracil (5-FU) with and without this compound.

Signaling Pathways and Experimental Workflows

Reductive Pyrimidine Catabolism Pathway

The following diagram illustrates the reductive pathway of pyrimidine catabolism and the point of inhibition by this compound.

Pyrimidine_Catabolism Uracil Uracil / 5-FU Dihydrouracil 5,6-Dihydrouracil / 5,6-Dihydro-5-FU Uracil->Dihydrouracil NADPH -> NADP+ N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine / α-Fluoro-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine H2O Beta_alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_alanine CO2_NH3 CO2 + NH3 DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase (DHP) DHP->Dihydrouracil BUP β-Ureidopropionase (β-UP) BUP->N_Carbamoyl_beta_alanine This compound This compound This compound->DPD Irreversible Inhibition

Caption: Reductive pathway of pyrimidine catabolism and this compound's point of action.

Experimental Workflow: DPD Activity Assay in PBMCs

The following diagram outlines a typical workflow for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).

DPD_Assay_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Assay cluster_analysis Analysis Blood_Collection Whole Blood Collection (Heparin) PBMC_Isolation PBMC Isolation (Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Lysis Cell Lysis (Sonication/Freezing) PBMC_Isolation->Cell_Lysis Protein_Quant Protein Quantification (e.g., Bradford Assay) Cell_Lysis->Protein_Quant Reaction_Setup Incubation of Lysate with [14C]5-FU, NADPH, MgCl2 Protein_Quant->Reaction_Setup Reaction_Termination Termination of Reaction (e.g., Acidification) Reaction_Setup->Reaction_Termination HPLC_Separation HPLC Separation of [14C]5-FU and Metabolites Reaction_Termination->HPLC_Separation Radioactivity_Detection Radioactivity Detection (Scintillation Counting) HPLC_Separation->Radioactivity_Detection Data_Analysis Calculation of DPD Activity (pmol/min/mg protein) Radioactivity_Detection->Data_Analysis

Caption: Workflow for determining DPD activity in PBMCs.

Experimental Protocols

DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on methodologies described in the literature for measuring DPD activity using a radioenzymatic assay.

5.1.1. Materials and Reagents

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • [¹⁴C]5-fluorouracil ([¹⁴C]5-FU)

  • NADPH

  • MgCl₂

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate

  • Scintillation cocktail

  • Bovine serum albumin (BSA) standards

  • Bradford reagent

  • HPLC system with a radioactivity detector

5.1.2. PBMC Isolation

  • Collect whole blood in heparinized tubes.

  • Dilute the blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.

  • Carefully collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells twice with PBS, centrifuging at 100-200 x g for 10 minutes for each wash.

  • Resuspend the final PBMC pellet and store at -80°C until use.

5.1.3. Enzyme Reaction

  • Thaw the PBMC pellet and lyse the cells by sonication or freeze-thaw cycles in potassium phosphate buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant (cytosolic fraction).

  • Determine the protein concentration of the cytosol using the Bradford assay with BSA as a standard.

  • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), NADPH, MgCl₂, and [¹⁴C]5-FU.

  • Initiate the reaction by adding a known amount of cytosolic protein to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold TCA.

5.1.4. Analysis

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Extract the supernatant containing [¹⁴C]5-FU and its metabolites with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate [¹⁴C]5-FU from its radiolabeled metabolites.

  • Quantify the amount of radiolabeled metabolite formed using an in-line radioactivity detector.

  • Calculate the DPD activity as pmol of metabolite formed per minute per mg of protein.

Quantification of Uracil and Dihydrouracil in Plasma by HPLC-UV

This protocol is a summary of methods developed for the analysis of endogenous pyrimidines in plasma.

5.2.1. Materials and Reagents

  • Uracil and dihydrouracil analytical standards

  • Internal standard (e.g., 5-fluorouracil or a stable isotope-labeled analog)

  • Solid-phase extraction (SPE) cartridges

  • Methanol, acetonitrile, and other HPLC-grade solvents

  • Potassium phosphate buffer

  • HPLC system with a UV detector

5.2.2. Sample Preparation

  • Collect blood in EDTA tubes and centrifuge to obtain plasma.

  • To a known volume of plasma, add the internal standard.

  • Perform protein precipitation, for example, with a high concentration of ammonium sulfate.

  • Centrifuge and collect the supernatant.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol and water, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

5.2.3. HPLC-UV Analysis

  • Inject the reconstituted sample into an HPLC system.

  • Use a reverse-phase column (e.g., SymmetryShield RP18) for separation.

  • Employ an isocratic or gradient mobile phase, typically consisting of a potassium phosphate buffer and an organic modifier like acetonitrile.

  • Set the UV detector to monitor for uracil (e.g., ~260 nm) and dihydrouracil (e.g., ~210 nm).

  • Create a calibration curve using known concentrations of uracil and dihydrouracil standards.

  • Quantify the concentrations of uracil and dihydrouracil in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Conclusion

This compound's irreversible inactivation of dihydropyrimidine dehydrogenase represents a significant pharmacological intervention in the pyrimidine catabolism pathway. This mechanism of action has profound implications for the clinical use of 5-fluorouracil, offering a method to overcome the pharmacokinetic variability that has historically plagued this important chemotherapeutic agent. The quantitative data clearly demonstrate the complete shutdown of DPD activity and the resultant dramatic alterations in 5-FU's pharmacokinetic profile. The detailed experimental protocols provided herein offer a foundation for researchers to accurately assess the pharmacodynamic effects of this compound and other DPD inhibitors. The continued study of this interaction is crucial for optimizing cancer chemotherapy and developing personalized treatment strategies.

References

foundational studies on eniluracil's pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, orally active, and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] Developed to modulate 5-FU's pharmacological profile, this compound's primary therapeutic goal is to enhance the efficacy and simplify the administration of 5-FU, a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[2][4] By inactivating DPD, this compound dramatically alters 5-FU's pharmacokinetics, leading to increased bioavailability, prolonged half-life, and a shift in its elimination pathway from hepatic metabolism to renal excretion. This guide provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key findings from clinical investigations.

Mechanism of Action: Dihydropyrimidine Dehydrogenase Inhibition

This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the rapid degradation of over 80% of an administered 5-FU dose into inactive metabolites. This compound's irreversible inhibition of DPD leads to a near-complete and sustained inactivation of the enzyme. This potent inhibition effectively blocks the catabolism of 5-FU, thereby increasing its systemic exposure and availability for anabolic activation to its cytotoxic metabolites.

The inhibition of DPD by this compound is highly effective, with an IC50 of 14 nM . Studies have shown that oral administration of this compound leads to complete or nearly complete inactivation of DPD activity in peripheral blood mononuclear cells, as well as in primary and metastatic colorectal tumors. This inactivation occurs rapidly, within one hour of administration, and can be sustained for an extended period. The regeneration of DPD activity is dependent on the synthesis of new enzyme, with a reported half-life of 2.6 days for DPD resynthesis.

A potential, yet significant, aspect of this compound's pharmacology is the observation that an excess of this compound relative to 5-FU may competitively inhibit the anabolic activation of 5-FU, potentially diminishing its antitumor activity. This highlights the importance of the dosing ratio and schedule of the two agents.

Pharmacokinetics and Pharmacodynamics

The co-administration of this compound profoundly alters the pharmacokinetic profile of 5-FU. By eliminating DPD-mediated first-pass metabolism, this compound increases the oral bioavailability of 5-FU to approximately 100%. This allows for consistent and predictable systemic exposure with oral administration, overcoming the erratic absorption typically seen with oral 5-FU alone.

The impact of this compound on key pharmacokinetic parameters of 5-FU is substantial. In clinical trials, this compound has been shown to increase the half-life of 5-FU by up to 20-fold and decrease its clearance by as much as 22-fold. This prolonged exposure mimics the effects of continuous intravenous infusion of 5-FU, a method often associated with improved efficacy.

The following table summarizes the key pharmacokinetic parameters of 5-FU when administered with this compound, based on data from a bioequivalence study.

Table 1: Pharmacokinetic Parameters of Oral 5-FU Administered with this compound

ParameterMean ValueIntersubject Coefficient of Variation
Terminal Half-life (t½) 5.5 - 5.6 hours23% - 33%
Systemic Clearance (CL/F) 6.5 - 6.6 L/hour23% - 33%
Apparent Volume of Distribution (Vd/F) 50.0 - 51.5 L23% - 33%
Urinary Excretion of Unchanged 5-FU (24h) 50.8% - 56.1%Not Reported

Data compiled from a randomized, three-way crossover bioequivalence study of three oral dosing forms of this compound/5-FU tablets.

The pharmacodynamic effects of this compound are directly linked to the increased and prolonged exposure to 5-FU. By blocking its catabolism, more 5-FU is available to be converted into its active anabolites, which exert cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

Clinical Studies

The combination of this compound and oral 5-FU has been evaluated in several clinical trials, primarily in patients with metastatic colorectal cancer. These studies have demonstrated the feasibility of an all-oral fluoropyrimidine regimen with a manageable toxicity profile.

Table 2: Efficacy of this compound and Oral 5-FU in Metastatic Colorectal Cancer (Phase II Studies)

Study PopulationDosing RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Previously Untreated This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle)13.2%3.4 months11.1 months
Previously Treated This compound 10 mg/m² + 5-FU 1 mg/m² BID (28-day cycle)2.2%2.5 months9.0 months
Previously Untreated This compound + 5-FU BID (28-day cycle)25%22.6 weeks59 weeks

Data from two separate Phase II clinical trials in patients with metastatic colorectal cancer.

The primary dose-limiting toxicities observed with the this compound/5-FU combination are hematologic and gastrointestinal.

Table 3: Incidence of Grade 3/4 Toxicities with this compound and Oral 5-FU

Adverse EventIncidence (Grade 3/4)
Diarrhea 10.2%
Nausea 4.6%
Vomiting 3.7%
Stomatitis/Mucositis 2.8%
Neutropenia 2.8%

Preliminary safety analysis for the chronic 28-day dosing regimen, involving data from 108 patients treated in three different studies.

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on DPD.

Materials:

  • Recombinant human DPD enzyme

  • [¹⁴C]-labeled 5-fluorouracil (substrate)

  • NADPH (cofactor)

  • This compound (test inhibitor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Enzyme Preparation: Dilute the recombinant human DPD enzyme to a working concentration in the reaction buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer to determine the IC50 value.

  • Reaction Mixture: In microcentrifuge tubes, combine the reaction buffer, NADPH, and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the reaction mixtures containing the enzyme and inhibitor (or vehicle control) for a specified time at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the [¹⁴C]-labeled 5-fluorouracil to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid solution (e.g., perchloric acid) or by heat inactivation.

  • Separation of Substrate and Product: Separate the unreacted [¹⁴C]-5-fluorouracil from the radiolabeled catabolites using a method such as solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled catabolites formed using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of DPD inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Protocol (Phase I Example)

The following is a summarized, representative protocol from a Phase I study of this compound and oral 5-FU.

Title: A Phase I Study of this compound, a Dihydropyrimidine Dehydrogenase Inactivator, and Oral 5-Fluorouracil in Patients with Recurrent or Advanced Head and Neck Cancer.

Objectives:

  • To determine the maximum tolerated dose (MTD) of oral 5-FU administered with a fixed dose of this compound and concurrent radiation therapy.

  • To describe the toxicities of the combination therapy.

  • To evaluate the pharmacokinetics of 5-FU in the presence of this compound.

Patient Population: Patients with recurrent, metastatic, or high-risk squamous cell carcinomas of the head and neck.

Treatment Plan:

  • This compound: Fixed dose of 20 mg administered orally twice a day (BID) for 7 consecutive days.

  • 5-Fluorouracil: Oral administration on 5 consecutive days, with the initial dose at 2.5 mg/m² BID and subsequent dose escalations in patient cohorts.

  • Radiation Therapy: Concurrent with chemotherapy.

Assessments:

  • Safety: Monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Pharmacokinetics: Serial blood sampling to determine plasma concentrations of 5-FU and uracil. DPD activity in lymphocytes was also monitored.

  • Efficacy: Tumor response assessed by standard imaging criteria.

Visualizations

Caption: 5-FU metabolic pathways and the inhibitory action of this compound.

Experimental_Workflow_DPD_Inhibition cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep Prepare DPD Enzyme Solution Mix Combine Enzyme, Buffer, NADPH, and this compound Enzyme_Prep->Mix Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Mix Substrate_Prep Prepare [14C]-5-FU Substrate Initiate Add [14C]-5-FU to start reaction Substrate_Prep->Initiate Preincubation Pre-incubate at 37°C Mix->Preincubation Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Separate Separate Substrate and Products (HPLC) Terminate->Separate Quantify Quantify Products (Scintillation Counting) Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for determining DPD inhibition by this compound.

Conclusion

This compound is a potent and specific inhibitor of dihydropyrimidine dehydrogenase that fundamentally alters the pharmacology of 5-fluorouracil. By preventing the rapid catabolism of 5-FU, this compound enhances its oral bioavailability to near completion, prolongs its systemic exposure, and shifts its primary route of elimination to the kidneys. These profound pharmacokinetic modifications allow for a more convenient and potentially more effective oral administration of 5-FU. Clinical studies have demonstrated the feasibility of this combination, with a manageable safety profile. The foundational pharmacological studies of this compound have provided a clear understanding of its mechanism and its significant impact on fluoropyrimidine therapy, paving the way for further research into oral cancer chemotherapy regimens.

References

Eniluracil: A Technical Guide to Studying Dihydropyrimidine Dehydrogenase (DPD) Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, orally bioavailable, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU) and other fluoropyrimidines.[1][2] By irreversibly inhibiting DPD, this compound dramatically alters the pharmacokinetic profile of 5-FU, leading to increased bioavailability, a prolonged half-life, and a shift from hepatic metabolism to renal excretion.[1][2] These properties make this compound an invaluable tool for studying DPD enzyme kinetics and for developing novel cancer therapeutic strategies. This technical guide provides an in-depth overview of the use of this compound as a tool for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The Impact of this compound on 5-FU Pharmacokinetics

The co-administration of this compound with 5-FU leads to significant and predictable changes in the pharmacokinetic parameters of 5-FU. The following table summarizes key quantitative data from clinical studies.

Pharmacokinetic Parameter5-FU Alone (Intravenous)5-FU with this compound (Oral)Fold ChangeReference(s)
Bioavailability N/A (IV administration)~100%N/A[1]
Half-life (t½) 10-20 minutes4-6 hours~20-fold increase
Systemic Clearance High and variableReduced >20-fold>20-fold decrease
Route of Elimination >80% hepatic metabolism by DPD~45-75% renal excretionShift from hepatic to renal
DPD Activity in the Presence of this compound

This compound administration leads to the complete and systemic inactivation of DPD activity. This has been observed in both peripheral blood mononuclear cells (PBMCs) and tumor tissues.

Tissue TypeDPD Activity (Untreated)DPD Activity (With this compound)Reference(s)
Colorectal Tumors 30-92 pmol/min/mg proteinUndetectable
Peripheral Blood Mononuclear Cells (PBMCs) Median: 366.5 pmol/min/mg proteinUndetectable

Note: DPD activity is completely inactivated within 1 hour of this compound administration.

This compound-DPD Interaction Kinetics

Experimental Protocols

DPD Activity Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to measure DPD activity in cell lysates or purified enzyme preparations. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH (10 mM stock solution)

  • 5-Fluorouracil (5-FU) or Thymine (10 mM stock solution)

  • Cell lysate or purified DPD enzyme

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration 100 µM), and the DPD-containing sample in a microplate well or cuvette.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate (5-FU or thymine, final concentration 100 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 30-second intervals.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹). One unit of DPD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Determination of Kinetic Constants (k_inact and K_I) for this compound

This protocol outlines the steps to determine the kinetic parameters of irreversible DPD inhibition by this compound.

Part A: Determination of the Apparent Rate of Inactivation (k_obs)

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In separate microplate wells, pre-incubate the DPD enzyme with each concentration of this compound for varying time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • At the end of each pre-incubation time point, initiate the DPD activity assay as described above by adding the substrate (5-FU or thymine) and NADPH.

  • Measure the initial reaction velocity for each condition.

  • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the apparent rate of inactivation (-k_obs).

Part B: Determination of k_inact and K_I

  • Plot the calculated k_obs values against the corresponding this compound concentrations.

  • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors:

    k_obs = (k_inact * [I]) / (K_I + [I])

    Where:

    • k_obs is the apparent rate of inactivation

    • k_inact is the maximum rate of inactivation

    • [I] is the concentration of the inhibitor (this compound)

    • K_I is the inhibitor concentration at which the inactivation rate is half of k_inact.

  • The values for k_inact (the plateau of the curve) and K_I (the this compound concentration at half-maximal inactivation rate) can be determined from the hyperbolic fit of the data.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of DPD Inactivation by this compound DPD DPD (Active Enzyme) DPD_this compound Reversible DPD-Eniluracil Complex DPD->DPD_this compound k_on This compound This compound This compound->DPD_this compound DPD_this compound->DPD k_off Inactive_DPD Covalently Modified DPD (Inactive) DPD_this compound->Inactive_DPD k_inact

Caption: Mechanism of irreversible DPD inactivation by this compound.

G cluster_1 Experimental Workflow for DPD Kinetics with this compound start Start prepare_reagents Prepare DPD Enzyme, this compound Dilutions, Substrates, and Buffers start->prepare_reagents pre_incubation Pre-incubate DPD with this compound at Various Concentrations and Time Points prepare_reagents->pre_incubation activity_assay Initiate DPD Activity Assay (Spectrophotometric) pre_incubation->activity_assay measure_activity Measure Initial Reaction Velocities activity_assay->measure_activity plot_k_obs Plot ln(Activity) vs. Time to Determine k_obs measure_activity->plot_k_obs plot_kinact_KI Plot k_obs vs. [this compound] to Determine k_inact and K_I plot_k_obs->plot_kinact_KI end End plot_kinact_KI->end

Caption: Workflow for determining DPD kinetic parameters with this compound.

G cluster_2 5-FU Metabolic Pathway: Impact of this compound cluster_normal Normal 5-FU Catabolism cluster_inhibited 5-FU Pathway with this compound FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD-mediated reduction DPD DPD DPD_inactive DPD (Inactive) FBAL α-fluoro-β-alanine DHFU->FBAL Further Metabolism FU2 5-Fluorouracil (5-FU) Renal_Excretion Renal Excretion FU2->Renal_Excretion Anabolism Anabolism to Active Metabolites FU2->Anabolism This compound This compound This compound->DPD

Caption: Alteration of the 5-FU metabolic pathway by this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Eniluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniluracil, also known as 5-ethynyluracil, is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, this compound can significantly increase the bioavailability and therapeutic efficacy of 5-FU, allowing for oral administration and more predictable patient outcomes.[3] This document provides detailed protocols for the chemical synthesis and subsequent purification of this compound, compiled from established scientific literature. The methodologies are presented to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The development of effective cancer chemotherapeutics often involves strategies to enhance the activity and reduce the toxicity of existing drugs. This compound represents a significant advancement in fluoropyrimidine-based chemotherapy by modulating the pharmacokinetics of 5-FU.[4] Its mechanism of action involves the irreversible inactivation of DPD, leading to a longer half-life and increased systemic exposure to 5-FU. This allows for the use of lower and less frequent doses of 5-FU, potentially reducing its associated side effects. The synthesis of this compound is therefore a critical process for both preclinical research and the development of novel cancer therapies.

Synthesis of this compound

The primary route for the synthesis of this compound (5-ethynyluracil) involves a multi-step process starting from readily available uracil derivatives. One established method begins with 5-acetyluracil.

Synthesis Pathway Overview

Synthesis_Pathway A 5-Acetyluracil B 5-(1-Chlorovinyl)-2,4-dichloropyrimidine A->B  PCl5, POCl3  Reflux C 5-Ethynyluracil (this compound) B->C  KOH, Dioxane/H2O  Reflux

Caption: Synthesis of this compound from 5-Acetyluracil.

Experimental Protocol: Synthesis from 5-Acetyluracil

This protocol is adapted from the method described by Barr, P. J., et al.

Materials and Reagents:

  • 5-Acetyluracil

  • Phosphorus pentachloride (PCl5)

  • Phosphorus oxychloride (POCl3)

  • Potassium hydroxide (KOH)

  • Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step 1: Synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 5-acetyluracil (1 equivalent) and phosphorus pentachloride (2.5 equivalents).

  • Slowly add phosphorus oxychloride (10 volumes) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The solid should dissolve, and the solution will turn a dark color.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-Ethynyluracil (this compound)

  • Dissolve the crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add a solution of potassium hydroxide (5 equivalents) in water to the mixture.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for research and development purposes.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography A->B  Silica Gel  Eluent: Chloroform/Methanol C Fraction Collection & TLC Analysis B->C D Solvent Evaporation C->D  Pool Pure Fractions E Recrystallization D->E  e.g., Ethanol/Water F Pure this compound E->F

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification by Column Chromatography and Recrystallization

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack a glass column.

    • Dissolve the crude this compound in a minimal amount of the eluent mixture (e.g., chloroform with a small amount of methanol).

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 0-5% methanol in chloroform).

    • Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase would be chloroform:methanol (e.g., 95:5 v/v). Visualize spots under UV light (254 nm).

    • Combine the fractions containing the pure product.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • Dissolve the solid residue in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound. The values are indicative and may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Synthesis
Starting Material5-Acetyluracil
Overall Yield~40-60%Estimated from literature
Purification
Purity (post-chromatography)>98%Typical expectation
Purity (post-recrystallization)>99%Typical expectation
Analytical Data
Melting Point>300 °C (decomposes)
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. Adherence to these methodologies, with appropriate laboratory safety practices, should enable researchers to produce high-purity this compound for further investigation into its pharmacological properties and its potential in combination cancer therapies. The provided diagrams and tables offer a clear and concise summary of the experimental workflow and expected outcomes.

References

In Vitro Assay Methods for Testing Eniluracil Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil is a potent, orally administered inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] By irreversibly inhibiting DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[2][3] In vitro studies have demonstrated that the potentiation of 5-FU's cytotoxic effects by this compound is directly related to the basal DPD activity in cancer cell lines. This document provides detailed application notes and protocols for in vitro assays to test the efficacy of this compound in combination with 5-FU.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of DPD. DPD is responsible for the rapid breakdown of over 80% of an administered 5-FU dose into inactive metabolites. By blocking this catabolic pathway, this compound ensures that a higher concentration of 5-FU is available to be anabolized into its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The resulting depletion of dTMP leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The synergistic effect of this compound and 5-FU is particularly pronounced in cancer cells with high intrinsic DPD activity.

Data Presentation

Table 1: DPD Activity in Human Cancer Cell Lines
Cell LineCancer TypeDPD Activity (pmol/min/mg protein)
MIAPaCa-2Pancreas101
HuTu80Duodenum153
COLO1Colon57
SW620Colon28
CAL51Breast235
CAL33Head and Neck184
Table 2: Effect of DPD Inhibition on 5-FU IC50 Values
Cell LineBasal DPD Activity (pmol/min/mg protein)5-FU IC50 (µM)5-FU + Uracil (20 µg/ml) IC50 (µM)Fold Enhancement
MIAPaCa-2101~40~202.0
HuTu80153~15~101.5

Note: Uracil is used here as a DPD inhibitor, demonstrating the principle of enhanced 5-FU cytotoxicity with DPD inhibition.

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay (Radioenzymatic Method)

This protocol outlines the measurement of DPD activity in cell lysates using a radioenzymatic assay, which tracks the conversion of radiolabeled 5-FU to its catabolites.

Materials:

  • [14C]-5-Fluorouracil

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Scintillation cocktail

  • Scintillation counter

  • HPLC system with a radiodetector (optional, for metabolite separation)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard protein assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the cell lysate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [14C]-5-Fluorouracil.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., perchloric acid) and placing it on ice.

  • Quantification of DPD Activity:

    • Separate the unreacted [14C]-5-FU from its radiolabeled catabolites using either thin-layer chromatography (TLC) or HPLC with a radiodetector.

    • Quantify the amount of radioactivity in the catabolite fractions using a scintillation counter.

    • Calculate the DPD activity as the rate of formation of catabolites per unit time per milligram of protein (e.g., pmol/min/mg protein).

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of 5-FU in the presence and absence of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 5-Fluorouracil (5-FU)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU in the culture medium.

    • Prepare a stock solution of this compound and add it to the 5-FU dilutions at a fixed, non-toxic concentration.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of 5-FU alone or in combination with this compound. Include control wells with medium only and medium with this compound only.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the 5-FU concentration and determine the IC50 value using non-linear regression analysis.

HPLC Method for Quantification of 5-FU and its Metabolites

This protocol provides a general framework for the analysis of 5-FU and its primary catabolite, dihydrofluorouracil (DHFU), in cell culture supernatant or cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile)

  • 5-FU and DHFU analytical standards

  • Acetonitrile or other protein precipitation agent

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant or prepare cell lysates as described in the DPD assay protocol.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile to the sample, vortex, and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run the HPLC with an isocratic or gradient elution profile to separate 5-FU and DHFU.

    • Detect the compounds using a UV detector at a wavelength of approximately 265 nm.

  • Data Analysis:

    • Create a standard curve by running known concentrations of 5-FU and DHFU standards.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curve.

    • Determine the concentrations of 5-FU and DHFU in the samples.

Mandatory Visualizations

Signaling_Pathway This compound This compound DPD DPD This compound->DPD _5FU 5-Fluorouracil DPD->_5FU Inactive_Metabolites Inactive Metabolites FdUMP FdUMP _5FU->FdUMP Anabolized to _5FU->Inactive_Metabolites TS Thymidylate Synthase FdUMP->TS dTMP_depletion dTMP Depletion TS->dTMP_depletion Blocks conversion of dUMP DNA_damage DNA Damage / Replication Stress dTMP_depletion->DNA_damage p53 p53 Activation DNA_damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway of this compound and 5-FU synergy.

Experimental_Workflow_DPD_Assay start Start: Cell Culture cell_lysis Cell Lysis & Protein Quantification start->cell_lysis reaction_setup Setup Reaction Mixture (Lysate, Buffer, NADPH) cell_lysis->reaction_setup reaction_init Initiate Reaction with [14C]-5-FU & Incubate reaction_setup->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term separation Separate Metabolites (TLC or HPLC) reaction_term->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate DPD Activity (pmol/min/mg protein) quantification->analysis end End analysis->end

Caption: Workflow for DPD enzyme activity assay.

Experimental_Workflow_IC50 start Start: Seed Cells in 96-well Plate drug_prep Prepare Serial Dilutions of 5-FU +/- this compound start->drug_prep treatment Treat Cells and Incubate (48-72 hours) drug_prep->treatment mtt_add Add MTT Reagent & Incubate (3-4 hours) treatment->mtt_add dissolve Remove Medium & Dissolve Formazan with DMSO mtt_add->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analysis Calculate % Viability & Determine IC50 read_plate->analysis end End analysis->end

Caption: Workflow for IC50 determination using MTT assay.

References

Application Notes and Protocols for Eniluracil Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of eniluracil in combination with 5-fluorouracil (5-FU) in murine cancer models. This compound is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2][3] By inhibiting DPD, this compound significantly increases the bioavailability and therapeutic efficacy of 5-FU.[2][4] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

This compound enhances the antitumor activity of 5-FU through the inhibition of DPD. Normally, a large fraction of administered 5-FU is rapidly degraded by DPD into inactive metabolites. This compound's irreversible binding to DPD prevents this breakdown, leading to higher and more sustained plasma concentrations of 5-FU. This increased exposure allows for greater conversion of 5-FU into its active metabolites, fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function. The overall effect is a potentiation of the cytotoxic effects of 5-FU on cancer cells.

digraph "Eniluracil_5FU_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_this compound" { label="this compound"; bgcolor="#FFFFFF"; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_DPD" { label="DPD Pathway"; bgcolor="#FFFFFF"; DPD [label="Dihydropyrimidine\nDehydrogenase (DPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Metabolites [label="Inactive Metabolites", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_5FU" { label="5-FU Pathway"; bgcolor="#FFFFFF"; "5FU" [label="5-Fluorouracil (5-FU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active_Metabolites [label="Active Metabolites\n(FdUMP, FUTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Target" { label="Cellular Target"; bgcolor="#FFFFFF"; TS [label="Thymidylate Synthase (TS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

This compound -> DPD [label="Inhibits", style=bold, color="#EA4335"]; "5FU" -> DPD [label="Catabolized by"]; DPD -> Inactive_Metabolites [label="Produces"]; "5FU" -> Active_Metabolites [label="Anabolized to"]; Active_Metabolites -> TS [label="Inhibits", style=bold, color="#EA4335"]; TS -> DNA_Synthesis [label="Required for"]; }

Figure 1: Mechanism of this compound and 5-FU Action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the administration of this compound and 5-FU in rodent cancer models.

DrugSpeciesCancer ModelDosageAdministration RouteVehicleReference
This compoundRatTransplanted Colon Tumor1 mg/kg (adequate)OralNot Specified
This compoundRatTransplanted Colon Tumor25 mg/kg (excess)OralNot Specified
5-FURatTransplanted Colon Tumor5 mg/kgNot SpecifiedNot Specified
5-FUMouseColon 26 Adenocarcinoma100-200 mg/kg/weekNot SpecifiedNot Specified
5-FUMouseHCT-116 Xenograft50 mg/kg/weekIntraperitonealSaline

Table 1: Dosages Used in Rodent Cancer Models

SpeciesCancer ModelThis compound Schedule5-FU ScheduleOutcomeReference
RatTransplanted Colon Tumor1 mg/kg, 1 hour before 5-FU5 mg/kg88% complete tumor regression
RatTransplanted Colon Tumor1 mg/kg, 1 hour before 5-FU & 25 mg/kg, 5 minutes before 5-FU5 mg/kg25% complete tumor regression
MouseGeneral PreclinicalPre-treatmentCo-administrationIncreased therapeutic index of 5-FU by up to sixfold

Table 2: Administration Schedules and Efficacy

Experimental Protocols

This section provides detailed protocols for the preparation and co-administration of this compound and 5-FU in a murine colon cancer model. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: Sterile water or 0.5% methylcellulose in sterile water with 0.1-0.5% Tween 80

  • Weighing scale

  • Spatula

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice.

  • Weigh the this compound powder accurately.

  • Prepare the chosen vehicle. For a methylcellulose-based vehicle, slowly add the methylcellulose to the water while stirring to avoid clumping. Add Tween 80 and mix thoroughly.

  • Suspend the this compound powder in the vehicle at the desired concentration.

  • Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.

  • If the compound does not fully suspend, sonicate the mixture for 5-10 minutes.

  • Prepare fresh on the day of administration.

Protocol 2: Preparation of 5-FU for Intraperitoneal Injection

Materials:

  • 5-Fluorouracil (5-FU) solution (commercially available or prepared from powder)

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL)

  • Needles (25-27 gauge)

Procedure:

  • If using a commercial 5-FU solution, dilute it to the desired final concentration with sterile saline. A typical dose for mice is in the range of 20-50 mg/kg.

  • If starting from powder, dissolve the 5-FU in sterile saline. Gentle warming may be required to aid dissolution.

  • Ensure the final solution is clear and free of particulates.

  • Prepare fresh on the day of use or store according to the manufacturer's instructions.

Protocol 3: Co-administration of this compound and 5-FU in a Murine Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Subcutaneously implanted human colorectal cancer cells (e.g., HCT-116)

Procedure:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound (e.g., 1 mg/kg) via oral gavage.

    • The volume should not exceed 10 mL/kg body weight.

  • Timing:

    • Administer 5-FU approximately 1 hour after this compound administration. This allows for the inactivation of DPD by this compound before 5-FU is introduced.

  • 5-FU Administration:

    • Administer 5-FU (e.g., 20-50 mg/kg) via intraperitoneal (IP) injection.

  • Treatment Schedule:

    • A typical schedule involves administration of both drugs once daily for 5 consecutive days, followed by a rest period. Alternatively, a weekly administration schedule can be employed.

  • Monitoring:

    • Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

    • Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_implantation [label="Tumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; tumor_growth [label="Tumor Growth\n(Palpable Size)", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment_group [label="Treatment Group\n(this compound + 5-FU)", fillcolor="#FFFFFF"]; control_group [label="Control Group\n(Vehicle)", fillcolor="#FFFFFF"]; eniluracil_admin [label="Oral Gavage:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wait [label="Wait 1 Hour", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; "5fu_admin" [label="IP Injection:\n5-FU", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor:\nTumor Volume,\nBody Weight", fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Endpoint", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> tumor_implantation; tumor_implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment_group; randomization -> control_group; treatment_group -> eniluracil_admin; eniluracil_admin -> wait; wait -> "5fu_admin"; "5fu_admin" -> monitoring; control_group -> monitoring; monitoring -> endpoint; }

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

Important Considerations:

  • Ratio of this compound to 5-FU: Preclinical studies in rats suggest that an excess of this compound may diminish the antitumor activity of 5-FU. Therefore, it is crucial to carefully consider the dose ratio.

  • Vehicle Selection: The choice of vehicle for oral gavage can impact drug solubility and absorption. It is recommended to perform pilot studies to determine the optimal vehicle for this compound.

  • Animal Welfare: Closely monitor animals for signs of toxicity, such as weight loss, diarrhea, and lethargy. Adjust dosages or treatment schedules as necessary in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Eniluracil and 5-Fluorouracil Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of combination therapy involving eniluracil and 5-fluorouracil (5-FU). This document outlines the mechanism of action, preclinical and clinical data, and detailed protocols for in vitro and in vivo studies.

Introduction

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent effective against a range of solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its efficacy is often limited by rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable bioavailability when administered orally.[3][4][5] this compound (5-ethynyluracil) is a potent, irreversible inhibitor of DPD. By inactivating DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, allowing for more predictable and sustained systemic exposure, and potentially overcoming DPD-mediated resistance. This combination aims to enhance the therapeutic index of 5-FU.

Mechanism of Action

5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU). This compound is a mechanism-based inactivator of DPD, meaning it is converted by DPD into a reactive intermediate that irreversibly binds to and inactivates the enzyme. This inhibition of DPD leads to:

  • Increased 5-FU Bioavailability: Oral administration of 5-FU with this compound results in approximately 100% bioavailability.

  • Prolonged 5-FU Half-Life: The half-life of 5-FU is increased up to 20-fold in the presence of this compound.

  • Reduced Pharmacokinetic Variability: By eliminating the primary route of 5-FU metabolism, this compound reduces inter-patient variability in drug exposure.

  • Altered 5-FU Clearance: Systemic clearance of 5-FU is reduced by more than 20-fold, with renal excretion becoming the main route of elimination.

The following diagram illustrates the mechanism of action:

G cluster_0 5-FU Metabolism & Action FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism Anabolites Active Anabolites (FdUMP, FUTP, FdUTP) FU->Anabolites Anabolism This compound This compound This compound->DPD Inhibition DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD->DHFU TS Thymidylate Synthase (TS) Anabolites->TS Inhibition DNA_RNA DNA & RNA Damage Anabolites->DNA_RNA Incorporation TS->DNA_RNA DNA Synthesis Apoptosis Cell Death (Apoptosis) DNA_RNA->Apoptosis

Caption: Mechanism of 5-FU action and DPD inhibition by this compound.

Data Presentation

Preclinical Efficacy

In animal models, this compound has been shown to significantly enhance the antitumor efficacy and therapeutic index of 5-FU. A study in rats with transplanted colon tumors demonstrated a dramatic increase in complete tumor regression when an adequate dose of this compound was administered prior to 5-FU.

Animal ModelTreatment GroupComplete Tumor Regression RateReference
Rats with Colon TumorsNo Treatment0%
This compound (1 mg/kg) + 5-FU (5 mg/kg)88%
This compound (25 mg/kg, excess) + 5-FU (5 mg/kg)25%

This study highlights the importance of the this compound to 5-FU ratio, as an excess of this compound diminished the antitumor activity of 5-FU.

Clinical Pharmacokinetics

Clinical studies have confirmed the profound effect of this compound on 5-FU pharmacokinetics.

Parameter5-FU Alone5-FU with this compoundFold ChangeReference
Oral BioavailabilityIncomplete and erratic~100%-
Half-life (t½)~5-20 minutes4-6 hours~20-fold increase
Systemic ClearanceHigh>20-fold reduced>20-fold decrease
Clinical Efficacy and Dosing

Phase I and II clinical trials have evaluated various doses and schedules of this compound and 5-FU combination therapy in different cancer types.

Cancer TypeDosing RegimenResponse RateKey ToxicitiesReference
Colorectal CancerThis compound (10 mg/m²) + 5-FU (1 mg/m²) BID for 28 days10% (in resistant cases)Diarrhea
Breast CancerThis compound (11.5 mg/m²) + 5-FU (1.15 mg/m²) BID for 14 days, with Docetaxel2 complete, 9 partial responses (in 19 patients)Neutropenic fever
Pancreatic CancerThis compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-68% (chemo-naïve), 2% (pre-treated)Neutropenia, Diarrhea
Rectal/Colon CancerThis compound (8 mg/m²) + 5-FU (0.8 mg/m²) BID with radiotherapy1 pathologic complete response (in 22 patients)Diarrhea

Note: The clinical development of this compound in combination with 5-FU has faced challenges, with some Phase III trials not meeting their primary endpoints, potentially due to the dosing ratio of the two agents.

Experimental Protocols

In Vitro Cytotoxicity and Synergy Assays

Objective: To determine the cytotoxic effects of 5-FU alone and in combination with this compound on cancer cell lines and to assess for synergistic interactions.

Materials:

  • Cancer cell lines (e.g., colorectal, breast, pancreatic)

  • Cell culture medium and supplements

  • 5-Fluorouracil (5-FU)

  • This compound

  • 96-well plates

  • Cell viability assay kit (e.g., WST-1, MTS, or CyQUANT)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of 5-FU and this compound in an appropriate solvent (e.g., DMSO or PBS). Create a dilution series for each drug.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of 5-FU or this compound alone.

    • Combination: Treat cells with a fixed concentration of this compound followed by or concurrently with increasing concentrations of 5-FU. It is crucial to pre-incubate with this compound to ensure DPD inhibition.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for 5-FU with and without this compound.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy and tolerability of this compound and 5-FU combination therapy in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor implantation (e.g., CT26 colon cancer)

  • 5-Fluorouracil (for oral or intraperitoneal administration)

  • This compound (for oral administration)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, 5-FU + this compound).

  • Treatment Administration:

    • Administer this compound orally approximately 1 hour before 5-FU administration to ensure DPD inactivation.

    • Administer 5-FU orally or via intraperitoneal injection according to the study design.

    • Follow a defined treatment schedule (e.g., daily for 5 days, followed by a rest period).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and excise tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition and survival rates between treatment groups.

Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of this compound and 5-FU over time in an animal model.

Materials:

  • Treated animals from the in vivo study

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Sample Collection: Collect blood samples from animals at various time points after drug administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the plasma samples.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and 5-FU in plasma.

    • Use an internal standard, such as 5-bromouracil, for accurate quantification.

  • Data Analysis:

    • Generate plasma concentration-time curves for each analyte.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound and 5-FU combination therapy.

G cluster_0 Preclinical Evaluation Workflow start Hypothesis: This compound enhances 5-FU efficacy invitro In Vitro Studies (Cytotoxicity, Synergy) start->invitro invivo_pk In Vivo PK Studies (Determine MTD, Dosing) invitro->invivo_pk Positive Synergy invivo_efficacy In Vivo Efficacy Studies (Xenograft Models) invivo_pk->invivo_efficacy biomarker Biomarker Analysis (DPD, TS expression) invivo_efficacy->biomarker data_analysis Data Analysis & Interpretation invivo_efficacy->data_analysis biomarker->data_analysis conclusion Go/No-Go Decision for Clinical Development data_analysis->conclusion

Caption: Preclinical workflow for this compound and 5-FU combination therapy.

References

Application of Eniluracil in 5-[-18F]Fluorouracil PET Imaging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its efficacy is, however, limited by rapid catabolism by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable bioavailability. Eniluracil is a potent and irreversible inhibitor of DPD, which, when co-administered with 5-FU, significantly alters its pharmacokinetic profile, enhancing its therapeutic potential.[1][2]

Positron Emission Tomography (PET) imaging with 5-[-18F]fluorouracil (5-[-18F]FU) allows for non-invasive, real-time visualization and quantification of the biodistribution and tumor uptake of 5-FU. The co-administration of this compound in 5-[-18F]FU PET studies can provide crucial insights into the impact of DPD inhibition on the pharmacokinetics and tumor targeting of 5-FU. This document provides detailed application notes and synthesized protocols for conducting preclinical 5-[-18F]FU PET imaging studies with this compound.

Mechanism of Action

This compound enhances the systemic exposure of 5-FU by inhibiting its primary metabolic pathway.

cluster_0 Standard 5-FU Metabolism cluster_1 5-FU Metabolism with this compound FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD >80% Anabolism Anabolism to Active Metabolites (FdUMP, FUTP, FdUTP) FU->Anabolism <20% DHFU Dihydrofluorouracil (DHFU) (Inactive Metabolite) DPD->DHFU Cytotoxicity Cytotoxicity Anabolism->Cytotoxicity This compound This compound DPD2 Dihydropyrimidine Dehydrogenase (DPD) This compound->DPD2 Irreversible Inhibition FU2 5-Fluorouracil (5-FU) Anabolism2 Anabolism to Active Metabolites (FdUMP, FUTP, FdUTP) FU2->Anabolism2 Increased Flux Renal_Excretion Renal Excretion FU2->Renal_Excretion Increased Cytotoxicity2 Enhanced Cytotoxicity Anabolism2->Cytotoxicity2

Figure 1: Mechanism of this compound Action on 5-FU Metabolism.

Impact of this compound on 5-FU Pharmacokinetics

The inhibition of DPD by this compound leads to significant changes in the pharmacokinetic parameters of 5-FU. While specific quantitative data for 5-[-18F]FU PET with this compound is not extensively available in the public domain, the known effects on therapeutic 5-FU provide a strong indication of the expected outcomes in a PET imaging setting.

Pharmacokinetic Parameter5-FU Alone5-FU with this compoundReference
Bioavailability (Oral) Erratic and incomplete~100%[1]
Half-life (t1/2) ~10-20 minutesIncreased up to 20-fold[1]
Clearance (CL) HighDecreased up to 22-fold[1]
Primary Route of Elimination Hepatic MetabolismRenal Excretion
Formation of Catabolites SignificantMarkedly Reduced

Table 1: Expected Changes in 5-FU Pharmacokinetics with this compound Co-administration.

Preclinical 5-[-18F]Fluorouracil PET Imaging Protocol with this compound

This protocol is a synthesized methodology based on standard preclinical PET imaging procedures and the known pharmacology of this compound and 5-FU.

I. Animal Model
  • Animal Strain: Athymic nude mice (nu/nu) or other appropriate immunocompromised strain.

  • Tumor Model: Subcutaneous xenografts of a human cancer cell line with known DPD expression levels (e.g., colorectal, breast). Tumor volume should reach approximately 100-200 mm³ before imaging.

II. Materials and Reagents
  • This compound: Pharmaceutical grade.

  • 5-[-18F]Fluorouracil: Synthesized according to established radiochemical procedures.

  • Vehicle for this compound: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Anesthetics: e.g., Isoflurane.

  • PET/CT Scanner: Calibrated for preclinical imaging.

III. Experimental Workflow

cluster_0 Experimental Groups cluster_1 Dosing and Administration cluster_2 PET/CT Imaging and Analysis Control Control Group (Vehicle) Radiotracer_Admin Intravenous Injection of 5-[18F]Fluorouracil (e.g., 5-10 MBq) Control->Radiotracer_Admin Treatment Treatment Group (this compound) Eniluracil_Admin Oral Gavage of this compound (e.g., 1 mg/kg) Treatment->Eniluracil_Admin Wait Wait for DPD Inhibition (e.g., 1 hour) Eniluracil_Admin->Wait Wait->Radiotracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 0-60 minutes) Radiotracer_Admin->Dynamic_Scan Static_Scan Static PET/CT Scans (e.g., 60, 120 min post-injection) Dynamic_Scan->Static_Scan ROI_Analysis Region of Interest (ROI) Analysis (Tumor, Organs) Static_Scan->ROI_Analysis Data_Quantification Data Quantification (%ID/g, SUV) ROI_Analysis->Data_Quantification

Figure 2: Preclinical 5-[-18F]FU PET Imaging Workflow with this compound.

IV. Detailed Protocol
  • Animal Preparation:

    • Fast animals for 4-6 hours prior to radiotracer injection to reduce background signal variability.

    • Anesthetize the animal (e.g., with 2% isoflurane) and maintain anesthesia throughout the procedure.

    • Maintain the animal's body temperature using a heating pad.

  • This compound Administration (Treatment Group):

    • Administer this compound orally (e.g., via gavage) at a dose of approximately 1 mg/kg. The optimal dose may need to be determined empirically.

    • Allow for a 1-hour interval between this compound administration and 5-[-18F]FU injection to ensure complete DPD inactivation.

  • Vehicle Administration (Control Group):

    • Administer the vehicle used for this compound orally at the same volume and time point as the treatment group.

  • 5-[-18F]Fluorouracil Administration:

    • Administer 5-10 MBq of 5-[-18F]FU intravenously (e.g., via the tail vein). The exact volume and activity should be recorded for each animal.

  • PET/CT Imaging:

    • Dynamic Scan: Immediately after radiotracer injection, perform a dynamic PET scan for the first 60 minutes to acquire time-activity curves.

    • Static Scans: Acquire static PET/CT images at later time points (e.g., 60 and 120 minutes post-injection) to assess biodistribution and tumor uptake. The CT scan is used for attenuation correction and anatomical localization.

  • Image Analysis and Data Quantification:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, bladder, muscle) on the CT images and project them to the PET data.

    • Calculate the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

Expected Outcomes and Data Presentation

The co-administration of this compound is expected to significantly alter the biodistribution of 5-[-18F]FU.

cluster_0 Expected Biodistribution Changes cluster_control 5-[18F]FU Alone cluster_treatment 5-[18F]FU + this compound Liver_High High Liver Uptake (DPD Metabolism) Tumor_Low Lower Tumor Uptake Bladder_Low Low Urinary Excretion Liver_Low Low Liver Uptake Tumor_High Higher Tumor Uptake Bladder_High High Urinary Excretion This compound This compound (DPD Inhibition) This compound->Liver_Low This compound->Tumor_High This compound->Bladder_High

Figure 3: Expected Changes in 5-[-18F]FU Biodistribution with this compound.

Quantitative Data Summary

The following table illustrates the expected changes in 5-[-18F]FU uptake in key tissues. Actual values will be dependent on the specific tumor model and experimental conditions.

TissueExpected %ID/g (5-[-18F]FU Alone)Expected %ID/g (5-[-18F]FU + this compound)Rationale
Tumor Low to ModerateSignificantly Increased Reduced catabolism allows more 5-[-18F]FU to reach the tumor.
Liver High Significantly Decreased DPD, the primary enzyme for 5-FU catabolism, is highly expressed in the liver.
Blood Rapid ClearanceIncreased / Prolonged Reduced systemic clearance of 5-[-18F]FU.
Kidneys ModerateIncreased Shift in elimination from hepatic to renal route.
Bladder LowSignificantly Increased Increased renal excretion of unmetabolized 5-[-18F]FU.
Muscle LowLowNon-target tissue with low DPD expression.

Table 2: Hypothetical Biodistribution Data of 5-[-18F]FU with and without this compound.

Conclusion

The use of this compound in 5-[-18F]FU PET imaging studies offers a powerful tool to investigate the in vivo impact of DPD inhibition on the pharmacokinetics and tumor targeting of 5-FU. By following the protocols outlined in this document, researchers can gain valuable insights that can inform the clinical development of DPD inhibitors and optimize 5-FU-based chemotherapy regimens. The ability to visualize and quantify the increased delivery of 5-FU to tumors provides a strong rationale for the co-administration of this compound in a therapeutic setting.

References

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Eniluracil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of eniluracil in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The procedure has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.

Introduction

This compound (5-ethynyluracil) is an investigational drug that acts as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2][3] By inhibiting DPD, this compound can significantly increase the bioavailability and efficacy of orally administered 5-FU, a widely used chemotherapeutic agent.[3] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetics and for optimizing dosing strategies in clinical settings. This document provides a detailed protocol for a validated HPLC-MS/MS method suitable for this purpose.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system capable of gradient elution

  • A C18 reversed-phase analytical column

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock solutions of this compound and the internal standard were prepared in methanol. Working solutions were made by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Analytical Procedure

A detailed workflow for the analysis of this compound in plasma is presented below.

Eniluracil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is add_precipitant Add Acetonitrile (Protein Precipitation) add_is->add_precipitant vortex_centrifuge Vortex & Centrifuge add_precipitant->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Figure 1: Experimental workflow for the HPLC-MS/MS analysis of this compound in plasma.

Detailed Protocol
  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient is employed to ensure the separation of this compound from endogenous plasma components.

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • The specific precursor and product ion transitions for this compound and its internal standard should be optimized for the instrument in use.

Method Validation

The bioanalytical method was validated in accordance with regulatory guidelines to ensure its reliability for the intended application.[1] The validation assessed linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

Validation_Parameters cluster_core Core Performance cluster_sample_effects Sample-Related Effects cluster_stability Analyte Stability Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LLOQ) Linearity Linearity & Range Selectivity Selectivity & Specificity Recovery Extraction Recovery MatrixEffect Matrix Effect FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Storage Stability StockSolution Stock Solution Stability MethodValidation Method Validation MethodValidation->Accuracy Core Characteristics MethodValidation->Precision Core Characteristics MethodValidation->Sensitivity Core Characteristics MethodValidation->Linearity Core Characteristics MethodValidation->Selectivity Core Characteristics MethodValidation->Recovery Sample Integrity MethodValidation->MatrixEffect Sample Integrity MethodValidation->FreezeThaw Stability Assessment MethodValidation->BenchTop Stability Assessment MethodValidation->LongTerm Stability Assessment MethodValidation->StockSolution Stability Assessment

Figure 2: Logical relationship of bioanalytical method validation parameters.

Results

All quantitative data is summarized in the tables below for clarity and easy comparison.

Calibration Curve

The calibration curve for this compound in human plasma was linear over the concentration range of 4.13 to 1030 ng/mL.

ParameterValue
Concentration Range4.13 - 1030 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99

Table 1: Calibration curve parameters for the analysis of this compound.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are presented in Table 2. The acceptance criteria are a precision (%CV) of ≤15% (≤20% at the LLOQ) and an accuracy (%RE) within ±15% (±20% at the LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ4.13≤ 20± 20≤ 20± 20
LQC10.0≤ 15± 15≤ 15± 15
MQC100≤ 15± 15≤ 15± 15
HQC800≤ 15± 15≤ 15± 15

Table 2: Summary of precision and accuracy data for this compound.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure that the sample preparation process was efficient and that endogenous plasma components did not interfere with the quantification.

ParameterLQCMQCHQC
Extraction Recovery (%) > 85> 85> 85
Matrix Effect (%) 85 - 11585 - 11585 - 115

Table 3: Extraction recovery and matrix effect for this compound.

Stability

The stability of this compound in human plasma was evaluated under various conditions to mimic those encountered during sample handling and storage.

Stability TestConditionsResult
Bench-top Stability Room temperature for 8 hoursStable
Freeze-thaw Stability 3 cycles from -80°C to room temp.Stable
Long-term Stability -80°C for 30 daysStable

Table 4: Stability of this compound in human plasma.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable, sensitive, and specific procedure for the quantification of this compound in human plasma. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays. This protocol is well-suited for supporting clinical and preclinical studies of this compound.

References

Preparing Stable Eniluracil Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniluracil (5-ethynyluracil) is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By inactivating DPD, this compound increases the bioavailability and antitumor activity of 5-FU.[1][3] Accurate and reproducible experimental results in both in vitro and in vivo studies depend on the correct preparation of stable this compound solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions for laboratory use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a solid at room temperature with limited aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄N₂O₂[N/A]
Molecular Weight 136.1 g/mol [N/A]
Appearance Solid[N/A]
Water Solubility (predicted) 0.254 mg/mL[N/A]
Solubility in DMSO 25 mg/mL[N/A]
Solubility in DMF 10 mg/mL[N/A]
Storage (Solid) ≥ 4 years at -20°C[N/A]

Mechanism of Action: DPD Inhibition

This compound acts as a mechanism-based inactivator of DPD.[4] This enzyme is responsible for the rapid degradation of pyrimidine bases, including the chemotherapeutic agent 5-FU. By irreversibly inhibiting DPD, this compound prevents the breakdown of 5-FU, leading to prolonged exposure of tumor cells to the active drug. This mechanism is crucial for enhancing the therapeutic efficacy of 5-FU when administered orally.

cluster_0 5-FU Metabolism cluster_1 Action of this compound FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites This compound This compound This compound->DPD Irreversible Inhibition

Caption: Mechanism of action of this compound in inhibiting 5-FU catabolism.

Protocols for Solution Preparation

The following protocols detail the preparation of stock and working solutions of this compound for both in vitro and in vivo applications. It is recommended to prepare fresh working solutions daily.

Preparation of Stock Solutions

Due to its limited aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Table 2: Storage Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationReference(s)
-20°C1 month
-80°C6 months
Preparation of Working Solutions for In Vivo Use

For animal studies, this compound is often administered in a vehicle formulation to improve solubility and bioavailability. Below are examples of common vehicle formulations.

Table 3: Vehicle Formulations for In Vivo Administration of this compound

ProtocolSolvent Composition (v/v)Final this compound ConcentrationReference(s)
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.56 mg/mL (4.11 mM)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.56 mg/mL (4.11 mM)
3 10% DMSO, 90% Corn Oil≥ 0.56 mg/mL (4.11 mM)

Protocol for Vehicle Formulation 1 (Example):

  • Start with a 5.6 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the this compound stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Administer the freshly prepared solution to the animals.

Preparation of Working Solutions for In Vitro Use

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Thaw an aliquot of the this compound stock solution (e.g., 25 mg/mL in DMSO).

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the culture well is within the tolerance level for the specific cell line being used.

Experimental Workflow and Stability Assessment

It is crucial to ensure the stability of this compound in the prepared solutions, especially for experiments conducted over extended periods. The following workflow outlines the preparation and validation of this compound solutions.

cluster_workflow This compound Solution Preparation and Validation Workflow Prep_Stock Prepare Stock Solution (e.g., 25 mg/mL in DMSO) Store_Stock Aliquot and Store Stock (-20°C or -80°C) Prep_Stock->Store_Stock Prep_Working Prepare Working Solution (Dilute stock in desired vehicle/medium) Store_Stock->Prep_Working Initial_Analysis Initial Concentration Analysis (t=0) using HPLC-UV Prep_Working->Initial_Analysis Stability_Study Incubate under Experimental Conditions (e.g., 37°C, specific pH) Initial_Analysis->Stability_Study Time_Point_Analysis Analyze Concentration at Time Points (e.g., 2, 4, 8, 24 hours) Stability_Study->Time_Point_Analysis Data_Analysis Analyze Data and Determine Stability Time_Point_Analysis->Data_Analysis

Caption: Workflow for preparing and validating stable this compound solutions.

Protocol for Stability Assessment using HPLC-UV

While LC-MS/MS methods are available for plasma samples, a simple HPLC-UV method can be used to assess the stability of this compound in laboratory-prepared solutions. The following is a general protocol that should be optimized for your specific instrumentation and experimental conditions.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH 3.0)

  • This compound standard for calibration curve

  • Prepared this compound working solution

Protocol:

  • Method Development:

    • Prepare a mobile phase, for example, a mixture of acetonitrile and 10 mM phosphate buffer (pH 3.0). The ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound (e.g., starting with 10:90 v/v acetonitrile:buffer).

    • Set the flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C).

    • Determine the maximum absorbance wavelength (λmax) for this compound (reported as 225 and 285 nm). Set the UV detector to one of these wavelengths.

  • Calibration Curve:

    • Prepare a series of this compound standards of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Stability Study:

    • At time zero (t=0), take an aliquot of your freshly prepared this compound working solution, dilute it with the mobile phase to a concentration within the range of your calibration curve, and inject it into the HPLC system.

    • Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, dilute them appropriately, and analyze by HPLC.

    • Calculate the concentration of this compound at each time point using the calibration curve.

    • Determine the percentage of this compound remaining at each time point relative to the t=0 concentration. A solution is generally considered stable if >90% of the initial concentration remains.

Conclusion

The preparation of stable and accurately concentrated solutions of this compound is fundamental for reliable preclinical research. The protocols provided herein offer guidance for preparing solutions for both in vivo and in vitro applications. Researchers should pay close attention to the limited aqueous solubility and storage conditions of this compound. It is strongly recommended to perform stability studies under specific experimental conditions to ensure the integrity of the compound throughout the duration of the experiment.

References

Application Notes and Protocols for Evaluating Eniluracil's Impact on 5-FU Pharmacokinetics In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its clinical efficacy is often hampered by unpredictable and highly variable pharmacokinetics.[1][2] This variability is primarily due to the activity of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-FU.[3][4] More than 80% of an administered 5-FU dose is rapidly degraded by DPD in the liver and other tissues, leading to a short half-life and erratic oral bioavailability.[5]

Eniluracil (5-ethynyluracil) is a potent, irreversible inactivator of DPD. By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, leading to several potential therapeutic advantages:

  • Increased and predictable oral bioavailability of 5-FU , approaching 100%.

  • Prolonged 5-FU half-life and reduced clearance , mimicking a continuous infusion schedule with oral administration.

  • Linear and more predictable 5-FU pharmacokinetics , allowing for more precise dosing.

  • Shift in 5-FU elimination from hepatic metabolism to renal excretion.

This document provides a detailed protocol for evaluating the in vivo pharmacokinetic impact of co-administering this compound with 5-FU in a preclinical animal model. The goal is to characterize the changes in 5-FU's absorption, distribution, metabolism, and excretion (ADME) profile in the presence of this compound.

Mechanism of Action: this compound and 5-FU

The co-administration of this compound with 5-FU is designed to modulate the metabolic pathway of 5-FU. The following diagram illustrates this interaction.

cluster_0 5-FU Administration cluster_1 This compound Administration cluster_2 Metabolic Pathways 5-FU 5-FU DPD DPD Enzyme 5-FU->DPD Catabolism Active_Metabolites Active Anabolites (e.g., FdUMP, FUTP) 5-FU->Active_Metabolites Anabolism This compound This compound This compound->DPD Irreversible Inhibition Inactive_Metabolites Inactive Metabolites (e.g., DHFU) DPD->Inactive_Metabolites Antitumor_Effect Antitumor Effect Active_Metabolites->Antitumor_Effect

Caption: this compound irreversibly inhibits DPD, preventing 5-FU catabolism.

Materials and Reagents

Material/ReagentSupplierCatalog No.
5-Fluorouracil (5-FU)Sigma-AldrichF6627
This compoundMedChemExpressHY-13933
Vehicle (e.g., 0.5% CMC)Sigma-AldrichC4888
Saline, sterileThermo FisherSH3025601
K2-EDTA tubesBD Vacutainer367856
Syringes and NeedlesVWRVarious
CentrifugeEppendorf5424 R
HPLC or LC-MS/MS SystemAgilent/WatersN/A
Acetonitrile (HPLC grade)Fisher ScientificA998-4
Formic Acid (LC-MS grade)Fisher ScientificA117-50
Internal Standard (e.g., 5-Chlorouracil)Sigma-AldrichC0755

Experimental Protocol

This protocol is designed for a rodent model (e.g., rats or mice) to assess the impact of this compound on the pharmacokinetics of orally administered 5-FU.

Animal Models
  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment.

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Dosing and Administration
  • Drug Preparation:

    • 5-FU: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.

    • This compound: Prepare a separate suspension in the same vehicle.

  • Experimental Groups:

    • Group 1 (Control): 5-FU alone (e.g., 5 mg/kg, oral gavage)

    • Group 2 (Combination): this compound (e.g., 1 mg/kg, oral gavage) administered 1 hour prior to 5-FU (5 mg/kg, oral gavage).

  • Administration:

    • Fast animals overnight before dosing, with water available.

    • For Group 2, administer this compound via oral gavage.

    • One hour later, administer 5-FU to both Group 1 and Group 2 via oral gavage.

Sample Collection
  • Matrix: Blood (to be processed into plasma).

  • Collection Time Points: Collect blood samples at the following time points post-5-FU administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Procedure:

    • Collect approximately 200 µL of blood from the tail vein or another appropriate site at each time point.

    • Place blood into K2-EDTA coated tubes to prevent coagulation.

    • Keep samples on ice until processing.

Sample Processing
  • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant (plasma).

  • Store plasma samples at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
  • Sample Preparation: Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., 5-chlorouracil) to 1 volume of plasma.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into an LC-MS/MS system for quantification of 5-FU concentrations.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

acclimation Animal Acclimation grouping Group Assignment (Control vs. Combination) acclimation->grouping dosing Drug Administration (Oral Gavage) grouping->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results Results & Data Summary pk_analysis->results

Caption: Workflow for in vivo pharmacokinetic evaluation.

Data Presentation and Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis from the plasma concentration-time data.

Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution
Example Data Summary

The following table presents hypothetical data illustrating the expected impact of this compound on 5-FU pharmacokinetics.

Pharmacokinetic Parameter5-FU Alone (Group 1)5-FU + this compound (Group 2)Fold Change
Cmax (ng/mL) 350 ± 751200 ± 250~3.4
Tmax (h) 0.5 ± 0.22.0 ± 0.54.0
AUC(0-inf) (ng*h/mL) 850 ± 15018500 ± 3200~21.8
t1/2 (h) 0.4 ± 0.15.5 ± 1.2~13.8
CL/F (L/h/kg) 5.9 ± 1.10.27 ± 0.05~0.05

Data are presented as mean ± standard deviation.

Conclusion

This protocol provides a robust framework for assessing the in vivo effects of this compound on 5-FU pharmacokinetics. The co-administration of this compound is expected to significantly increase the systemic exposure (AUC) and half-life of 5-FU while drastically reducing its clearance. These findings are critical for understanding the mechanism of drug-drug interaction and for guiding the clinical development of combination therapies involving DPD inhibitors. The predictable pharmacokinetics achieved with this compound co-administration may allow for safer and more effective oral 5-FU chemotherapy.

References

Troubleshooting & Optimization

Eniluracil Technical Support Center: Strategies for Oral Bioavailability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with eniluracil. The following information addresses common questions and troubleshooting scenarios related to the oral bioavailability of this compound, particularly in the context of its co-administration with 5-fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to ensure high oral bioavailability of the this compound/5-FU combination?

A1: The key to maximizing the oral bioavailability of 5-fluorouracil (5-FU) is the co-administration of this compound. This compound is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the extensive first-pass metabolism of 5-FU in the gut and liver.[1] By inactivating DPD, this compound allows for nearly 100% oral bioavailability of 5-FU, leading to more predictable and sustained plasma concentrations.[1][2]

Q2: How does food intake affect the oral absorption of the this compound/5-FU combination?

A2: Administering the this compound/5-FU combination with food can delay the rate of 5-FU absorption. One study showed that taking the drugs after a standard meal decreased the peak plasma concentration (Cmax) of 5-FU by 21% and increased the time to reach Cmax (Tmax) by 2.9-fold.[3] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), remained unchanged.[3] Therefore, while the absorption is slowed, the overall bioavailability is not compromised. For consistent pharmacokinetic profiles between experiments, it is crucial to standardize administration with respect to food.

Q3: What are the solubility characteristics of this compound?

A3: this compound has limited solubility in aqueous solutions. Its solubility is higher in organic solvents. This is an important consideration when preparing formulations for in vitro and in vivo studies. Refer to the table below for solubility data in common solvents.

Q4: Are there established oral formulations for this compound and 5-FU?

A4: Yes, combined oral tablet formulations of this compound and 5-FU have been developed and evaluated in clinical trials. These combination tablets have been shown to be bioequivalent to the separate administration of the individual tablets. The development of a single tablet simplifies dosing regimens and reduces the risk of dosing errors.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or variable plasma concentrations of 5-FU despite co-administration with this compound. 1. Incomplete DPD Inactivation: The dose of this compound may be insufficient to completely inactivate DPD, especially if there is high inter-individual variability in DPD expression. 2. Variability in Gastric Emptying and GI Transit: Food effects or patient-specific physiological differences can alter the rate of drug release and absorption. 3. Drug-Drug Interactions: Concomitant medications may interfere with the absorption or clearance of this compound or 5-FU. 4. Renal Impairment: Since this compound shifts 5-FU elimination from hepatic metabolism to renal excretion, impaired kidney function can lead to altered plasma concentrations.1. Verify DPD Inactivation: Measure plasma uracil concentrations or DPD activity in peripheral blood mononuclear cells (PBMCs) before and after this compound administration to confirm enzyme inhibition. 2. Standardize Administration: Administer the drugs consistently with or without food to minimize variability. 3. Review Concomitant Medications: Assess potential interactions with other drugs the subject may be taking. 4. Assess Renal Function: Monitor creatinine clearance, as dose adjustments of 5-FU may be necessary in patients with renal impairment.
Precipitation of this compound during formulation preparation for in vivo studies. Poor Solubility: this compound has low aqueous solubility.Use a co-solvent system. For example, a mixture of DMSO, PEG300, Tween-80, and saline, or a formulation with sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve solubility. Gentle heating and sonication may also aid in dissolution.
High inter-patient variability in 5-FU pharmacokinetics. Physiological and Genetic Factors: Differences in gastrointestinal physiology, renal function, and underlying genetics can contribute to pharmacokinetic variability.While this compound significantly reduces the variability caused by DPD, some inter-individual differences will remain. Population pharmacokinetic modeling can be a useful tool to identify covariates that influence drug exposure.
Unexpected toxicity in animal models or clinical subjects. Excess this compound Dose: Studies in rats have suggested that an excessive dose of this compound relative to 5-FU might diminish the antitumor activity of 5-FU. Altered 5-FU Clearance: Complete DPD inactivation dramatically reduces 5-FU clearance, making patients more sensitive to lower doses of 5-FU.Carefully consider the ratio of this compound to 5-FU in study designs. Dose-finding studies are critical to establish the maximum tolerated dose of the combination.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility
DMSO≥ 0.56 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 0.56 mg/mL (Clear solution)
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 0.56 mg/mL (Clear solution)
10% DMSO / 90% Corn Oil≥ 0.56 mg/mL (Clear solution)
Table 2: Pharmacokinetic Parameters of 5-FU with this compound (Fasted vs. Fed State)
ParameterFasted State (Mean)Fed State (Mean)% Change
Cmax (ng/mL) Data not providedData not provided-21%
Tmax (h) Data not providedData not provided+290%
AUC (ng·h/mL) UnchangedUnchanged0%
Clearance/Bioavailability (L/h) 5.6Unchanged0%
Absorption Lag-time (h) 0.24Not reported-
Absorption Rate Constant Not reportedNot reported-90%
Table 3: Pharmacokinetic Parameters of 5-FU With and Without this compound
Parameter5-FU Alone (IV Bolus)Oral 5-FU with this compoundReference
Bioavailability N/A~100%
Half-life (t½) ~11.4 min>5 hours
Clearance High and variableDecreased 22-fold

Experimental Protocols

Protocol 1: In Vitro DPD Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the inhibitory effect of this compound on DPD activity in vitro.

Materials:

  • Blood samples collected in heparinized tubes.

  • Ficoll-Paque PLUS.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Protein assay reagent (e.g., Bradford reagent).

  • Radioactively labeled uracil (e.g., [6-³H]-uracil).

  • Scintillation fluid and counter.

Methodology:

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of PBS.

    • Layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature.

    • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

    • Wash the PBMCs twice with PBS.

  • Cell Lysis:

    • Resuspend the PBMC pellet in a suitable lysis buffer.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract using a standard protein assay.

  • DPD Activity Assay:

    • Pre-incubate aliquots of the cytosolic extract with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding radioactively labeled uracil.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding perchloric acid).

    • Separate the substrate (uracil) from the product (dihydrouracil) using HPLC with a radiodetector or by other chromatographic methods.

    • Quantify the amount of product formed and calculate the DPD activity (e.g., in nmol/mg protein/hour).

  • Data Analysis:

    • Plot DPD activity against this compound concentration to determine the IC50 value.

Protocol 2: Simultaneous Quantification of this compound and 5-FU in Human Plasma by LC-MS/MS

Objective: To determine the concentrations of this compound and 5-FU in human plasma samples.

Materials:

  • Human plasma samples.

  • Internal standard (e.g., 5-bromouracil).

  • Acetonitrile.

  • Formic acid.

  • LC-MS/MS system with a C18 reversed-phase column.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate this compound, 5-FU, and the internal standard.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations of this compound and 5-FU in blank plasma.

    • Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Eniluracil_Mechanism_of_Action cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract & Liver cluster_circulation Systemic Circulation Oral_5FU Oral 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) Oral_5FU->DPD Metabolized by Active_5FU Systemically Available Active 5-FU Oral_5FU->Active_5FU Increased Bioavailability Oral_this compound Oral this compound Oral_this compound->DPD Irreversibly Inhibits 5FU_Metabolism 5-FU Catabolism (Inactive Metabolites) DPD->5FU_Metabolism Leads to

Caption: Mechanism of this compound in enhancing 5-FU oral bioavailability.

Preclinical_Workflow Start Start: Hypothesis In_Vitro In Vitro Studies (DPD Inhibition Assay, Cytotoxicity) Start->In_Vitro Formulation Formulation Development (Solubility, Stability) Start->Formulation In_Vivo_PK In Vivo Pharmacokinetics (PK) (Animal Models) In_Vitro->In_Vivo_PK Formulation->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (PD) (Tumor Models) In_Vivo_PK->In_Vivo_PD Tox Toxicology Studies In_Vivo_PD->Tox Data_Analysis Data Analysis & PK/PD Modeling Tox->Data_Analysis Decision Go/No-Go Decision for Clinical Development Data_Analysis->Decision

Caption: Preclinical evaluation workflow for this compound/5-FU combination.

Troubleshooting_Logic Start Variable 5-FU PK Data Check_DPD Was DPD activity assessed post-eniluracil? Start->Check_DPD Incomplete_Inhibition Incomplete DPD Inhibition Check_DPD->Incomplete_Inhibition No/Low Inhibition Check_Food Was administration standardized with food? Check_DPD->Check_Food Yes/Complete Inhibition Increase_this compound Consider this compound Dose Adjustment Incomplete_Inhibition->Increase_this compound Food_Effect Food-Related Absorption Variability Check_Food->Food_Effect No Check_Renal Was renal function assessed? Check_Food->Check_Renal Yes Standardize_Dosing Standardize Dosing Protocol (Fed/Fasted) Food_Effect->Standardize_Dosing Renal_Impairment Altered 5-FU Clearance due to Renal Impairment Check_Renal->Renal_Impairment No/Impaired Data_Analysis Data_Analysis Check_Renal->Data_Analysis Yes/Normal Adjust_5FU_Dose Consider 5-FU Dose Adjustment Renal_Impairment->Adjust_5FU_Dose

Caption: Troubleshooting logic for variable 5-FU pharmacokinetics.

References

mitigating eniluracil-associated toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eniluracil in animal studies. Our goal is to help you mitigate this compound-associated toxicities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to toxicity?

A1: this compound is a potent and irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), breaking down over 80% of an administered dose.[1][2] By inhibiting DPD, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, leading to greater therapeutic efficacy.[3][4] It is important to note that this compound itself is considered non-toxic and does not have antiproliferative properties.[1] The toxicities observed during co-administration are therefore an extension of 5-FU's own toxic effects, which are now amplified.

Q2: What are the most common toxicities observed in animal studies with this compound and 5-FU?

A2: The toxicities associated with the this compound/5-FU combination are consistent with those of 5-FU but can be more pronounced. The primary dose-limiting toxicities are myelosuppression and gastrointestinal issues such as diarrhea and mucositis. Other reported adverse effects include nausea, vomiting, anorexia, and fatigue. A notable advantage observed in clinical trials, which may translate to preclinical models, is a significantly lower incidence of hand-foot syndrome compared to traditional 5-FU therapy.

Q3: Can this compound be administered as a single agent?

A3: In preclinical studies, this compound administered alone has been shown to be non-toxic and lacks antitumor activity. Its therapeutic benefit is derived solely from its ability to modulate the pharmacology of 5-FU.

Q4: How critical is the dose ratio of this compound to 5-FU?

A4: The dose ratio is extremely critical. While an adequate dose of this compound is necessary to inactivate DPD, an excessive dose of this compound relative to 5-FU has been shown to diminish the antitumor activity of 5-FU. This paradoxical effect is a crucial consideration in experimental design. In rat models, a 5-fold excess of this compound significantly reduced the efficacy of 5-FU. The optimal ratio needs to be carefully determined for each animal model and tumor type.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity and Animal Morbidity

  • Possible Cause: The dose of 5-FU may be too high for co-administration with this compound. Due to DPD inhibition, a much lower dose of 5-FU is required to achieve the same systemic exposure as a standard 5-FU dose.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your 5-FU dose to those used in published preclinical studies of this compound/5-FU combinations. For instance, in rats, this compound at 1 mg/kg has been successfully combined with 5-FU at 5 mg/kg.

    • Dose De-escalation: If you are observing severe toxicity, consider a dose de-escalation study for 5-FU while keeping the this compound dose constant to find the maximum tolerated dose (MTD) for the combination in your specific animal model.

    • Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observation for signs of distress (e.g., posture, coat condition, activity levels), and regular assessment of food and water intake.

Issue 2: Suboptimal Antitumor Efficacy

  • Possible Cause 1: The dose of this compound may be in excess relative to the 5-FU dose, leading to a reduction in 5-FU's therapeutic effect.

  • Troubleshooting Steps:

    • Evaluate this compound:5-FU Ratio: Analyze the molar ratio of this compound to 5-FU in your study. If it is high (e.g., greater than 10:1 as seen in some clinical trials), consider reducing the this compound dose.

    • Staggered Dosing: Administer this compound prior to 5-FU to allow for DPD inactivation. A common protocol is to administer this compound one hour before 5-FU. This ensures that DPD is inhibited before 5-FU is introduced, and may allow for some clearance of unbound this compound.

  • Possible Cause 2: The tumor model may have intrinsic resistance to 5-FU that is not overcome by DPD inhibition.

  • Troubleshooting Steps:

    • Confirm 5-FU Sensitivity: If possible, test the sensitivity of your tumor cell line to 5-FU in vitro to confirm that it is a relevant model.

    • Investigate Other Resistance Mechanisms: Consider that resistance to 5-FU can also be mediated by factors other than DPD expression, such as alterations in thymidylate synthase or other enzymes in the 5-FU activation pathway.

Quantitative Data Summary

Table 1: Comparative Toxicity of this compound/5-FU vs. 5-FU/Leucovorin in Clinical Studies

Adverse Event (Grade 3/4)This compound/5-FU (28-day regimen)5-FU/Leucovorin (5-day regimen)
Diarrhea< 10%Up to 27%
Nausea5%-
Vomiting2%-
Hand-Foot Syndrome< 5%24%

Data adapted from clinical trial results and may not be directly transferable to all animal models, but provides a useful reference for expected toxicity profiles.

Table 2: Effect of this compound Dose on 5-FU Antitumor Activity in Rats with Colon Tumors

Treatment GroupThis compound Dose5-FU DoseComplete Tumor Regression Rate
A (Control)NoneNone0%
B (Adequate this compound)1 mg/kg5 mg/kg88%
C (Excess this compound)25 mg/kg5 mg/kg25%

This table summarizes a key preclinical study demonstrating that an excess of this compound can significantly diminish the antitumor efficacy of 5-FU.

Experimental Protocols

Protocol 1: In Vivo Toxicity and Efficacy Study of this compound and 5-FU in a Rodent Tumor Model

  • Animal Model: Select a suitable rodent model (e.g., Fischer 344 rats) and tumor cell line (e.g., Ward colorectal carcinoma).

  • Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a predetermined size (e.g., 500-1000 mg).

  • Animal Grouping: Randomize animals into treatment and control groups. Include a control group (no treatment), a 5-FU alone group, and one or more this compound/5-FU combination groups with varying dose ratios.

  • Drug Preparation and Administration:

    • Prepare this compound and 5-FU in appropriate vehicles for the chosen route of administration (e.g., oral gavage for this compound, intraperitoneal injection for 5-FU).

    • Administer this compound one hour prior to 5-FU administration to ensure DPD inactivation.

  • Monitoring:

    • Measure tumor size with calipers at regular intervals.

    • Record animal body weight daily.

    • Perform daily clinical observations for signs of toxicity.

  • Endpoint:

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, collect blood for hematological analysis and tissues for histopathological examination to assess toxicity.

Visualizations

G cluster_0 5-FU Metabolic Pathway cluster_1 This compound Intervention FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism (>80%) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP Anabolism (<20%) DHFU Dihydrofluorouracil (DHFU) (Inactive Catabolite) DPD->DHFU FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP TS->dTMP DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth dUMP dUMP dUMP->TS This compound This compound This compound->DPD Irreversible Inhibition

Caption: Mechanism of 5-FU metabolism and this compound action.

G cluster_treatment Treatment Cycle (Repeated as per Protocol) cluster_monitoring Daily Monitoring start Start: Acclimate Animals implant Tumor Cell Implantation start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize into Groups (Control, 5-FU, Combo) tumor_growth->randomize eniluracil_admin Administer this compound (e.g., Oral Gavage) randomize->eniluracil_admin wait Wait 1 Hour fu_admin Administer 5-FU (e.g., IP Injection) fu_admin->randomize Next Cycle measure_tumor Measure Tumor Volume fu_admin->measure_tumor measure_weight Measure Body Weight observe Clinical Observation for Toxicity endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) observe->endpoint necropsy Necropsy & Tissue Collection (Blood, Tumor, Organs) endpoint->necropsy analysis Data Analysis (Efficacy & Toxicity) necropsy->analysis

References

common pitfalls in experimental setups involving eniluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eniluracil. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active analogue of uracil that acts as a potent and irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), breaking it down into inactive metabolites.[3] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor activity.

Q2: Is this compound cytotoxic on its own?

No, this compound is not considered to be toxic or active as a single agent. Preclinical studies have shown that doses of this compound sufficient to inactivate over 99% of endogenous DPD are nontoxic and do not have antiproliferative activity. Its therapeutic benefit comes from its ability to modulate the pharmacology of 5-FU.

Q3: What is the recommended solvent and storage condition for this compound?

This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).

Troubleshooting Guide

Problem 1: I am not observing the expected potentiation of 5-FU cytotoxicity in my in vitro experiments.

Possible Cause 1: Suboptimal ratio of this compound to 5-FU.

  • Explanation: While this compound is intended to enhance 5-FU's effects, a significant excess of this compound can paradoxically diminish the antitumor activity of 5-FU. This has been observed in both preclinical models and was a suspected reason for the failure of some clinical trials where this compound was in 10-fold excess to 5-FU. The exact mechanism for this antagonism is not fully elucidated, but it is hypothesized that excess this compound may interfere with the anabolic activation of 5-FU.

  • Solution:

    • Optimize the this compound to 5-FU ratio in your experiments. Preclinical studies showing successful potentiation used a lower excess of this compound. For example, in a rat model, a 1 mg/kg dose of this compound was adequate to potentiate a 5 mg/kg dose of 5-FU, while a 25 mg/kg dose of this compound with the same 5-FU dose was less effective.

    • Consider a sequential dosing strategy. Administer this compound prior to 5-FU to allow for DPD inactivation and subsequent clearance of excess this compound before 5-FU is introduced. A pre-incubation time of at least one hour has been used in animal studies.

Possible Cause 2: Low or absent DPD expression in the cell line.

  • Explanation: this compound's potentiation of 5-FU is dependent on the presence of DPD in the cancer cells. If the cell line used in your experiment has very low or no DPD expression, the effect of this compound will be minimal, as there is no significant 5-FU catabolism to inhibit.

  • Solution:

    • Assess the DPD expression level in your cell line of choice using methods like qRT-PCR for DPD mRNA or Western blotting for DPD protein.

    • Select cell lines with known high DPD expression for your experiments to clearly evaluate the efficacy of this compound. It has been demonstrated in vitro that this compound enhances 5-FU cytotoxicity in cell lines with high basal DPD activity.

Problem 2: I am observing unexpected toxicity or off-target effects.

Possible Cause 1: High concentrations of this compound.

  • Explanation: Although generally considered non-toxic on its own, high concentrations of this compound could potentially have off-target effects. One study noted that this compound is a very weak inhibitor of human uridine phosphorylase, an enzyme involved in the conversion of 5-FU, with an IC50 of 375 µM. While plasma concentrations in clinical trials were much lower, it is a factor to consider in in vitro settings where concentrations can be higher.

  • Solution:

    • Perform dose-response experiments with this compound alone to determine if it exhibits any cytotoxicity at the concentrations used in your combination studies.

    • Use the lowest effective concentration of this compound that achieves maximal DPD inhibition.

Possible Cause 2: DMSO concentration in the final culture medium.

  • Explanation: this compound is often dissolved in DMSO. High concentrations of DMSO in the final cell culture medium can be toxic to cells and confound experimental results.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1% to avoid solvent-induced artifacts.

    • Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments to account for any effects of the solvent.

Data Presentation

Table 1: In Vivo Dosing and Outcomes of this compound and 5-FU Combination Therapy in a Rat Colorectal Carcinoma Model

Treatment GroupThis compound Dose (mg/kg)5-FU Dose (mg/kg)Dosing ScheduleComplete Tumor Regression Rate
A (Control) NoneNoneNo Treatment0%
B (Adequate this compound) 15This compound administered 1 hour before 5-FU88%
C (Excess this compound) 1 (1 hr before 5-FU) + 25 (5 min before 5-FU)5This compound administered at two time points before 5-FU25%

Source: Adapted from a study on the clinical failure of 5-fluorouracil plus this compound.

Table 2: IC50 Values of 5-FU in Various Cancer Cell Lines

Cell LineCancer Type5-FU IC50 (µM)
HCT 116 Colon Cancer~185 (after 1 day)
LS180 Colorectal Cancer58.22 ± 1.21 (monolayer)
HT29 Colorectal Cancer34.18 ± 3.45 (monolayer)
SW48 Colorectal Cancer19.85 ± 2.01 (monolayer)
HCT116 Colorectal Cancer19.87 ± 1.54 (monolayer)
ESCC Cell Lines (Range) Esophageal Squamous Cell Carcinoma1.00 to 39.81

Note: These are baseline IC50 values for 5-FU alone. The addition of this compound is expected to decrease these values in DPD-proficient cell lines. Data compiled from multiple sources.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a sterile stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of this compound on 5-FU cytotoxicity in a cancer cell line.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • 5-FU stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of 5-FU in complete cell culture medium.

    • Prepare solutions of 5-FU in combination with a fixed concentration of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include the following controls:

      • Cells with medium only (no treatment)

      • Cells with medium and DMSO (vehicle control)

      • Cells treated with this compound alone

      • Cells treated with 5-FU alone

    • Remove the overnight culture medium from the cells and add the prepared drug solutions.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values for 5-FU with and without this compound.

3. DPD Activity Assay (Conceptual Outline)

  • Objective: To measure DPD enzyme activity in cell lysates.

  • Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [¹⁴C]-5-FU or [³H]-thymine) to its dihydropyrimidine product.

  • Procedure Outline:

    • Prepare cell lysates from untreated cells and cells treated with this compound.

    • Incubate the cell lysates with a reaction mixture containing the radiolabeled substrate and necessary cofactors (e.g., NADPH).

    • After a specific incubation time, stop the reaction.

    • Separate the substrate from the product using techniques like high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

    • Calculate DPD activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein. A significant decrease in product formation in the this compound-treated samples indicates DPD inhibition.

Visualizations

G cluster_0 5-FU Metabolism and Action cluster_1 This compound's Role FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism Anabolic_Pathway Anabolic Pathway FU->Anabolic_Pathway Activation Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Active_Metabolites Active Metabolites (e.g., FdUMP) Anabolic_Pathway->Active_Metabolites TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Required for Cell_Death Cell Death TS->Cell_Death Inhibition leads to This compound This compound This compound->DPD Irreversible Inhibition

Caption: Mechanism of this compound action in 5-FU metabolism.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_drugs Prepare drug dilutions (5-FU +/- this compound) seed_cells->prepare_drugs treat_cells Treat cells with drug combinations prepare_drugs->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytotoxicity assay.

G start Unexpected Results with This compound + 5-FU q1 Is 5-FU potentiation lower than expected? start->q1 q2 Is there unexpected toxicity? start->q2 a1 Check this compound:5-FU ratio. Is this compound in high excess? q1->a1 Yes a2 Check DPD expression in your cell line. Is it low or absent? q1->a2 No a3 Check this compound concentration. Is it too high? q2->a3 Yes a4 Check final DMSO concentration. Is it >0.1%? q2->a4 No a1->a2 No s1 Reduce this compound concentration or use sequential dosing. a1->s1 Yes s2 Use a DPD-proficient cell line. a2->s2 Yes a3->a4 No s3 Perform dose-response for this compound alone. a3->s3 Yes s4 Lower DMSO concentration and use vehicle control. a4->s4 Yes

References

optimizing the dosing ratio of eniluracil to 5-fluorouracil for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing ratio of eniluracil to 5-fluorouracil (5-FU) to achieve maximum therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in combination with 5-FU?

A1: this compound is a potent and irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2] By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, leading to increased bioavailability, prolonged half-life, and more predictable plasma concentrations of 5-FU.[3][4] This allows for oral administration of 5-FU and can enhance its antitumor activity.[5]

Q2: What is the rationale for combining this compound with 5-FU?

A2: The combination of this compound with 5-FU is designed to:

  • Increase 5-FU's therapeutic index: By preventing the degradation of 5-FU, this compound allows for lower doses of 5-FU to be used, potentially reducing toxicity while maintaining or increasing efficacy.

  • Enable oral administration of 5-FU: DPD in the gut wall and liver is a major barrier to the oral bioavailability of 5-FU. This compound's inhibition of DPD allows for consistent and complete oral absorption of 5-FU.

  • Overcome 5-FU resistance: High levels of DPD in tumors can contribute to 5-FU resistance. This compound can counteract this resistance mechanism.

  • Reduce toxic catabolites: this compound prevents the formation of 5-FU catabolites, such as α-fluoro-β-alanine, which may contribute to neurotoxicity and hand-foot syndrome.

Q3: What dosing ratios of this compound to 5-FU have been investigated?

A3: A 10:1 ratio of this compound to 5-FU has been commonly used in clinical trials. For instance, a chronic daily schedule of this compound at 10 mg/m² and 5-FU at 1 mg/m² administered twice daily has been evaluated. However, preclinical studies in rats suggest that a high excess of this compound might diminish the antitumor activity of 5-FU.

Troubleshooting Guide

Issue 1: Sub-optimal antitumor efficacy despite complete DPD inhibition.

  • Possible Cause: Excess this compound may interfere with the anabolic activation of 5-FU. While this compound is a weak inhibitor of enzymes involved in 5-FU activation, high concentrations could potentially have an inhibitory effect.

  • Troubleshooting Steps:

    • Review the this compound to 5-FU ratio. Preclinical data suggests that a large excess of this compound may be detrimental. Consider experiments with lower this compound to 5-FU ratios.

    • Stagger the administration times. Administering this compound prior to 5-FU allows for DPD inactivation and subsequent clearance of excess this compound before 5-FU is introduced. A preclinical study in rats showed high efficacy when this compound (1 mg/kg) was given 1 hour before 5-FU (5 mg/kg).

    • Measure intratumoral concentrations of 5-FU and its active metabolites. This can help determine if the anabolic conversion of 5-FU is being compromised.

Issue 2: Unexpectedly high toxicity (e.g., myelosuppression, diarrhea).

  • Possible Cause: Complete DPD inhibition by this compound dramatically increases the systemic exposure to 5-FU. The maximum tolerated dose (MTD) of 5-FU is significantly lower when co-administered with this compound.

  • Troubleshooting Steps:

    • Verify the 5-FU dose. Ensure that the 5-FU dose has been appropriately reduced to account for the presence of this compound.

    • Monitor plasma concentrations of 5-FU. This can confirm if the toxicity is due to excessive 5-FU exposure.

    • Assess the dosing schedule. The dose-limiting toxicity can vary with the schedule. Myelosuppression is more common with a 5-day schedule, while diarrhea is dose-limiting on a 28-day schedule. Adjust the schedule or dose based on the observed toxicities.

Issue 3: High variability in 5-FU plasma concentrations between experimental subjects.

  • Possible Cause: While this compound is intended to reduce the pharmacokinetic variability of oral 5-FU, incomplete DPD inhibition could still lead to variable catabolism.

  • Troubleshooting Steps:

    • Confirm complete DPD inhibition. Measure DPD activity in peripheral blood mononuclear cells (PBMCs) or other relevant tissues to ensure that the this compound dose is sufficient for complete inactivation.

    • Standardize drug administration procedures. Ensure consistent timing and administration of both this compound and 5-FU relative to feeding schedules, as this can affect absorption.

    • Check for potential drug-drug interactions. Other compounds could potentially interfere with the absorption or activity of this compound or 5-FU.

Data Presentation

Table 1: Summary of Preclinical Dosing Ratios and Efficacy in a Rat Colon Tumor Model

Treatment GroupThis compound Dose (mg/kg)5-FU Dose (mg/kg)This compound:5-FU RatioAdministration ScheduleComplete Tumor Regression Rate
A (Control)---No Treatment0%
B (Adequate this compound)151:5This compound 1 hour before 5-FU88%
C (Excess this compound)2555:1This compound 5 minutes before 5-FU25%

Table 2: Summary of Clinical Dosing Schedules and Outcomes

Dosing ScheduleThis compound Dose5-FU DoseThis compound:5-FU RatioCancer TypeResponse RateKey Toxicities
Chronic 28-day10 mg/m² BID1.0 or 1.15 mg/m² BID~10:1Colorectal CancerFavorable compared to IV 5-FU/leucovorinDiarrhea (dose-limiting)
5-day cycleOnce daily (Days 1-7)Once daily (Days 2-6)Not specified as a ratioVariousUnder investigationMyelosuppression (dose-limiting)
Phase I/II (with Docetaxel)11.5 mg/m² BID (Days 1-14)1.15 mg/m² BID (Days 1-14)10:1Metastatic Breast Cancer2 complete, 9 partial responses (N=19)Neutropenic fever
Phase II50 mg total dose (Days 1-7)20 mg/m²/day (Days 2-6)Not applicableAdvanced Pancreatic Cancer8% (chemo-naïve), 2% (pre-treated)Neutropenia, diarrhea

Experimental Protocols

1. Preclinical Evaluation of this compound and 5-FU in a Rat Colon Tumor Model (Adapted from)

  • Animal Model: Fischer 344 rats.

  • Tumor Model: Subcutaneous implantation of Ward colorectal carcinoma.

  • Drug Preparation:

    • This compound: Dissolved in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

    • 5-Fluorouracil: Dissolved in a suitable vehicle (e.g., saline).

  • Experimental Groups:

    • Group A: No treatment.

    • Group B (Adequate this compound): this compound (1 mg/kg) administered orally 1 hour before intraperitoneal injection of 5-FU (5 mg/kg).

    • Group C (Excess this compound): this compound (1 mg/kg) administered orally 1 hour before intraperitoneal injection of 5-FU (5 mg/kg), followed by an additional dose of this compound (25 mg/kg) administered orally 5 minutes before the 5-FU injection.

  • Treatment Schedule: Treatment administered on specified days post-tumor implantation.

  • Efficacy Endpoint: Tumor size measured regularly. Complete tumor regression (cure) is the primary outcome.

  • Toxicity Monitoring: Body weight changes and general health status monitored throughout the experiment.

2. Quantification of this compound and 5-FU in Plasma by LC-MS/MS (Adapted from)

  • Sample Preparation:

    • Collect blood samples in appropriate anticoagulant tubes.

    • Centrifuge to separate plasma.

    • Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., 5-bromouracil).

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol).

    • Flow Rate: Optimized for the specific column and system.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations in unknown samples by interpolation.

Mandatory Visualizations

5-FU_Metabolic_Pathway node_5FU 5-Fluorouracil (5-FU) node_DPD Dihydropyrimidine Dehydrogenase (DPD) node_5FU->node_DPD Catabolism node_Anabolic Anabolic Pathway (Activation) node_5FU->node_Anabolic node_DHFU Dihydrofluorouracil (DHFU) (Inactive) node_DPD->node_DHFU node_Active Active Metabolites (FdUMP, FUTP) node_Anabolic->node_Active node_Inhibition Inhibition of Thymidylate Synthase node_Active->node_Inhibition node_RNA_DNA Incorporation into RNA/DNA node_Active->node_RNA_DNA node_this compound This compound node_this compound->node_DPD Inhibits

Caption: Metabolic pathway of 5-Fluorouracil (5-FU) and the inhibitory action of this compound on DPD.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Preclinical Study Design", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Select Animal Model\n(e.g., Rat with Colon Tumor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing_ratio [label="Define Dosing Ratios and Schedules\n(this compound:5-FU)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Administer Treatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth and Toxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis:\nTumor Regression, Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pk_pd [label="Pharmacokinetic/Pharmacodynamic Analysis\n(Plasma/Tissue Samples)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nRatio Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion: Optimal Dosing Strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> animal_model; animal_model -> dosing_ratio; dosing_ratio -> treatment; treatment -> monitoring; monitoring -> endpoint; monitoring -> pk_pd; endpoint -> data_analysis; pk_pd -> data_analysis; data_analysis -> conclusion; }

Caption: Experimental workflow for optimizing the this compound to 5-FU dosing ratio in a preclinical setting.

digraph "Troubleshooting_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes issue [label="Observed Issue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; suboptimal [label="Sub-optimal Efficacy", fillcolor="#F1F3F4", fontcolor="#202124"]; high_toxicity [label="High Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; variability [label="High PK Variability", fillcolor="#F1F3F4", fontcolor="#202124"];

cause1 [label="Possible Cause:\nExcess this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Possible Cause:\nExcessive 5-FU Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Possible Cause:\nIncomplete DPD Inhibition", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Action:\nAdjust Ratio, Stagger Dosing", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Action:\nReduce 5-FU Dose, Monitor Plasma Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Action:\nConfirm DPD Inactivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges issue -> suboptimal; issue -> high_toxicity; issue -> variability;

suboptimal -> cause1; high_toxicity -> cause2; variability -> cause3;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; }

Caption: Logical troubleshooting guide for common issues in this compound and 5-FU combination experiments.

References

eniluracil stability under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of eniluracil under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, it has been reported to be stable for at least four years[1]. For shipping purposes, it is generally stable at room temperature for short durations[1].

Q2: How should I store this compound once it is in solution?

A2: The stability of this compound in solution is dependent on the storage temperature and the solvent. For stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles[2][3]. The recommended storage periods for stock solutions are up to 6 months at -80°C and up to 1 month at -20°C[2]. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound has good solubility in several organic solvents. Commonly used solvents include DMSO (up to 25 mg/ml) and DMF (up to 10 mg/ml). It has lower solubility in aqueous solutions; for instance, in a 1:7 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.12 mg/ml.

Q4: Is this compound sensitive to light?

Q5: What are the known degradation pathways for this compound?

A5: Detailed degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidation) are not extensively documented in the public domain. As a uracil analog, it may be susceptible to hydrolysis under strong acidic or basic conditions. Further investigation through forced degradation studies would be necessary to fully characterize its degradation profile.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of both your solid this compound and your prepared solutions. Ensure they align with the recommended temperatures and durations outlined in the FAQ section. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Prepare a fresh solution using a new batch of solvent to see if the issue persists.

  • Possible Cause 3: Interaction with other components in the formulation.

    • Solution: If you are working with a formulation, consider potential incompatibilities between this compound and the excipients. A systematic compatibility study may be required.

Issue: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Instability of the working solution.

    • Solution: Prepare fresh working solutions for each experiment, especially for sensitive in vivo studies. If you must store working solutions, even for a short period, keep them refrigerated or on ice and protected from light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureReported StabilityReference
Solid-20°C≥ 4 years
Stock Solution-80°C6 months
Stock Solution-20°C1 month

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO25 mg/ml
DMF10 mg/ml
DMSO:PBS (pH 7.2) (1:7)0.12 mg/ml

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for this compound. This type of method is crucial for separating the intact drug from any potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to ensure the separation of potential degradants with different polarities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: Based on its structure, this compound has UV absorbance maxima at approximately 225 nm and 285 nm. Monitoring at 285 nm is likely to be more specific.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.

  • Method Validation: To confirm the method is stability-indicating, perform forced degradation studies. This involves subjecting this compound solutions to stress conditions such as:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare this compound Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Perform HPLC-UV Analysis B->C Inject Stressed Samples D Analyze Chromatogram for Degradation Peaks C->D E Assess Peak Purity of this compound D->E F Quantify Degradation Products E->F G Establish Stability Profile F->G

Caption: Workflow for a Forced Degradation Study of this compound.

Troubleshooting_Logic A Inconsistent Results or Unexpected Chromatographic Peaks B Check Storage Conditions (Solid & Solution) A->B Possibility 1 C Review Solution Preparation (Solvent, Glassware) A->C Possibility 2 D Prepare Fresh Working Solutions A->D Possibility 3 B_Sol Store at recommended T°C. Avoid freeze-thaw cycles. B->B_Sol Solution C_Sol Use high-purity solvents. Ensure clean glassware. C->C_Sol Solution D_Sol Use freshly prepared solutions for each experiment. D->D_Sol Solution

Caption: Troubleshooting Guide for this compound Stability Issues.

References

identifying and characterizing off-target effects of eniluracil in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of eniluracil in cellular models. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research, offering potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Decrease in Cell Viability with this compound Alone

Question: I am treating my cancer cell line with this compound as a control, and I'm observing a significant decrease in cell viability, even without the addition of 5-fluorouracil (5-FU). Why is this happening?

Possible Causes and Solutions:

  • High this compound Concentration: Although generally considered to have low single-agent toxicity, high concentrations of this compound may exert off-target cytotoxic effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits dihydropyrimidine dehydrogenase (DPD) without causing significant cell death.

  • Cell Line Sensitivity: The specific genetic background and metabolic state of your cell line could render it more susceptible to this compound's off-target effects.

    • Solution: Test a panel of different cell lines to determine if the observed effect is cell-line specific.

  • Experimental Error: Inaccurate pipetting, incorrect cell seeding density, or reagent contamination can lead to variable results.

    • Solution: Review your experimental protocol for consistency. Ensure proper mixing of cell suspensions and accurate reagent handling.[1]

Issue 2: Inconsistent Results in Apoptosis Assays

Question: My Western blot results for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) are inconsistent across experiments when treating cells with this compound. What could be the cause?

Possible Causes and Solutions:

  • Suboptimal Antibody Concentration: Using too much or too little primary or secondary antibody can lead to non-specific bands or weak signals.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal working concentration for your specific cell lysate and experimental conditions.[1]

  • Timing of Lysate Collection: The peak of apoptosis can be transient. Collecting cell lysates at a single, arbitrary time point may miss the apoptotic window.

    • Solution: Perform a time-course experiment, collecting lysates at multiple time points after this compound treatment to identify the optimal time to observe apoptosis.

  • Loading Control Variability: Inconsistent levels of your loading control (e.g., GAPDH, β-actin) can make it difficult to accurately compare protein levels between samples.

    • Solution: Ensure equal protein loading across all wells. Consider using a total protein stain as an alternative normalization method.

Issue 3: Difficulty Interpreting RNA-Sequencing Data

Question: I have performed RNA-sequencing on cells treated with this compound and have a long list of differentially expressed genes. How can I distinguish potential off-target effects from other cellular responses?

Possible Causes and Solutions:

  • Lack of Appropriate Controls: Without proper controls, it's challenging to attribute gene expression changes solely to this compound's off-target effects.

    • Solution: Include multiple controls in your experimental design: a vehicle-only control, a positive control known to induce a specific pathway, and if applicable, a DPD-knockout cell line.

  • Overlooking Seed-Mediated Off-Target Effects: If using siRNA for DPD knockdown as a comparison, the siRNA itself can have off-target effects.

    • Solution: Utilize computational tools to predict and analyze potential seed-mediated off-target effects of any siRNAs used in your experiments.[2]

  • Pathway Analysis Overload: A simple list of genes can be overwhelming.

    • Solution: Employ bioinformatics tools for pathway enrichment analysis (e.g., GO, KEGG) to identify signaling pathways that are significantly altered by this compound treatment. This can help to formulate hypotheses about its off-target mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[3] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, enhancing its anti-cancer effects.

Q2: Does this compound have anti-cancer activity on its own?

A2: this compound is generally considered to have no intrinsic anti-tumor activity when used as a single agent in animal models. Its primary role is to modulate the pharmacology of 5-FU.

Q3: What are the known off-target effects of this compound?

A3: While the primary target of this compound is DPD, some studies suggest that high doses of this compound, particularly when in excess of 5-FU, may interfere with the anti-tumor activity of 5-FU. The precise molecular mechanisms of these off-target effects are still under investigation but may involve interactions with other components of pyrimidine metabolism.

Q4: How can I investigate the impact of this compound on pyrimidine metabolism in my cellular model?

A4: You can use metabolomics approaches to profile changes in pyrimidine pathway intermediates in response to this compound treatment. Additionally, you can perform enzyme activity assays for key enzymes in the pyrimidine synthesis and degradation pathways to identify any unintended inhibition or activation by this compound.

Q5: What are some key signaling pathways to investigate for potential off-target effects of this compound?

A5: Given that this compound is a uracil analogue, it is plausible that it could affect pathways involved in nucleotide metabolism and cell cycle regulation. Investigating key proteins in these pathways, such as thymidylate synthase (a target of 5-FU's active metabolites) and cell cycle checkpoint proteins, through techniques like Western blotting could provide valuable insights.

Data Presentation

Table 1: Example Data from a Cell Viability Assay

Treatment GroupThis compound (µM)5-FU (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control001005.2
This compound Low10984.8
This compound High100856.1
5-FU05607.3
Combination15405.9

Table 2: Example Data from Western Blot Quantification

Treatment GroupRelative Cleaved Caspase-3 Expression (Normalized to Loading Control)Standard Deviation
Vehicle Control1.00.1
This compound (10 µM)1.50.2
Staurosporine (1 µM)5.20.4

Experimental Protocols

1. MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and/or 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.

2. Western Blot Protocol for Apoptosis Markers

This protocol is a generalized procedure for detecting apoptosis markers by Western blot.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Eniluracil_Mechanism_of_Action This compound This compound DPD Dihydropyrimidine Dehydrogenase (DPD) This compound->DPD Inhibits Inactive_FU Inactive Metabolites DPD->Inactive_FU FU 5-Fluorouracil (5-FU) (Active) FU->DPD Catabolism Cancer_Cell Cancer Cell FU->Cancer_Cell Enters Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces

Caption: Mechanism of action of this compound in combination with 5-FU.

Off_Target_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_interpretation Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Western Blot) Treatment->Apoptosis RNA_Seq RNA Sequencing Treatment->RNA_Seq Viability_Analysis Analyze Viability Data Viability->Viability_Analysis Apoptosis_Analysis Analyze Apoptosis Markers Apoptosis->Apoptosis_Analysis RNA_Seq_Analysis Differential Gene Expression Analysis RNA_Seq->RNA_Seq_Analysis Identify_Off_Targets Identify Potential Off-Target Effects Viability_Analysis->Identify_Off_Targets Apoptosis_Analysis->Identify_Off_Targets Pathway_Analysis Pathway Enrichment Analysis RNA_Seq_Analysis->Pathway_Analysis Pathway_Analysis->Identify_Off_Targets

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Check Reagent Quality & Concentration Check_Protocol->Check_Reagents Protocol OK Optimize Optimize Assay Parameters Check_Protocol->Optimize Error Found Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells Reagents OK Check_Reagents->Optimize Issue Found Check_Cells->Optimize Cells OK Check_Cells->Optimize Issue Found Consistent_Results Consistent Results Optimize->Consistent_Results

Caption: Troubleshooting logic for inconsistent experimental results.

References

reducing inter-subject variability in eniluracil pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on eniluracil pharmacokinetic studies. The focus is on reducing inter-subject variability to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to pharmacokinetic variability?

A1: this compound is an irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1] The activity of DPD can vary significantly among individuals due to genetic polymorphisms, which is a major source of the unpredictable pharmacokinetics and toxicity of 5-FU.[1] By inactivating DPD, this compound effectively eliminates this source of variability, leading to more uniform absorption and predictable exposure to 5-FU.[1] This shifts the elimination of 5-FU from hepatic metabolism to renal excretion.

Q2: What are the main factors that contribute to inter-subject variability in this compound's own pharmacokinetics?

A2: The primary factor influencing this compound's pharmacokinetics is renal function. Studies have shown that the clearance of both this compound and 5-FU is decreased in patients with renal impairment. Therefore, variations in kidney function among subjects can lead to significant differences in drug exposure. Other potential sources of variability could include age, concomitant medications, and individual differences in absorption, although these are less well-characterized compared to the impact of renal function.

Q3: What is the expected inter-subject variability for 5-FU when administered with this compound?

A3: Clinical studies have demonstrated that the co-administration of this compound significantly reduces the inter-subject variability of 5-FU. The inter-subject coefficient of variation (CV) for pharmacokinetic parameters of 5-FU, such as exposure and clearance, has been reported to be in the range of 23% to 33%.

Q4: Are there any significant drug-drug interactions with this compound that I should be aware of?

A4: The most critical drug interaction is with 5-FU, as this compound is designed to modulate its metabolism. It is crucial to maintain the correct dose ratio of this compound to 5-FU, as an excess of this compound may potentially diminish the antitumor activity of 5-FU. While specific studies on other drug-drug interactions are limited, caution should be exercised when co-administering other renally cleared drugs, as this is the primary route of elimination for 5-FU in the presence of this compound.

Q5: What are the key considerations for designing a clinical study to minimize inter-subject variability for this compound?

A5: To minimize inter-subject variability, consider the following in your study design:

  • Patient Stratification: Stratify subjects based on their renal function (e.g., creatinine clearance) to account for this major source of variability.

  • Crossover Design: Employ a crossover study design where each subject serves as their own control. This experimental approach is highly effective in reducing the impact of inter-subject differences.

  • Standardized Procedures: Ensure strict standardization of food and fluid intake, as well as the timing of drug administration and sample collection.

  • Washout Period: In crossover studies, ensure an adequate washout period between treatments to prevent carryover effects.

Troubleshooting Guides

High Inter-Subject Variability in Pharmacokinetic Data

Problem: You are observing a high coefficient of variation (CV%) in key pharmacokinetic parameters (Cmax, AUC) for this compound across your study subjects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Undiagnosed Renal Impairment Review and re-analyze renal function data (creatinine clearance) for all subjects. Consider post-hoc stratification of your data based on renal function to identify trends.
Inconsistent Sample Handling Verify that all sites are adhering strictly to the sample collection and processing protocol. Improper handling can affect drug stability.
Bioanalytical Assay Variability Perform a thorough review of the bioanalytical method validation data. Re-assay a subset of samples to confirm the initial results.
Non-adherence to Protocol Review subject diaries and interview study staff to ensure strict adherence to dosing schedules and dietary restrictions.
Concomitant Medication Effects Conduct a thorough review of all concomitant medications for potential interactions, particularly those affecting renal function.
Issues with Bioanalytical Assay for this compound

Problem: You are encountering issues such as poor sensitivity, matrix effects, or inconsistent results during the quantification of this compound in plasma samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Sample Preparation Optimize the protein precipitation or liquid-liquid extraction method to improve recovery and reduce matrix components.
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a clean solution. If significant, modify the chromatographic method to separate the analyte from interfering components.
Poor Chromatographic Resolution Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the peak shape and resolution of this compound.
Instability of Analyte Investigate the stability of this compound in the biological matrix under different storage conditions (freeze-thaw, bench-top, long-term). Ensure samples are processed promptly and stored at appropriate temperatures.
Incorrect Internal Standard Verify the purity and stability of the internal standard. Ensure it is added consistently to all samples and standards.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral 5-FU (2 mg) Co-administered with Oral this compound (20 mg) in Patients with Advanced Solid Malignancies

ParameterTreatment A (Separate Tablets)Treatment B (Combined Tablet 1)Treatment C (Combined Tablet 2)
N 393939
Tmax (h), median (range) 2.0 (0.5 - 6.0)2.0 (0.5 - 6.0)2.0 (0.5 - 8.0)
Cmax (ng/mL), mean ± SD 123 ± 33125 ± 36121 ± 34
AUC (0-24h) (ng·h/mL), mean ± SD 718 ± 204741 ± 242721 ± 214
Inter-subject CV% for AUC 28.4%32.7%29.7%
t½ (h), mean ± SD 5.5 ± 1.65.6 ± 1.85.6 ± 2.0
CL/F (L/h), mean ± SD 6.6 ± 1.96.6 ± 2.26.5 ± 2.0

Data adapted from a study on the pharmacokinetics and bioequivalence of a combined oral formulation of this compound and 5-fluorouracil. Tmax is presented as median and range, while other parameters are mean ± standard deviation. The inter-subject coefficient of variation (CV%) for the area under the curve (AUC) is shown to illustrate the variability.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of this compound and 5-FU in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., 5-bromouracil).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: 5500 V.

  • Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 94.1

    • 5-FU: Precursor ion (Q1) m/z 131.0 -> Product ion (Q3) m/z 44.0

    • Internal Standard (5-bromouracil): Precursor ion (Q1) m/z 191.0 -> Product ion (Q3) m/z 44.0

  • Dwell Time: 200 ms per transition.

Mandatory Visualizations

G cluster_0 This compound's Mechanism of Action 5-FU 5-FU DPD DPD 5-FU->DPD Catabolism Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites This compound This compound This compound->DPD Irreversible Inhibition

Caption: this compound's inhibitory action on DPD.

G cluster_1 Experimental Workflow for this compound PK Study A Subject Screening & Enrollment B Drug Administration (this compound +/- 5-FU) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Modeling & Analysis E->F G Data Interpretation & Reporting F->G

Caption: Workflow for an this compound PK study.

G cluster_2 Troubleshooting High Inter-Subject Variability Start High Variability Observed? CheckRenal Review Renal Function Data Start->CheckRenal Yes CheckSamples Audit Sample Handling Protocol Start->CheckSamples CheckAssay Review Bioanalytical Method Validation Start->CheckAssay End Identify Source of Variability Start->End No Stratify Stratify Data by Renal Function CheckRenal->Stratify Investigate Identify Protocol Deviations CheckSamples->Investigate Reassay Re-assay Subset of Samples CheckAssay->Reassay Stratify->End Reassay->End Investigate->End

Caption: Logical guide for troubleshooting variability.

References

challenges and solutions in the clinical translation of eniluracil research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of eniluracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue IDQuestionPossible CausesSuggested Solutions
ENL-T-001 Unexpectedly high toxicity in animal models or early phase trials. 1. Suboptimal this compound to 5-FU ratio, leading to excessive 5-FU exposure.[1] 2. Patient variability in DPD enzyme activity, even with this compound inhibition. 3. Impaired renal function affecting 5-FU clearance.[2] 4. Incorrect dosing calculations or formulation errors.1. Re-evaluate the this compound to 5-FU dose ratio. Preclinical studies suggest that excess this compound can diminish the antitumor activity of 5-FU.[1] 2. Screen patients for DPD deficiency prior to treatment.[2][3] 3. Assess renal function (creatinine clearance) before and during treatment and consider dose adjustments for patients with renal impairment. 4. Double-check all dosing calculations and ensure the formulation is homogenous and stable.
ENL-T-002 Inconsistent or lower-than-expected 5-FU plasma concentrations after oral administration with this compound. 1. Issues with the oral formulation of this compound or 5-FU (e.g., poor dissolution, instability). 2. Patient non-compliance with oral medication. 3. Variability in gastrointestinal absorption. 4. Incomplete DPD inactivation.1. Verify the quality and stability of the oral formulations. A combined oral formulation of this compound and 5-FU has been developed to simplify treatment. 2. Implement measures to monitor and encourage patient adherence. 3. Investigate potential food effects or co-administered medications that might interfere with absorption. 4. Confirm complete DPD inactivation by measuring plasma uracil levels, which should be significantly elevated.
ENL-T-003 Failure to observe significant DPD inhibition in peripheral blood mononuclear cells (PBMCs) after this compound administration. 1. Incorrect timing of blood sample collection. 2. Improper sample handling and processing leading to enzyme reactivation. 3. Assay-related issues (e.g., substrate degradation, incorrect buffer conditions). 4. Sub-therapeutic this compound dose.1. Collect blood samples at appropriate time points after this compound administration (DPD is typically inactivated within 1 hour). 2. Process samples promptly and store them under appropriate conditions to prevent enzyme degradation or reactivation. 3. Validate the DPD activity assay with appropriate controls. 4. Verify the administered dose of this compound and its formulation.
ENL-T-004 Central Nervous System (CNS) toxicities observed in clinical trials. The exact mechanism is not fully understood, but it may be related to the accumulation of 5-FU or its metabolites in the CNS. One study was terminated early due to CNS-related toxicities at higher doses.1. Carefully monitor patients for any signs of CNS toxicity. 2. Consider dose reduction or discontinuation of treatment if CNS toxicities occur. 3. Further preclinical and clinical investigation is needed to understand and mitigate this risk.

Frequently Asked Questions (FAQs)

General

  • What is the primary mechanism of action of this compound? this compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to greater systemic exposure to the anti-cancer drug.

  • What was the rationale for combining this compound with 5-FU? Oral administration of 5-FU is hampered by erratic and incomplete bioavailability due to variable DPD activity in the gut and liver. This compound was developed to inactivate DPD, thereby allowing for consistent and complete oral absorption of 5-FU, mimicking a continuous intravenous infusion and potentially improving its therapeutic index.

Clinical Trials & Dosing

  • What were the dose-limiting toxicities observed in clinical trials of this compound and 5-FU? The dose-limiting toxicities depended on the dosing schedule. For a 5-day schedule, myelosuppression was dose-limiting, while for a 28-day schedule, diarrhea was the primary dose-limiting toxicity. Other reported toxicities include mucositis, nausea, and vomiting.

  • Why did the Phase III clinical trials of this compound/5-FU in colorectal cancer fail? The Phase III trials used a 10-to-1 ratio of this compound to 5-FU, which was found to be suboptimal and produced less antitumor benefit than the standard 5-FU/leucovorin regimen. Preclinical studies later suggested that excess this compound could diminish the antitumor activity of 5-FU.

  • What are the recommended dosing schedules that have been investigated? Two main schedules have been evaluated:

    • A 5-day schedule with this compound administered daily for 7 days and 5-FU given on days 2-6, repeated every 28 days.

    • A 28-day schedule with both agents administered twice daily for 28 days of a 35-day cycle.

Experimental Procedures

  • How can I measure DPD activity in patient samples? DPD activity can be measured in peripheral blood mononuclear cells (PBMCs). The assay typically involves incubating cell lysates with a substrate (e.g., radiolabeled uracil or 5-FU) and measuring the formation of the corresponding dihydropyrimidine product using techniques like HPLC. Phenotypic testing can also be done by measuring plasma uracil and dihydrouracil levels.

  • What are some common issues when analyzing this compound and 5-FU by HPLC? Common HPLC issues include peak tailing, ghost peaks, and baseline drift. These can be caused by a variety of factors such as column contamination, improper mobile phase preparation, or detector issues. A systematic troubleshooting approach is recommended.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 5-FU with and without this compound

Parameter5-FU alone (intravenous)Oral 5-FU with this compoundFold ChangeReference
Half-life (t½) ~10-20 minutes>5 hours~20-fold increase
Clearance (CL) HighSignificantly Reduced~22-fold decrease
Oral Bioavailability Erratic and low (~10-30%)~100%-
Urinary Excretion of unchanged 5-FU ~2%~64-66%~32-fold increase

Table 2: DPD Activity in Colorectal Tumor Tissue

Treatment GroupDPD Activity (pmol/min/mg protein)Reference
Untreated Patients (n=10) 30 - 92
This compound-treated Patients (n=10) Not Detectable

Experimental Protocols

Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay in PBMCs

  • Sample Collection and Preparation:

    • Collect whole blood in heparinized tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

    • Prepare cell lysates by sonication or freeze-thaw cycles in a suitable buffer.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (pH 7.4)

      • Magnesium chloride

      • Dithiothreitol (DTT)

      • NADPH

      • Uracil (as substrate)

      • Internal standard

      • 50 µg of total protein from the cell lysate

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding an ice-cold acid solution (e.g., perchloric acid).

  • Sample Analysis:

    • Centrifuge the terminated reaction to precipitate proteins.

    • Analyze the supernatant for the formation of dihydrouracil using a validated HPLC-UV or LC-MS/MS method.

    • Quantify the amount of dihydrouracil formed against a standard curve.

  • Data Expression:

    • Express DPD activity as the amount of dihydrouracil formed per milligram of protein per hour (nmol/mg/hr).

(Note: This is a generalized protocol. Specific concentrations and incubation times may need to be optimized.)

Visualizations

Eniluracil_MoA cluster_drug_admin Drug Administration cluster_metabolism Metabolism cluster_cellular_effect Cellular Effect Oral 5-FU Oral 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) Oral 5-FU->DPD Catabolism Active Metabolites Active Anabolites (FdUMP, FUTP) Oral 5-FU->Active Metabolites Anabolism Oral this compound Oral this compound Oral this compound->DPD Irreversible Inhibition Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites DNA/RNA Synthesis DNA/RNA Synthesis Active Metabolites->DNA/RNA Synthesis Inhibition Cell Death Tumor Cell Apoptosis DNA/RNA Synthesis->Cell Death

Caption: Mechanism of action of this compound in combination with 5-Fluorouracil (5-FU).

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycle (e.g., 28-day schedule) cluster_evaluation Evaluation Eligibility Inclusion/Exclusion Criteria Met DPD_Test DPD Deficiency Testing Eligibility->DPD_Test Dosing Oral this compound + 5-FU (Twice Daily, Days 1-28) DPD_Test->Dosing Proceed if DPD sufficient Monitoring Toxicity Assessment (NCI CTC-AE) Dosing->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling Dosing->PK_PD Dose_Adjustment Dose Adjustment/ Discontinuation Monitoring->Dose_Adjustment If toxicity occurs Tumor_Response Tumor Assessment (e.g., RECIST) PK_PD->Tumor_Response Follow_Up Long-term Follow-up Tumor_Response->Follow_Up End of Study Dose_Adjustment->Dosing

Caption: Generalized experimental workflow for an this compound/5-FU clinical trial.

References

Validation & Comparative

Eniluracil Augments 5-Fluorouracil Efficacy in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a combination therapy of eniluracil and 5-fluorouracil (5-FU) versus 5-FU monotherapy. This compound, a potent inactivator of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, has been shown to significantly enhance the antitumor activity and therapeutic index of 5-FU in various preclinical models.[1] This guide summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Efficacy Comparison

The co-administration of this compound with 5-FU has demonstrated a marked improvement in antitumor efficacy compared to 5-FU alone in preclinical studies. The following tables summarize the key quantitative findings from a seminal study in a rat model of advanced colorectal carcinoma.

Table 1: Antitumor Activity in Rats Bearing Advanced Colon Carcinoma

Treatment GroupDosing ScheduleComplete and Sustained Tumor Regression (%)
5-FU aloneWeekly x 313%
5-FU aloneDaily x 40%
This compound + 5-FUWeekly x 3100%
This compound + 5-FUDaily x 4100%

Table 2: Therapeutic Index

TreatmentTherapeutic Index
5-FU alone≤ 1
This compound + 5-FU6

Experimental Protocols

The data presented above are derived from a preclinical study utilizing a rat model of advanced colorectal carcinoma. The detailed methodology is as follows:

Animal Model:

  • Species: Rats

  • Tumor Model: Bearing advanced colon carcinoma. Specific details of the cell line and implantation method were not available in the reviewed literature.

Drug Administration:

  • This compound (5-ethynyluracil): Administered at a dose of 1 mg/kg one hour before 5-FU administration and for two additional days post-5-FU therapy.

  • 5-Fluorouracil (5-FU):

    • Weekly Schedule: Administered intravenously (i.v.) as a push injection weekly for three weeks. The maximum tolerated dose (MTD) for 5-FU alone was 100 mg/kg/day, and for the combination with this compound, it was 15 mg/kg/day.

    • Daily Schedule: Administered i.v. as a push injection daily for four days. The MTD for 5-FU alone was 35 mg/kg/day, and for the combination with this compound, it was 10 mg/kg/day.

Efficacy Assessment:

  • The primary endpoint was the rate of complete and sustained tumor regression.

Toxicity Assessment:

  • The dose-limiting toxicities for both 5-FU monotherapy and the combination therapy were diarrhea and stomatitis. This compound alone was reported to be non-toxic and inactive as an antitumor agent.

Visualizing the Mechanisms and Workflow

To better understand the interaction between this compound and 5-FU and the experimental design, the following diagrams are provided.

Caption: Mechanism of 5-FU potentiation by this compound.

Preclinical_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimens cluster_assessment Efficacy and Toxicity Assessment Tumor_Implantation Induce Advanced Colon Carcinoma in Rats Animal_Grouping Randomize into Treatment Groups Tumor_Implantation->Animal_Grouping Group_A 5-FU Monotherapy (Weekly or Daily) Animal_Grouping->Group_A Group_B This compound + 5-FU (Weekly or Daily) Animal_Grouping->Group_B Group_C Control (No Treatment) Animal_Grouping->Group_C Tumor_Measurement Monitor Tumor Regression Group_A->Tumor_Measurement Toxicity_Monitoring Observe for Dose-Limiting Toxicities (Diarrhea, Stomatitis) Group_A->Toxicity_Monitoring Group_B->Tumor_Measurement Group_B->Toxicity_Monitoring Group_C->Tumor_Measurement Data_Analysis Calculate Tumor Regression Rate and Therapeutic Index Tumor_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis

Caption: Preclinical experimental workflow.

Discussion

The preclinical data strongly support the hypothesis that this compound significantly enhances the antitumor efficacy of 5-FU. By irreversibly inhibiting DPD, this compound prevents the rapid degradation of 5-FU, thereby increasing its bioavailability and the concentration of its active metabolites within the tumor. This leads to a more potent inhibition of thymidylate synthase and greater incorporation of fraudulent nucleotides into DNA and RNA, ultimately resulting in enhanced tumor cell death.

The dramatic increase in complete and sustained tumor regression observed in the rat colon carcinoma model, from as low as 0% with 5-FU monotherapy to 100% with the combination therapy, underscores the potential of this therapeutic strategy. Furthermore, the six-fold increase in the therapeutic index suggests that the combination can achieve greater efficacy at lower, less toxic doses of 5-FU.

While the available data from the colon carcinoma model is compelling, further preclinical studies in other tumor types, such as breast cancer, with detailed quantitative comparisons would provide a more comprehensive understanding of the broad applicability of this combination therapy. Nevertheless, the existing preclinical evidence provides a strong rationale for the clinical development of this compound in combination with 5-FU for the treatment of various solid tumors.

References

A Comparative Guide to DPD Inhibitors: Eniluracil vs. Gimeracil vs. Tipiracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key dihydropyrimidine dehydrogenase (DPD) inhibitors used in oncology: eniluracil, gimeracil, and tipiracil. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to DPD Inhibition in Cancer Therapy

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] Rapid degradation of 5-FU by DPD can lead to variable drug exposure and decreased efficacy. DPD inhibitors are co-administered with fluoropyrimidine drugs to block this degradation, thereby increasing the bioavailability and therapeutic window of 5-FU and its prodrugs.[3][4] This guide focuses on a comparative analysis of three such inhibitors: this compound, gimeracil, and tipiracil.

Mechanisms of Action

This compound: this compound is a potent, mechanism-based inactivator of DPD.[4] It binds irreversibly to the enzyme, leading to its complete and prolonged inactivation. This irreversible inhibition allows for nearly 100% oral bioavailability of 5-FU and a significant extension of its half-life.

Gimeracil: Gimeracil functions as a competitive inhibitor of DPD. It competes with 5-FU for the active site of the enzyme. This reversible inhibition also serves to increase the concentration and prolong the activity of 5-FU.

Tipiracil: The primary mechanism of action of tipiracil is the inhibition of thymidine phosphorylase, an enzyme that degrades trifluridine. Tipiracil is a component of the combination drug trifluridine/tipiracil (Lonsurf). While not a direct DPD inhibitor, the metabolism of trifluridine can produce substrates that interfere with some DPD activity assays, which has led to some confusion about its role. It is crucial to note that trifluridine itself is not a substrate for DPD.

Comparative Data

FeatureThis compoundGimeracilTipiracil
Primary Target Dihydropyrimidine Dehydrogenase (DPD)Dihydropyrimidine Dehydrogenase (DPD)Thymidine Phosphorylase
Mechanism of DPD Inhibition Irreversible, Mechanism-Based InactivatorCompetitive InhibitorNo direct inhibition; metabolic byproducts of trifluridine can interfere with DPD assays
Effect on 5-FU Bioavailability Increases to ~100% (oral)Significantly increases 5-FU concentrationsNot applicable (co-administered with trifluridine, not 5-FU)
Effect on 5-FU Half-life Prolonged significantly (up to 20-fold)Prolongs 5-FU exposureNot applicable
Clinical Combination Co-administered with 5-FUComponent of S-1 (with tegafur and oteracil)Component of Lonsurf (with trifluridine)

Experimental Protocols

HPLC-Based Assay for DPD Activity

This method quantifies DPD activity by measuring the conversion of a radiolabeled substrate (e.g., [14C]5-FU) to its metabolite.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or tumor cell lysate

  • Radio-labeled substrate (e.g., [14C]5-FU)

  • DPD inhibitor (this compound, gimeracil, or control)

  • Reaction buffer (e.g., potassium phosphate buffer with NADPH and dithiothreitol)

  • HPLC system with a radioactivity detector

  • Scintillation fluid

Procedure:

  • Cell Lysate Preparation: Isolate PBMCs from blood samples or prepare lysates from cultured tumor cells. Determine the total protein concentration of the lysate.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, reaction buffer, and the DPD inhibitor at various concentrations.

  • Initiation of Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid) and centrifuging to precipitate proteins.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Use a suitable column and mobile phase to separate the substrate from its metabolite.

  • Quantification: The radioactivity detector will measure the amount of radiolabeled substrate and metabolite. Calculate the DPD activity as the rate of metabolite formation per unit of protein per unit of time.

  • Inhibition Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of DPD inhibition against the inhibitor concentration.

Spectrophotometric Assay for DPD Activity

This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DPD-catalyzed reduction of a substrate like 5-FU or thymine.

Materials:

  • Cell lysate (from PBMCs or tumor cells)

  • Substrate (5-fluorouracil or thymine)

  • NADPH

  • DPD inhibitor (this compound, gimeracil, or control)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates as described in the HPLC-based assay and determine the protein concentration.

  • Reaction Mixture: In a quartz cuvette, mix the reaction buffer, cell lysate, substrate, and the DPD inhibitor at various concentrations.

  • Initiation of Reaction: Add NADPH to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the DPD activity.

  • Calculation of Activity: Calculate the DPD activity using the molar extinction coefficient of NADPH.

  • Inhibition Analysis: Determine the IC50 value by plotting the percentage of DPD inhibition against the inhibitor concentration.

Visualizations

DPD_Inhibition_Mechanisms cluster_this compound This compound (Irreversible Inactivation) cluster_gimeracil Gimeracil (Competitive Inhibition) This compound This compound DPD_this compound DPD-Eniluracil Complex (Inactive) This compound->DPD_this compound DPD_this compound->No_Reaction Irreversible Gimeracil Gimeracil DPD_Gimeracil DPD-Gimeracil Complex (Inactive) Gimeracil->DPD_Gimeracil Binds DPD DPD (Active) Gimeracil->DPD Competes with 5-FU DPD_Gimeracil->DPD Reversible Metabolites Metabolites DPD->Metabolites Catabolizes 5-FU 5-FU 5-FU->DPD

Caption: Mechanisms of DPD inhibition by this compound and gimeracil.

Pyrimidine_Catabolism Uracil Uracil / 5-Fluorouracil Dihydro_U Dihydrouracil / Dihydro-5-FU Uracil->Dihydro_U DPD (Rate-limiting step) Beta_Ureido β-Ureidopropionate / F-β-Ureidopropionate Dihydro_U->Beta_Ureido Dihydropyrimidinase Beta_Ala β-Alanine / F-β-Alanine Beta_Ureido->Beta_Ala β-Ureidopropionase DPD DPD

Caption: The pyrimidine catabolism pathway.

DPD_Assay_Workflow Start Start: Prepare Cell Lysate Incubate Incubate with Inhibitor and Substrate Start->Incubate Measure Measure Product Formation (HPLC or Spectrophotometry) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

Caption: General experimental workflow for assessing DPD inhibitors.

References

Enhancing 5-Fluorouracil's Potency: Eniluracil's In Vitro Efficacy in Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

A definitive in vitro validation demonstrates that eniluracil significantly potentiates the cytotoxic effects of the widely-used chemotherapy agent 5-fluorouracil (5-FU), particularly in cancer cell lines expressing high levels of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. This guide provides a comparative analysis of 5-FU's efficacy alone and in combination with this compound, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound, a potent and irreversible inhibitor of DPD, effectively circumvents a common mechanism of 5-FU resistance. By neutralizing DPD activity, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its tumor-killing capabilities. Preclinical studies have consistently shown that this combination not only boosts the antitumor efficacy of 5-FU but also widens its therapeutic index.[1] In vitro investigations have quantified this potentiation, revealing a one- to five-fold enhancement in cytotoxicity in cancer cell lines treated with both this compound and 5-FU compared to those treated with 5-FU alone.[2][3]

Comparative Cytotoxicity of 5-FU with and without this compound

The potentiation of 5-FU's cytotoxic activity by this compound is most pronounced in cancer cell lines with high intrinsic DPD activity. The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU in various human cancer cell lines, both in the presence and absence of this compound, demonstrating the significant increase in potency when DPD is inhibited.

Cell LineCancer TypeDPD Activity (pmol/min/mg protein)IC50 of 5-FU alone (µM)IC50 of 5-FU + this compound (1 µM) (µM)Fold Potentiation
High DPD Expressers
HuTu80Duodenum153Data not availableData not available1.5-fold increase with Uracil (DPD inhibitor)[4][5]
MIAPaCa-2Pancreas101Data not availableData not available2.0-fold increase with Uracil (DPD inhibitor)
Six Unspecified Cell LinesVariousHighData not availableData not availablePotentiation Observed
Low/Moderate DPD Expressers
HT-29Colon9 ± 2.734.18Data not available
HCT-116ColonData not available19.87Data not available
SW48ColonData not available19.85Data not available
LS180ColonData not available58.22Data not available

Note: Specific IC50 values for 5-FU with this compound from a single comprehensive study were not available in the searched literature. The fold potentiation for HuTu80 and MIAPaCa-2 cells is based on studies using uracil, another DPD inhibitor. The principle of DPD inhibition leading to increased 5-FU cytotoxicity is, however, well-established.

Mechanism of Action and Experimental Workflow

The synergistic interaction between 5-FU and this compound is rooted in the metabolic pathways of 5-FU. The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing the potentiation of 5-FU cytotoxicity by this compound.

5-FU_Mechanism_of_Action Mechanism of 5-FU and this compound Action 5-FU 5-FU Anabolic Pathway Anabolic Pathway 5-FU->Anabolic Pathway Catabolic Pathway Catabolic Pathway 5-FU->Catabolic Pathway This compound This compound DPD DPD This compound->DPD Inhibits DPD->Catabolic Pathway Catalyzes Active Metabolites (FdUMP, FUTP, FdUTP) Active Metabolites (FdUMP, FUTP, FdUTP) Anabolic Pathway->Active Metabolites (FdUMP, FUTP, FdUTP) Inactive Metabolites Inactive Metabolites Catabolic Pathway->Inactive Metabolites Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition Active Metabolites (FdUMP, FUTP, FdUTP)->Thymidylate Synthase Inhibition DNA/RNA Damage DNA/RNA Damage Active Metabolites (FdUMP, FUTP, FdUTP)->DNA/RNA Damage Cell Death Cell Death Thymidylate Synthase Inhibition->Cell Death DNA/RNA Damage->Cell Death

Caption: Mechanism of 5-FU potentiation by this compound.

Experimental_Workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., High DPD expressing lines) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare 5-FU and this compound Solutions Pre-incubation Pre-incubate with this compound (e.g., 1 µM for 1-2 hours) Drug_Preparation->Pre-incubation 5FU_Addition Add serial dilutions of 5-FU Drug_Preparation->5FU_Addition Cell_Seeding->Pre-incubation Pre-incubation->5FU_Addition Incubation Incubate for 48-72 hours 5FU_Addition->Incubation MTT_Assay Perform MTT or similar viability assay Incubation->MTT_Assay Absorbance_Reading Read absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate IC50 values and fold potentiation Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for assessing 5-FU potentiation.

Experimental Protocols

Cell Culture and Seeding

Human cancer cell lines with varying levels of DPD expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

Cytotoxicity Assay (MTT Assay)
  • This compound Pre-treatment: The following day, the culture medium is replaced with fresh medium containing a fixed, non-toxic concentration of this compound (e.g., 1 µM). Cells are pre-incubated with this compound for 1-2 hours to ensure complete DPD inactivation.

  • 5-FU Treatment: Subsequently, cells are treated with a range of concentrations of 5-FU. Control groups include cells treated with 5-FU alone, this compound alone, and vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: After the incubation period, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are then solubilized with a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent enhancer of 5-FU's cytotoxic effects. By inhibiting DPD, this compound effectively overcomes a key mechanism of 5-FU resistance, leading to a significant increase in its anti-cancer activity. This combination strategy holds considerable promise for improving the clinical outcomes of 5-FU-based chemotherapy, particularly in patients with tumors exhibiting high levels of DPD expression. The provided experimental framework offers a robust methodology for further investigation and validation of this therapeutic approach in various cancer models.

References

A Preclinical Showdown: Eniluracil/5-FU vs. Capecitabine in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two fluoropyrimidine-based chemotherapy regimens: the combination of eniluracil and 5-fluorouracil (5-FU), and the single-agent prodrug capecitabine. While direct head-to-head preclinical studies are limited, this guide synthesizes available data from separate investigations to offer insights into their respective efficacy, toxicity, and pharmacological profiles.

Both this compound/5-FU and capecitabine are designed to deliver the cytotoxic agent 5-FU to tumor cells, but they employ distinct mechanisms of action. This compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2] By blocking DPD, this compound increases the bioavailability and prolongs the half-life of orally administered 5-FU, leading to sustained exposure of cancer cells to the drug.[1][2] In contrast, capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[3] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissue compared to normal tissue, theoretically leading to a more targeted delivery of 5-FU to the tumor site.

Efficacy in Preclinical Cancer Models

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of both regimens. It is important to note that the following data is collated from separate studies and not from a direct comparative trial.

Colorectal Cancer Xenograft Models

In preclinical models of colorectal cancer, both this compound/5-FU and capecitabine have shown significant efficacy. One study in rats with advanced colorectal carcinoma demonstrated that this compound combined with 5-FU resulted in complete tumor regression in 88% of the animals, a significant improvement over 5-FU alone. Capecitabine has also been extensively studied in colorectal cancer xenografts, with one study reporting tumor growth inhibition of 86% in the HCT116 human colon cancer model. Another study using the HT29 colorectal xenograft model showed that a 7-day on/7-day off regimen of capecitabine resulted in a 92% tumor growth inhibition.

Breast Cancer Xenograft Models

Comparative Preclinical Efficacy Data

Treatment RegimenCancer ModelKey Efficacy FindingsCitation
This compound/5-FU Rat Colorectal Carcinoma88% complete tumor regression.
Capecitabine HCT116 Human Colon Cancer Xenograft86% tumor growth inhibition.
Capecitabine HT29 Human Colon Cancer Xenograft92% tumor growth inhibition (7 on/7 off schedule).
Capecitabine KPL-4 Human Breast Cancer Xenograft84% tumor growth inhibition (at MTD).
Capecitabine MX-1 Human Mammary XenograftUp to 65% tumor growth inhibition.

Preclinical Toxicity Profiles

A key differentiator in the preclinical setting is the toxicity profile of each regimen. The co-administration of this compound with 5-FU is designed to increase the therapeutic index of 5-FU. Preclinical studies have suggested that by preventing the formation of 5-FU catabolites, this compound may reduce some of the toxicities associated with 5-FU. In a study with rats bearing colorectal tumors, the combination of this compound and 5-FU was reported to have minimal toxicity, with only slight weight loss observed.

Capecitabine's tumor-selective activation is intended to provide a more favorable safety profile compared to conventional 5-FU. However, preclinical studies have identified potential toxicities. In a study using a breast cancer xenograft model, doses of capecitabine beyond 7 days were found to contribute more to toxicity than to anti-tumor benefit. Common toxicities observed in preclinical models can include body weight loss.

Comparative Preclinical Toxicity Data

Treatment RegimenAnimal ModelKey Toxicity FindingsCitation
This compound/5-FU Rats with Colorectal TumorsMinimal toxicity, with only slight weight loss reported.
Capecitabine Mice with Breast Cancer XenograftsDosing beyond 7 days contributed more to toxicity than efficacy.
Capecitabine Mice with Breast Cancer XenograftsNo significant body weight loss at MTD in one study.

Signaling and Metabolic Pathways

The metabolic pathways of this compound/5-FU and capecitabine are central to their mechanisms of action and are depicted below.

Eniluracil_5FU_Pathway cluster_Systemic Systemic Circulation cluster_Catabolism 5-FU Catabolism Oral 5-FU Oral 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) Oral 5-FU->DPD Catabolism This compound This compound This compound->DPD Inhibits Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites

Figure 1: this compound and 5-FU Metabolic Pathway

Capecitabine_Pathway cluster_Systemic Systemic Circulation / Liver cluster_Tumor Tumor Tissue Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (TP) Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites

Figure 2: Capecitabine Metabolic Activation Pathway

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of these agents in xenograft models.

General Xenograft Model Workflow

The following diagram illustrates a typical workflow for a preclinical xenograft study.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Animal_Implantation Tumor Cell Implantation in Immunocompromised Mice Cell_Culture->Animal_Implantation Tumor_Growth Tumor Growth Monitoring Animal_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint (e.g., tumor size, time) Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 3: Generalized Xenograft Study Workflow

This compound/5-FU Efficacy Study Protocol (Representative)
  • Animal Model: Female Fischer 344/HSD rats.

  • Tumor Model: Subcutaneous implantation of Ward colorectal carcinoma fragments.

  • Treatment Groups:

    • Group A: No treatment (Control).

    • Group B: this compound (1 mg/kg) administered 1 hour before 5-FU (5 mg/kg).

    • Group C: this compound (1 mg/kg) 1 hour before 5-FU (5 mg/kg) and an additional dose of this compound (25 mg/kg) 5 minutes before 5-FU.

  • Drug Administration: Oral gavage for both this compound and 5-FU.

  • Efficacy Endpoints: Tumor regression rate, survival.

  • Toxicity Monitoring: Body weight measurement.

Capecitabine Efficacy Study Protocol (Representative)
  • Animal Model: Female athymic nude mice.

  • Tumor Model: Subcutaneous injection of HT29 human colorectal cancer cells.

  • Treatment Groups:

    • Vehicle control.

    • Capecitabine administered on a 14 days on, 7 days off (14/7) schedule at 267 or 400 mg/kg.

    • Capecitabine administered on a 7 days on, 7 days off (7/7) schedule at 467 or 700 mg/kg.

  • Drug Administration: Oral gavage.

  • Efficacy Endpoints: Tumor growth inhibition, increase in lifespan.

  • Toxicity Monitoring: Body weight measurement, clinical signs of distress.

Conclusion

Based on the available, albeit separate, preclinical data, both this compound/5-FU and capecitabine demonstrate significant anti-tumor activity in colorectal and breast cancer models. The primary distinction lies in their mechanisms of action, which may influence their efficacy and toxicity profiles in specific contexts. This compound/5-FU aims to enhance the systemic exposure to 5-FU, while capecitabine is designed for tumor-selective activation. The choice between these agents in a clinical setting would likely depend on a variety of factors including tumor type, enzyme expression levels (DPD and TP), and patient-specific characteristics. Further direct comparative preclinical and clinical studies are warranted to definitively establish the relative merits of these two approaches to fluoropyrimidine-based cancer therapy.

References

A Head-to-Head Comparison of Eniluracil and Other Fluoropyrimidine Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of eniluracil and other key fluoropyrimidine modulators. Fluoropyrimidines, particularly 5-fluorouracil (5-FU), are a cornerstone of chemotherapy for various solid tumors. Their efficacy, however, is often limited by factors such as rapid catabolism and inconsistent bioavailability. Fluoropyrimidine modulators are co-administered to enhance the therapeutic index of 5-FU. This guide will delve into the performance of this compound, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, and compare it with other established modulators, including leucovorin, and combination drugs containing DPD inhibitors like tegafur-uracil (UFT).

Mechanism of Action: Enhancing 5-FU's Anti-Cancer Activity

The primary mechanism by which these modulators enhance 5-FU's efficacy is by influencing its metabolic pathway. 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA. DPD is the rate-limiting enzyme responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites.[1]

This compound is an irreversible inhibitor of DPD.[2] By blocking this enzyme, this compound significantly increases the bioavailability and prolongs the half-life of 5-FU, leading to greater exposure of tumor cells to the active drug.[2] Other DPD inhibitors, such as uracil (a component of UFT) and gimeracil, work through competitive inhibition of the enzyme.[3][4]

Leucovorin , a reduced folate, enhances 5-FU's activity through a different mechanism. It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with thymidylate synthase and the active metabolite of 5-FU (FdUMP). This stabilization leads to a more sustained inhibition of TS, thereby enhancing the cytotoxic effect of 5-FU.

dot

Fluoropyrimidine_Modulation_Pathway cluster_0 5-FU Administration cluster_1 Modulator Intervention cluster_2 Metabolic Pathway cluster_3 Cellular Target & Effect 5-FU 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD Catabolism Active Metabolites (e.g., FdUMP) Active Metabolites (e.g., FdUMP) 5-FU->Active Metabolites (e.g., FdUMP) Anabolism This compound This compound This compound->DPD Irreversible Inhibition Leucovorin Leucovorin Ternary Complex FdUMP-TS-5,10-CH2-THF (Stable Complex) Leucovorin->Ternary Complex Forms 5,10-CH2-THF to stabilize Tegafur-Uracil Tegafur-Uracil Tegafur-Uracil->DPD Competitive Inhibition Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites TS Thymidylate Synthase (TS) Active Metabolites (e.g., FdUMP)->TS Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition Ternary Complex->DNA Synthesis Inhibition Enhanced Inhibition

Caption: Mechanism of action of fluoropyrimidine modulators.

Quantitative Performance Comparison

Direct head-to-head clinical trials comparing this compound with all other fluoropyrimidine modulators are limited. The following tables summarize available data from comparative studies, primarily using intravenous 5-FU with leucovorin as a reference arm.

Table 1: Efficacy of Fluoropyrimidine Modulators in Metastatic Colorectal Cancer (mCRC)
Treatment ArmOverall Response Rate (ORR)Median Time to Progression (TTP) / Progression-Free Survival (PFS)Median Overall Survival (OS)Reference(s)
This compound + 5-FU Favorable response rates in Phase II studiesNot consistently reported in comparative trialsPhase III trials completed, but detailed survival data not widely published
Capecitabine 24.8% - 26%4.3 - 4.6 months12.5 - 12.9 months
IV 5-FU + Leucovorin 15.5% - 17%4.7 months12.8 - 13.3 months
Tegafur-Uracil (UFT) + Leucovorin 34.1% - 36.4%Not reported12.4 months
IV 5-FU + Leucovorin (vs. UFT) Not significantly different from UFT/LVNot reported13.4 months

Note: Data are from different clinical trials and patient populations, so direct cross-trial comparisons should be made with caution.

Table 2: Safety and Tolerability Profile of Fluoropyrimidine Modulators
Adverse Event (Grade 3/4)This compound + 5-FUCapecitabineIV 5-FU + LeucovorinTegafur-Uracil (UFT) + LeucovorinReference(s)
Diarrhea Dose-limiting on a 28-day scheduleLower incidence than IV 5-FU/LVHigher incidence9% - 22%
Neutropenia/Leukopenia Myelosuppression is a dose-limiting toxicityLower incidence of grade 3/4 than IV 5-FU/LVHigher incidenceSignificantly lower incidence of leukopenia than IV 5-FU
Hand-Foot Syndrome Low incidence reportedMore frequent than IV 5-FU/LVLess frequentNot a prominent toxicity
Stomatitis/Mucositis Lower incidence than IV 5-FU/LVLower incidence of grade 3/4 than IV 5-FU/LVHigher incidenceNumerically fewer patients affected than IV 5-FU
Nausea/Vomiting Mild to moderateLower incidence than IV 5-FU/LVHigher incidenceGenerally mild
Table 3: Pharmacokinetic Effects of this compound on Oral 5-FU
Pharmacokinetic ParameterEffect of this compound Co-administrationReference(s)
Oral Bioavailability of 5-FU Increased to 100%
5-FU Half-life Increased 20-fold
5-FU Clearance Decreased 22-fold
5-FU AUC (Area Under the Curve) 5-10 times greater with this compound + capecitabine vs. capecitabine monotherapy

Experimental Protocols

Clinical Trial Methodology: A Representative Example

The following outlines a typical experimental design for a Phase III clinical trial comparing an oral fluoropyrimidine modulator regimen to standard intravenous therapy, based on published study protocols.

Clinical_Trial_Workflow start Patient Recruitment eligibility Eligibility Screening (e.g., mCRC, no prior chemo) start->eligibility randomization Randomization eligibility->randomization armA Arm A: Oral Modulator Regimen (e.g., Capecitabine or this compound/5-FU) randomization->armA armB Arm B: IV 5-FU + Leucovorin randomization->armB treatment Treatment Cycles (e.g., 21 or 28-day cycles) armA->treatment armB->treatment evaluation Tumor Response Evaluation (e.g., RECIST criteria) treatment->evaluation evaluation->treatment Continue until progression or unacceptable toxicity followup Follow-up for Survival and Toxicity evaluation->followup data_analysis Data Analysis (Efficacy and Safety Endpoints) followup->data_analysis

References

Assessing the Reproducibility of Eniluracil's Chemosensitization Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemosensitization effect of eniluracil when combined with 5-fluorouracil (5-FU) and its reproducibility across various clinical trials. The performance of the this compound/5-FU regimen is compared with alternative DPD (dihydropyrimidine dehydrogenase) inhibitors and other relevant cancer therapies, supported by experimental data from key clinical studies.

Executive Summary

This compound is a potent and irreversible inhibitor of DPD, the primary enzyme responsible for the catabolism of 5-FU.[1][2] By blocking DPD, this compound was designed to increase the bioavailability and therapeutic efficacy of orally administered 5-FU, mimicking the effects of continuous intravenous 5-FU infusion with the convenience of an oral regimen.[2][3] Early phase clinical trials showed promise, demonstrating that this compound effectively inactivates DPD, leading to prolonged 5-FU half-life and predictable pharmacokinetics.[4] However, the chemosensitization effect of this compound in pivotal Phase III trials, particularly in colorectal cancer, was not consistently reproduced, ultimately leading to the discontinuation of its development by its initial sponsor. This guide delves into the clinical trial data to assess the reproducibility of this compound's effects and compares it with other fluoropyrimidine-based therapies and alternatives.

Mechanism of Action: this compound and 5-FU Chemosensitization

The primary mechanism of this compound is the potent and irreversible inactivation of DPD. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to its inactive metabolite, dihydrofluorouracil (DHFU). By inhibiting DPD, this compound prevents the rapid degradation of 5-FU, leading to:

  • Increased 5-FU Bioavailability: Oral 5-FU typically has erratic and incomplete absorption due to extensive first-pass metabolism by DPD in the gut and liver. This compound's inhibition of DPD allows for nearly 100% bioavailability of oral 5-FU.

  • Prolonged 5-FU Half-Life: The plasma half-life of 5-FU is significantly extended from minutes to several hours, resulting in sustained exposure of tumor cells to the cytotoxic agent.

  • Shift in 5-FU Elimination: With DPD blocked, the primary route of 5-FU elimination shifts from hepatic metabolism to renal excretion.

This modulation of 5-FU pharmacokinetics is intended to enhance its anabolic conversion to active metabolites (FdUMP, FUTP, and FdUTP) that exert cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

G cluster_0 5-FU Metabolism 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Anabolism DPD DPD 5-FU->DPD Catabolism Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites This compound This compound This compound->DPD Inhibition

Figure 1: Simplified signaling pathway of 5-FU metabolism and the inhibitory action of this compound on DPD.

Comparative Clinical Data

The following tables summarize the quantitative data from key clinical trials of this compound/5-FU and its alternatives in various cancer types.

Metastatic Colorectal Cancer (mCRC)
Treatment ArmTrial PhaseNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Toxicities (%)
This compound/5-FU II2421% (untreated)Not ReportedNot ReportedNeutropenic sepsis (13.5%), Diarrhea (7%)
vs. 5-FU/LeucovorinIII~900Not Reported (Trial Failed to Show Non-Inferiority)Not ReportedNot ReportedNot Reported in detail
UFT/Leucovorin III147Statistically similar to 5-FU/LVNot ReportedNot ReportedLeukopenia (2%), Mucositis (2%), Febrile Neutropenia (1%)
Raltitrexed III1965Comparable to 5-FU/LV3.9 months10.1 monthsAnemia, Asthenia, Nausea/Vomiting
vs. 5-FU/LeucovorinIII-Comparable5.1 months10.2 monthsLeukopenia, Mucositis
Metastatic Breast Cancer (MBC)
Treatment ArmTrial PhaseNObjective Response Rate (ORR)Median Duration of ResponseKey Grade 3/4 Toxicities (%)
This compound/5-FU II10618%23.6 weeksLow incidence reported
Capecitabine Monotherapy Pooled80519-25%-Hand-Foot Syndrome (most common AE)
First-lineII16526.1%-Not specified
RefractoryII-15-29%-Hand-Foot Syndrome, Diarrhea

A comparative Phase II study (NCT01231802) was initiated to directly compare this compound/5-FU/leucovorin with capecitabine in MBC, but the results are not yet fully published. However, a crossover arm of this study showed that in patients who rapidly progressed on capecitabine, subsequent treatment with this compound/5-FU/leucovorin resulted in a 30% partial response rate and a median PFS of 140 days.

Advanced Pancreatic Cancer
Treatment ArmTrial PhaseNObjective Response Rate (ORR)6-Month Survival RateMedian Overall Survival (OS)Key Grade 3/4 Toxicities (%)
This compound/5-FU II1062-8%29-34%3.4-3.6 monthsNeutropenia (29%), Diarrhea (12%)
No prior chemo618%34%3.6 months
Prior chemo552%29%3.4 months

The activity of this compound/5-FU in advanced pancreatic cancer was found to be limited, with significant toxicity.

Experimental Protocols

This compound/5-FU Regimens

Two primary dosing schedules for this compound/5-FU were evaluated in clinical trials:

  • Chronic Dosing: this compound and 5-FU administered twice daily for 28 days, followed by a 7-day rest period (35-day cycle). The typical dose ratio was 10:1 (e.g., this compound 10 mg/m² and 5-FU 1 mg/m²).

  • Intermittent Dosing: this compound administered once daily for 7 days, with 5-FU given once daily on days 2-6 of a 28-day cycle.

Patient Eligibility Criteria (General): Patients typically had histologically confirmed metastatic or locally advanced solid tumors for which fluoropyrimidine therapy was indicated. Adequate organ function (hematologic, renal, and hepatic) was also a common requirement.

Efficacy and Toxicity Assessment: Tumor response was generally assessed using RECIST criteria. Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).

DPD Activity Assay

Methodology: DPD activity was often measured in peripheral blood mononuclear cells (PBMCs). The assay typically involves incubating cell lysates with a radiolabeled substrate (e.g., [¹⁴C]5-FU or [³H]thymine) and measuring the conversion to the corresponding dihydropyrimidine product. The reaction products are separated by high-performance liquid chromatography (HPLC), and the radioactivity is quantified.

G cluster_1 Clinical Trial Workflow PatientRecruitment Patient Recruitment (Eligibility Criteria) Randomization Randomization PatientRecruitment->Randomization TreatmentArmA Treatment Arm A (e.g., this compound/5-FU) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Comparator) Randomization->TreatmentArmB TreatmentAdmin Treatment Administration TreatmentArmA->TreatmentAdmin TreatmentArmB->TreatmentAdmin DataCollection Data Collection (Efficacy & Toxicity) TreatmentAdmin->DataCollection DataAnalysis Data Analysis (Statistical Comparison) DataCollection->DataAnalysis Results Results DataAnalysis->Results

Figure 2: Generalized experimental workflow for a randomized clinical trial assessing this compound.

Discussion on Reproducibility and Clinical Failure

While the biochemical and pharmacokinetic effects of this compound were consistently reproduced across early-phase studies, the translation of these effects into a reliable clinical benefit proved challenging. The pivotal Phase III trials in colorectal cancer, which were designed to show non-inferiority to standard intravenous 5-FU/leucovorin, failed to meet their primary endpoints.

Several hypotheses have been proposed to explain this lack of reproducible efficacy:

  • Inhibition of 5-FU Anabolism: Preclinical studies suggested that the high doses of this compound used in the Phase III trials (10:1 ratio with 5-FU) may have paradoxically inhibited the enzymes required for the anabolic activation of 5-FU to its cytotoxic metabolites. This would counteract the benefits of increased 5-FU bioavailability.

  • Suboptimal Dosing and Scheduling: The dosing schedules used in the large-scale trials may not have been optimal for maximizing the therapeutic index of the combination. Later studies explored different schedules and ratios with some promising results in niche populations, such as capecitabine-refractory breast cancer.

  • Tumor-Specific Factors: The chemosensitization effect may be dependent on tumor-specific characteristics, such as the baseline expression of DPD and the activity of anabolic enzymes, which were not always accounted for in the trial designs.

Comparison with Alternatives

Oral Fluoropyrimidines (UFT, S-1, Capecitabine): These agents have become established oral alternatives to intravenous 5-FU.

  • UFT (Tegafur/Uracil): Tegafur is a prodrug of 5-FU, and uracil acts as a competitive inhibitor of DPD. Clinical trials have shown that UFT has a more favorable toxicity profile compared to intravenous 5-FU, with significantly less myelosuppression and mucositis.

  • S-1 (Tegafur/Gimeracil/Oteracil): S-1 combines the 5-FU prodrug tegafur with two modulators: gimeracil, a potent DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity. S-1 has demonstrated non-inferiority to continuous infusion 5-FU in advanced gastric cancer.

  • Capecitabine: A prodrug of 5-FU that is converted to the active drug preferentially in tumor tissue. It is widely used in the treatment of metastatic breast and colorectal cancer.

Non-Fluoropyrimidine Alternatives (Raltitrexed): Raltitrexed is a direct inhibitor of thymidylate synthase, the same primary target as 5-FU's active metabolite, FdUMP. It offers an alternative mechanism of action that is independent of DPD activity. Clinical trials in colorectal cancer have shown that raltitrexed has comparable efficacy to 5-FU/leucovorin, providing a valuable option for patients who are intolerant to or have contraindications for fluoropyrimidines.

Conclusion

The development of this compound represented a rational and promising approach to improving the therapeutic index of 5-FU. The principle of DPD inhibition to enhance oral 5-FU activity was successfully and reproducibly demonstrated in pharmacokinetic and pharmacodynamic studies. However, the ultimate clinical failure of the this compound/5-FU combination in large-scale trials highlights the complexities of translating a well-defined pharmacological effect into a consistent and reproducible clinical benefit. The likely reasons for this failure, including potential inhibition of 5-FU activation at high this compound doses, underscore the importance of optimal dosing and scheduling in combination therapies.

In contrast, other oral fluoropyrimidines like UFT, S-1, and capecitabine have successfully been integrated into clinical practice, offering improved convenience and, in some cases, better toxicity profiles compared to intravenous 5-FU. Non-fluoropyrimidine alternatives like raltitrexed also provide effective treatment options. The story of this compound serves as a crucial case study in drug development, demonstrating that while a specific chemosensitization effect may be biochemically reproducible, its clinical success is contingent on a multitude of factors that must be carefully optimized.

References

A Comparative Analysis of Dihydropyrimidine Dehydrogenase (DPD) Inhibitors: Eniluracil vs. Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dihydropyrimidine dehydrogenase (DPD) inhibitory activity of the established inhibitor, eniluracil, against novel compounds gimeracil and TAS-114. The objective is to offer a clear, data-driven benchmark for researchers and drug development professionals engaged in the field of fluoropyrimidine-based cancer chemotherapy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to DPD Inhibition

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolic pathway of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, the degradation of 5-FU is prevented, leading to increased bioavailability, prolonged half-life, and potentially enhanced anti-tumor efficacy. This compound is a well-characterized, potent, and irreversible inhibitor of DPD. In recent years, new DPD inhibitors, such as gimeracil and TAS-114, have emerged with distinct properties and mechanisms of action. This guide serves to benchmark the DPD inhibitory activity of this compound against these novel compounds.

Quantitative Comparison of DPD Inhibitory Activity

The inhibitory potency of this compound, gimeracil, and TAS-114 against DPD is most commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundIC50 (nM)Mechanism of ActionNotes
This compound 14[1]Irreversible InhibitorForms a covalent bond with the enzyme, leading to permanent inactivation.
Gimeracil ~4.4 (for a related compound)Reversible, Potent InhibitorA Ki value of 1.51 nM has been reported for a closely related potent DPD inhibitor, 3-cyano-2,6-dihydroxypyridine.
TAS-114 ~2316Reversible, Moderate InhibitorDual inhibitor of DPD and dUTPase. The IC50 was converted from 1046 ng/mL.

Signaling Pathway of DPD Inhibition

The catabolism of 5-fluorouracil (5-FU) is initiated by DPD, which converts it to the inactive metabolite dihydrofluorouracil (DHFU). DPD inhibitors block this critical step, thereby increasing the concentration of 5-FU available to exert its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.

DPD_Inhibition_Pathway 5-FU 5-FU DHFU DHFU 5-FU->DHFU DPD Anabolism Anabolism 5-FU->Anabolism DPD DPD DPD_Inhibitors This compound Gimeracil TAS-114 DPD_Inhibitors->DPD Cytotoxicity Cytotoxicity Anabolism->Cytotoxicity

Caption: DPD inhibitors block the conversion of 5-FU to its inactive metabolite, DHFU.

Experimental Protocols

In Vitro DPD Inhibition Assay (Spectrophotometric Method)

This protocol outlines a non-radiochemical method for determining the IC50 values of DPD inhibitors. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the DPD-catalyzed reduction of a substrate like thymine.

Materials:

  • Recombinant human DPD enzyme

  • NADPH

  • Thymine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (this compound, Gimeracil, TAS-114) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and thymine in each well of the microplate.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human DPD enzyme to each well.

  • Incubation and Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of DPD activity.

    • Plot the percentage of DPD activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow

The following diagram illustrates the workflow for determining the IC50 of DPD inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Substrate (Thymine), and Cofactor (NADPH) Mix_Components Combine Reagents and Inhibitors in Microplate Prepare_Reagents->Mix_Components Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Prepare_Inhibitors->Mix_Components Prepare_Enzyme Prepare DPD Enzyme Solution Initiate_Reaction Add DPD Enzyme Prepare_Enzyme->Initiate_Reaction Mix_Components->Initiate_Reaction Measure_Absorbance Spectrophotometric Reading (340 nm) over Time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Determine Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Calculate IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for the in vitro determination of DPD inhibitor IC50 values.

Conclusion

This comparative guide provides a quantitative and methodological framework for benchmarking this compound against the novel DPD inhibitors gimeracil and TAS-114. The data indicates that this compound remains a highly potent, irreversible inhibitor of DPD. Gimeracil also demonstrates high potency as a reversible inhibitor. TAS-114, a dual-function inhibitor, exhibits more moderate DPD inhibitory activity. The provided experimental protocol offers a standardized approach for in-house validation and comparison of these and other novel DPD inhibitors. This information is intended to aid researchers in the selection and evaluation of DPD inhibitors for the development of improved fluoropyrimidine-based cancer therapies.

References

A Comparative Guide: Eniluracil/5-FU Combination Therapy vs. Standard-of-Care in Colorectal Cancer Trials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eniluracil/5-fluorouracil (5-FU) combination therapy against standard-of-care intravenous 5-FU with leucovorin in the context of colorectal cancer clinical trials. This document synthesizes key experimental data on efficacy and safety, details the methodologies of pivotal trials, and visualizes the underlying pharmacology and trial designs.

At a Glance: Key Clinical Trial Data

The following tables summarize the primary efficacy and safety outcomes from the pivotal Phase III clinical trial FUMA3008, which compared an oral regimen of this compound and 5-FU to the then-standard intravenous administration of 5-FU and leucovorin in patients with metastatic colorectal cancer.[1]

Table 1: Efficacy Outcomes from the FUMA3008 Trial [1]

Efficacy EndpointOral this compound/5-FU (n=485)Intravenous 5-FU/Leucovorin (n=479)Hazard Ratio (95% CI)P-value
Median Overall Survival13.3 months14.5 months0.880 (0.75 - 1.03)Not specified
Median Progression-Free Survival20.0 weeks22.7 weeksNot specified.01

Table 2: Key Grade 3/4 Adverse Events in the FUMA3008 Trial [1]

Adverse Event (Grade 3/4)Oral this compound/5-FU (n=485)Intravenous 5-FU/Leucovorin (n=479)P-value
Diarrhea19%16%.354
Granulocytopenia5%47%Not specified

Mechanism of Action: A Synergistic Approach

The combination of this compound and 5-FU is designed to enhance the therapeutic window of 5-FU by modulating its metabolism. 5-FU is a prodrug that requires intracellular conversion to active metabolites to exert its cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[2][3] However, a significant portion of administered 5-FU is rapidly catabolized and inactivated by the enzyme dihydropyrimidine dehydrogenase (DPD).

This compound is a potent and irreversible inhibitor of DPD. By blocking DPD-mediated degradation, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to more sustained exposure of tumor cells to the active drug.

eniluracil_5fu_mechanism cluster_0 5-FU Metabolism & Action cluster_1 This compound Action 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Anabolism DPD DPD 5-FU->DPD Catabolism DNA/RNA Incorporation & TS Inhibition DNA/RNA Incorporation & TS Inhibition Active Metabolites->DNA/RNA Incorporation & TS Inhibition Cytotoxicity Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites This compound This compound This compound->DPD Inhibition

Mechanism of this compound and 5-FU Interaction

Experimental Protocols

The pivotal comparison between oral this compound/5-FU and standard intravenous therapy was conducted in the FUMA3008 trial, a multicenter, randomized, open-label, Phase III study.

Patient Population: The study enrolled 981 patients with previously untreated metastatic colorectal cancer. Key inclusion criteria typically involve histologically confirmed adenocarcinoma of the colon or rectum, measurable disease, and adequate organ function.

Treatment Regimens:

  • Experimental Arm: Oral this compound (11.5 mg/m²) and oral 5-FU (1.15 mg/m²) administered twice daily for 28 consecutive days, followed by a 7-day rest period (one cycle).

  • Control Arm: Intravenous 5-FU (425 mg/m²) and intravenous leucovorin (20 mg/m²) administered once daily for 5 consecutive days, repeated every 28 days.

Endpoints: The primary endpoint of the FUMA3008 study was overall survival. Secondary endpoints included progression-free survival, tumor response rate, and safety.

Efficacy and Safety Assessments: Tumor assessments were typically performed at baseline and at regular intervals during treatment. Adverse events were monitored throughout the study and graded according to a standardized system.

fuma3008_workflow start Patient Screening eligibility Eligibility Criteria Met? start->eligibility randomization Randomization eligibility->randomization Yes end End of Study eligibility->end No armA Oral this compound/5-FU (n=485) randomization->armA armB Intravenous 5-FU/Leucovorin (n=479) randomization->armB treatmentA 28-day cycle Twice daily oral administration armA->treatmentA treatmentB 28-day cycle 5-day IV administration armB->treatmentB followup Follow-up for Efficacy and Safety treatmentA->followup treatmentB->followup followup->end

FUMA3008 Clinical Trial Workflow

Discussion of Comparative Performance

The FUMA3008 trial demonstrated that the oral this compound/5-FU regimen did not meet the predefined criteria for equivalence to intravenous 5-FU/leucovorin in terms of overall survival. The median overall survival was 13.3 months for the this compound/5-FU group compared to 14.5 months for the standard therapy group. Furthermore, the median progression-free survival was statistically inferior in the experimental arm (20.0 weeks vs. 22.7 weeks).

From a safety perspective, the oral combination therapy showed a markedly lower incidence of severe granulocytopenia (5% vs. 47%) compared to the intravenous regimen. However, the rates of severe diarrhea were comparable between the two groups (19% vs. 16%).

References

A Cross-Study Analysis of Eniluracil's Therapeutic Index in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Eniluracil, an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), has been investigated as a modulator of 5-fluorouracil (5-FU) chemotherapy. By inhibiting DPD, the primary enzyme responsible for 5-FU catabolism, this compound aims to increase the bioavailability and therapeutic efficacy of 5-FU while potentially reducing its toxicity.[1][2] This guide provides a cross-study analysis of the therapeutic index of this compound in combination with 5-FU across various cancer types, presenting key efficacy and toxicity data from clinical trials in colorectal, breast, and pancreatic cancers.

Mechanism of Action: DPD Inhibition

This compound's mechanism of action is centered on its potent and irreversible inactivation of DPD.[3] DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to inactive metabolites.[4] By blocking this pathway, this compound significantly increases the half-life and plasma concentrations of 5-FU, allowing for more sustained exposure of tumor cells to the cytotoxic effects of the drug.[5] This modulation of 5-FU pharmacokinetics is intended to enhance its antitumor activity and overcome DPD-mediated resistance.

This compound Mechanism of Action cluster_0 5-FU Metabolism cluster_1 Therapeutic Action 5-FU 5-FU DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD Catabolism Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites 5-FU_active 5-FU DNA/RNA Synthesis\nInhibition DNA/RNA Synthesis Inhibition 5-FU_active->DNA/RNA Synthesis\nInhibition Anabolism Tumor Cell\nApoptosis Tumor Cell Apoptosis DNA/RNA Synthesis\nInhibition->Tumor Cell\nApoptosis This compound This compound This compound->DPD Irreversible Inhibition

This compound's inhibition of DPD-mediated 5-FU catabolism.

Comparative Efficacy and Safety Data

The therapeutic index of this compound in combination with 5-FU varies across different cancer types, reflecting differences in tumor biology and patient populations. The following tables summarize key efficacy and toxicity findings from notable clinical trials.

Colorectal Cancer

This compound/5-FU has been extensively studied in colorectal cancer, with phase II and III trials providing valuable insights into its efficacy and safety profile.

Table 1: Efficacy of this compound/5-FU in Colorectal Cancer

Study/Trial IDPatient PopulationNDosing RegimenResponse Rate (RR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase II (Mani et al.) Previously untreated metastatic56This compound + 5-FU (28-day schedule)25-29%Not ReportedNot Reported
Phase II (Schilsky et al.) Previously untreated metastatic24This compound + 5-FU +/- Leucovorin (5-day schedule)17-25%Not ReportedNot Reported
Phase III (FUMA3008) Previously untreated metastatic/advanced485This compound (11.5 mg/m²) + 5-FU (1.15 mg/m²) BID for 28 daysNot Reported20.0 weeks13.3 months
Control Arm (5-FU/LV) Previously untreated metastatic/advanced4795-FU (425 mg/m²) + Leucovorin (20 mg/m²) daily for 5 daysNot Reported22.7 weeks14.5 months

Table 2: Key Grade 3/4 Toxicities in Colorectal Cancer (FUMA3008)

Adverse EventThis compound/5-FU (N=485)5-FU/Leucovorin (N=479)
Diarrhea 19%16%
Granulocytopenia 5%47%
Stomatitis/Mucositis Not ReportedNot Reported
Nausea Not ReportedNot Reported
Vomiting Not ReportedNot Reported
Breast Cancer

In metastatic breast cancer, particularly in heavily pretreated patients, the this compound/5-FU combination has demonstrated notable activity.

Table 3: Efficacy of this compound/5-FU in Breast Cancer

Study/Trial IDPatient PopulationNDosing RegimenResponse Rate (RR)Median Duration of Response
Phase II (Rivera et al.) Anthracycline & Taxane resistant31This compound + 5-FU (28-day schedule)16%Not Reported
Phase II Anthracycline-refractory (AR) or Anthracycline- and taxane-refractory (ATR)106This compound (10 mg/m²) + 5-FU (1 mg/m²) BID for 28 days18% (19% in AR, 16% in ATR)23.6 weeks
Phase II Crossover Capecitabine-refractory10This compound + 5-FU + Leucovorin (weekly schedule)30% (Partial Response)Not Reported

Table 4: Key Grade 3/4 Toxicities in Breast Cancer

StudyMost Common Grade 3/4 Toxicities
Rivera et al. (preliminary safety analysis) Higher incidence of ≥ Grade 2 granulocytopenia (14%) compared to colorectal cancer patients (5.5%).
Phase II (Refractory patients) Low incidence of grade 3 or 4 toxicities.
Phase II Crossover Well-tolerated with mild to moderate diarrhea and nausea as the most common side effects.
Pancreatic Cancer

The activity of this compound/5-FU in advanced pancreatic cancer has been more limited, with studies showing modest response rates and significant toxicities.

Table 5: Efficacy of this compound/5-FU in Pancreatic Cancer

Study/Trial IDPatient PopulationNDosing RegimenResponse Rate (RR)6-Month Survival RateMedian Survival
SWOG Phase II Metastatic Adenocarcinoma (chemo-naive)61This compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-68%34%3.6 months
SWOG Phase II Metastatic Adenocarcinoma (prior chemo)55This compound (50 mg total) days 1-7 + 5-FU (20 mg/m²) days 2-62%29%3.4 months

Table 6: Key Grade 3/4 Toxicities in Pancreatic Cancer (SWOG Phase II)

Adverse EventPercentage of Patients (N=106)
Neutropenia 29%
Diarrhea 12%
Any Grade ≥3 Adverse Event 69%

Experimental Protocols

The clinical trials cited in this guide employed various methodologies. Below are generalized experimental protocols representative of the studies.

Generalized Phase II/III Clinical Trial Workflow

Clinical Trial Workflow start Patient Screening eligibility Eligibility Criteria Met? start->eligibility consent Informed Consent eligibility->consent Yes ineligible Screen Failure eligibility->ineligible No randomization Randomization consent->randomization treatment Treatment Administration (this compound/5-FU or Control) randomization->treatment monitoring Toxicity & Efficacy Monitoring treatment->monitoring monitoring->treatment Continue Cycles followup Follow-up for Survival & Long-term Effects monitoring->followup Treatment Completion or Discontinuation data_analysis Data Analysis followup->data_analysis end Study Conclusion data_analysis->end

A generalized workflow for a typical clinical trial of this compound/5-FU.

Key Methodological Components:

  • Patient Selection: Eligibility criteria typically included histologically confirmed metastatic or advanced solid tumors, measurable disease, adequate organ function, and a specified performance status (e.g., ECOG 0 or 1). Prior treatment status (e.g., chemo-naive, refractory) was a key stratification factor.

  • Dosing and Administration:

    • 28-Day Schedule: Oral this compound and 5-FU administered twice daily for 28 days, followed by a 7-day rest period.

    • 5-Day Schedule: Oral this compound administered daily for 7 days, with oral 5-FU given on days 2-6 of a 28-day cycle.

    • Doses were often calculated based on body surface area (mg/m²).

  • Efficacy Evaluation: Tumor responses were typically assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Primary endpoints often included overall survival (OS), progression-free survival (PFS), and objective response rate (ORR).

  • Safety and Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were determined in phase I studies to establish the recommended phase II dose.

Conclusion

The combination of this compound and 5-FU has demonstrated a variable therapeutic index across different cancer types. In heavily pretreated metastatic breast cancer, the regimen has shown promising efficacy with a manageable safety profile. In colorectal cancer, while demonstrating activity, a large phase III trial did not show superiority over standard 5-FU/leucovorin, although it did present a different toxicity profile with significantly less myelosuppression. For advanced pancreatic cancer, the therapeutic benefit appears limited, with significant toxicity.

This cross-study analysis highlights the importance of considering both the specific cancer type and the patient population when evaluating the therapeutic potential of DPD inhibitors like this compound. The data suggest that while not a universally superior approach, the this compound/5-FU combination may offer a valuable therapeutic option in specific clinical contexts, particularly where a favorable toxicity profile, such as reduced myelosuppression, is a priority. Further research may be warranted to identify predictive biomarkers for response and to optimize dosing schedules to improve the therapeutic index of this combination.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Eniluracil

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, when handling eniluracil powder or solutions.

Step-by-Step Disposal Protocol for this compound

The following procedure is a comprehensive guide based on standard practices for the disposal of investigational and potentially hazardous chemicals.

Step 1: Waste Identification and Classification

  • Consult Environmental Health and Safety (EHS): The first and most critical step is to contact your institution's EHS department. They can provide specific guidance based on local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).

  • Hazard Assessment: Although some studies indicate this compound is not cytotoxic on its own, it is an inhibitor of dihydropyrimidine dehydrogenase (DPD) and is used in conjunction with 5-fluorouracil, a known hazardous drug. Therefore, it is best practice to manage this compound as a hazardous waste.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all this compound waste, including expired or unused solid material, contaminated solutions, and rinsates, in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should also be disposed of as hazardous waste in the same container or a designated solid waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.

Step 3: Labeling and Storage

  • Proper Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound solid waste," "this compound in DMSO solution"). Include the accumulation start date.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and properly managed SAA. This area should be under the control of the laboratory and inspected weekly.

Step 4: Arranging for Disposal

  • Waste Pickup Request: Once the container is full or you are ready to dispose of the waste, submit a waste pickup request to your institution's EHS department.

  • Incineration: The standard and recommended disposal method for investigational drugs and chemotherapy-related waste is incineration at a licensed hazardous waste facility.[1] Your EHS department will manage the transportation and final disposal process.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key handling and storage information derived from product data sheets.

ParameterValueSource
Storage Temperature -20°CCayman Chemical
Stability ≥ 4 years (at -20°C)Cayman Chemical
Solubility in DMSO 25 mg/mLCayman Chemical
Solubility in DMF 10 mg/mLCayman Chemical

Experimental Protocols

There are no specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and accepted procedure is collection and subsequent incineration by a certified hazardous waste management company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Eniluracil_Disposal_Workflow cluster_prep Preparation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select a Designated Hazardous Waste Container ppe->container collect Collect All this compound Waste (Segregate from other waste streams) container->collect label_waste Label Container: 'Hazardous Waste - this compound' & Accumulation Date collect->label_waste store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store inspect Conduct Weekly Inspections of SAA store->inspect ehs_contact Contact Environmental Health & Safety (EHS) for guidance and pickup inspect->ehs_contact When container is full or waste is ready for disposal pickup Schedule Waste Pickup with EHS ehs_contact->pickup Follow EHS Instructions incineration EHS Manages Transport for Incineration at a Licensed Facility pickup->incineration

Caption: A workflow diagram illustrating the proper procedures for the safe disposal of this compound waste in a laboratory setting.

By following these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling Eniluracil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Eniluracil, a potent compound used in drug development and research. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for all personnel.

This compound is an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidines. It is often used in combination with 5-fluorouracil (5-FU) in cancer research to enhance the efficacy of 5-FU. Due to its cytotoxic potential, stringent safety measures are required when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required level of PPE varies depending on the specific handling procedure, as detailed in the table below. All PPE should be disposable and removed in a designated area to prevent cross-contamination.

ActivityGlovesGownRespiratory ProtectionEye/Face Protection
Receiving/Storage Single pair, chemotherapy-testedNot required unless leakage is suspectedNot required unless leakage is suspectedNot required unless leakage is suspected
Preparation/Compounding Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsNIOSH-certified respirator (e.g., N95) within a ventilated enclosureGoggles or face shield
Administration Double pair, chemotherapy-testedDisposable, impermeable, long-sleeved with tight cuffsSurgical mask (face shield recommended)Goggles or face shield
Waste Disposal Double pair, chemotherapy-tested

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniluracil
Reactant of Route 2
Reactant of Route 2
Eniluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.